1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCVMJLGKMOROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565938 | |
| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130365-87-6 | |
| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)phenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. With the CAS Number 130365-87-6, this fluorinated aromatic compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] The strategic incorporation of the trifluoromethyl group offers significant advantages in drug design, influencing properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide will delve into the physicochemical properties, synthesis methodologies, reactivity, and applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.
Introduction and Significance
This compound, also known by its synonym 4-(trifluoromethyl)phenethyl bromide, is a halogenated aromatic compound of significant interest in organic synthesis.[5] Its structure, featuring a trifluoromethyl-substituted benzene ring and a reactive bromoethyl side chain, makes it a valuable precursor for introducing the 4-(trifluoromethyl)phenethyl moiety into target molecules.
The trifluoromethyl group is a crucial substituent in contemporary drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4][6] The inclusion of a trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability and oral bioavailability.[3][4][7] Consequently, trifluoromethylated compounds are prevalent in a wide range of pharmaceuticals.[3][8] The bromoethyl group, on the other hand, provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.
This guide aims to provide a detailed technical resource for scientists working with this compound, covering its fundamental properties, synthesis, and handling, with a focus on its practical application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 130365-87-6 | [1][2] |
| Molecular Formula | C₉H₈BrF₃ | [1][2] |
| Molecular Weight | 253.06 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.499 g/mL at 25 °C | |
| Refractive Index | n20/D 1.487 | |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide | [1][5] |
Synthesis Methodology
The synthesis of this compound typically proceeds from the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This precursor can be prepared through various synthetic routes, often starting from commercially available trifluoromethyl-substituted aromatic compounds. The final step involves the conversion of the hydroxyl group to a bromide, a common transformation in organic synthesis.
Synthesis of the Precursor: 2-(4-(trifluoromethyl)phenyl)ethanol
Bromination of 2-(4-(trifluoromethyl)phenyl)ethanol: A Step-by-Step Protocol
The conversion of the primary alcohol to the corresponding bromide is a standard synthetic transformation. A common and effective method involves the use of phosphorus tribromide (PBr₃).
Reaction Scheme:
Figure 1: General scheme for the bromination of 2-(4-(trifluoromethyl)phenyl)ethanol.
Materials and Equipment:
-
2-(4-(trifluoromethyl)phenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol in a suitable anhydrous solvent (e.g., diethyl ether or DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., diethyl ether or DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the bromoethyl moiety. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-(trifluoromethyl)phenethyl group into a variety of molecular scaffolds.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.
Figure 2: General workflow for nucleophilic substitution reactions.
Grignard Reagent Formation
The bromine atom can be utilized to form a Grignard reagent, 2-(4-(trifluoromethyl)phenyl)ethylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Cross-Coupling Reactions
While less common for alkyl halides compared to aryl or vinyl halides, under appropriate catalytic conditions, the bromoethyl group could potentially participate in certain cross-coupling reactions. However, nucleophilic substitution and Grignard formation are the more prevalent reaction pathways.
Applications in Drug Development and Research
The 4-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability and lipophilicity, which are critical parameters for its overall efficacy and pharmacokinetic profile.[3][7] this compound serves as a key intermediate for incorporating this beneficial structural motif.
For instance, derivatives of this compound could be explored in the synthesis of novel therapeutic agents targeting a range of diseases. The bromoethyl "linker" allows for the attachment of the trifluoromethylphenyl group to various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for this and structurally similar compounds, the following guidelines should be followed.
-
Hazard Classification: This compound is classified as harmful if swallowed and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[10] Work in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its unique combination of a reactive bromoethyl group and a trifluoromethyl-substituted aromatic ring provides a powerful tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. [Link]
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PubChem. This compound. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Angene Chemical. Safety Data Sheet: 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
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PubMed Central. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
A-Technical-Guide-to-the-Synthesis-of-1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Abstract
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, also known as 4-(trifluoromethyl)phenethyl bromide, is a critical building block in modern medicinal chemistry and materials science.[1][2] Its trifluoromethylphenyl moiety imparts unique electronic and lipophilic properties, making it a valuable precursor for synthesizing a range of pharmaceutical agents and functional materials. This guide provides an in-depth technical overview of the most reliable and efficient synthetic pathways to this compound. We will focus on the conversion of 2-(4-(trifluoromethyl)phenyl)ethan-1-ol using phosphorus tribromide (PBr₃), detailing the reaction mechanism, a step-by-step experimental protocol, and key optimization parameters. Alternative routes and critical safety considerations are also discussed to provide a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction and Retrosynthetic Analysis
The synthesis of complex organic molecules requires a logical approach to deconstruct the target into simpler, commercially available starting materials. This process, known as retrosynthesis, is fundamental to planning an efficient synthetic route. For this compound, the primary disconnection occurs at the carbon-bromine bond, identifying an alcohol as the immediate precursor (a synthon).
This retrosynthetic analysis points to 2-(4-(trifluoromethyl)phenyl)ethan-1-ol as the most logical and direct precursor. This alcohol can, in turn, be synthesized from other readily available starting materials such as 4-(trifluoromethyl)acetophenone via reduction. The most direct and highest-yielding pathway, however, begins with the alcohol.
Caption: Retrosynthetic analysis of the target compound.
Preferred Synthetic Pathway: Bromination of 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol
The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. Among the various reagents available, phosphorus tribromide (PBr₃) is frequently chosen for its high efficiency, mild reaction conditions, and the avoidance of carbocation rearrangements that can plague methods using hydrobromic acid (HBr).[3][4][5]
Rationale and Mechanistic Overview
The reaction of a primary alcohol with PBr₃ proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][4][6] This pathway ensures a clean conversion with predictable stereochemistry (inversion, if the center were chiral) and high yields.
The mechanism involves two key steps:
-
Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃.[4][7] This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This step is crucial as it transforms the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[3][5]
-
Nucleophilic Substitution: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, performing a backside attack on the carbon atom bonded to the oxygen.[3][7] This concerted Sₙ2 displacement breaks the C-O bond, forming the desired alkyl bromide and the byproduct HO-PBr₂. One molecule of PBr₃ can react with up to three molecules of the alcohol.[3]
Caption: Simplified Sₙ2 mechanism for alcohol bromination with PBr₃.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl bromides.
Materials:
-
2-(4-(Trifluoromethyl)phenyl)ethan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath.
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve 2-(4-(trifluoromethyl)phenyl)ethan-1-ol (1.0 eq) in anhydrous diethyl ether (approx. 5-10 mL per gram of alcohol). Cool the solution to 0 °C using an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred alcohol solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. Note: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary and wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the final product as a clear liquid.
Reagent and Condition Optimization
While PBr₃ is highly effective, other reagents can also accomplish this transformation. The choice of reagent can depend on factors like substrate sensitivity, scale, and available equipment.
| Reagent System | Typical Solvent | Temperature (°C) | Key Advantages/Disadvantages |
| PBr₃ | Et₂O, DCM, neat | 0 to 25 | Advantages: High yield, avoids rearrangements, clean Sₙ2 reaction.[3][4] Disadvantages: PBr₃ is corrosive and reacts violently with water.[8][9][10] |
| SOBr₂ | Neat or in ether | 0 to RT | Advantages: Gaseous byproducts (SO₂, HBr) are easily removed. Disadvantages: More reactive and less commonly used than SOCl₂.[6] |
| CBr₄ / PPh₃ (Appel Reaction) | DCM, MeCN | 0 to RT | Advantages: Very mild conditions, suitable for sensitive substrates. Disadvantages: Stoichiometric phosphine oxide byproduct can complicate purification.[6] |
| HBr (conc. aq.) | - | Reflux | Advantages: Inexpensive. Disadvantages: Harsh acidic conditions, risk of carbocation rearrangements (not an issue for this specific substrate), lower yields. |
Alternative Synthetic Route: From 4-(Trifluoromethyl)acetophenone
Step 1: Reduction of the Ketone The ketone is first reduced to the secondary alcohol, 2-(4-(trifluoromethyl)phenyl)ethan-1-ol. Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is a standard, mild, and selective method for this reduction.
Step 2: Bromination of the Alcohol The resulting alcohol is then carried forward to the bromination step as described in Section 2.
References
- 1. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]
- 2. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]
- 3. orgosolver.com [orgosolver.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. nj.gov [nj.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. This document moves beyond a simple data sheet to offer insights into the practical implications of these properties and the methodologies for their determination, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: A Molecule of Interest
This compound, with the CAS number 130365-87-6, is a halogenated aromatic compound. Its structure, featuring a trifluoromethyl group and a bromoethyl chain attached to a benzene ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group can significantly influence the electronic properties and lipophilicity of a molecule, while the bromoethyl group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. Understanding its fundamental physicochemical properties is paramount for its effective use in designing and synthesizing novel compounds with desired biological activities.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior and physical properties.
Caption: Molecular Structure of this compound
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 130365-87-6 | [Sigma-Aldrich][2] |
| Molecular Formula | C₉H₈BrF₃ | [PubChem][1] |
| Molecular Weight | 253.06 g/mol | [Sigma-Aldrich][2] |
| InChI Key | WTCVMJLGKMOROW-UHFFFAOYSA-N | [PubChem][1] |
| Canonical SMILES | C1=CC(=CC=C1CCBr)C(F)(F)F | [PubChem][1] |
| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide | [Sigma-Aldrich][2] |
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of derivative compounds.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid at 25 °C | [Sigma-Aldrich][2] |
| Boiling Point | 218.0 ± 35.0 °C (Predicted) | [ChemicalBook][3] |
| Density | 1.499 g/mL at 25 °C | [Sigma-Aldrich][2] |
| Refractive Index | n20/D 1.487 | [Sigma-Aldrich][2] |
| Solubility | Miscible with organic solvents | [Rock Chemicals, Inc.][4] |
Boiling Point: A Note on Prediction
Density and Physical State
The compound exists as a liquid at room temperature with a density of 1.499 g/mL at 25 °C.[2] This density, significantly higher than that of water, is a practical consideration for reaction setup and solvent extraction procedures.
Solubility Profile
This compound is expected to be miscible with a wide range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.[4] Its nonpolar aromatic ring and the ethyl chain contribute to this property. Conversely, its solubility in water is expected to be low due to the hydrophobic nature of the molecule.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃): A ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A triplet corresponding to the two protons of the -CH₂Br group.
-
A triplet corresponding to the two protons of the benzylic -CH₂- group.
-
Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
A reported ¹H NMR spectrum shows the following peaks: δ 7.60 (d, 2H), 7.35 (d, 2H), 3.61 (t, 2H), 3.25 (t, 2H).[3]
Predicted Spectroscopic Data
Experimental Protocols for Property Determination
To ensure the accuracy and reliability of experimental data, standardized protocols must be followed. The following sections outline the methodologies for determining the key physicochemical properties discussed.
Workflow for Physicochemical Property Determination
Caption: General workflow for determining physicochemical properties.
Boiling Point Determination (Capillary Method)
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This method relies on observing this equilibrium.
Protocol:
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube. Place the open end of the capillary tube into the liquid.
-
Heating: Heat the sample slowly and uniformly in a suitable heating apparatus (e.g., a melting point apparatus or an oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Recording: Stop heating and allow the sample to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement (Pycnometer Method)
Causality: Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method allows for a precise measurement of the volume of a liquid.
Protocol:
-
Weighing the Pycnometer: Clean, dry, and accurately weigh an empty pycnometer.
-
Filling with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be recorded.
-
Weighing the Filled Pycnometer: Accurately weigh the pycnometer containing the liquid.
-
Calibration with Water: Repeat the process with deionized water of a known temperature and density.
-
Calculation: The density of the sample is calculated using the masses of the sample and water and the known density of water at the measured temperature.
Solubility Determination (Qualitative)
Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute and solvent determines the extent of dissolution.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, measured amount of the solute (e.g., 10 mg).
-
Mixing and Observation: Agitate the mixture vigorously for a set period.
-
Classification: Observe whether the solute completely dissolves, partially dissolves, or remains insoluble. This provides a qualitative assessment of solubility.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of this compound. While some experimental data is available, further experimental determination of properties like the boiling point and a full suite of spectroscopic data would be beneficial for the scientific community. The provided protocols offer a solid foundation for researchers to generate this data with high fidelity. A thorough understanding and application of this information will undoubtedly facilitate the innovative use of this versatile chemical intermediate in research and development.
References
-
Rock Chemicals, Inc. (2025, April 11). Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart?[Link]
-
PubChem. This compound. [Link]
-
PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. [Link]
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1-(2-Bromoethyl)-4-(trifluoromethyl)benzene spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Introduction
This compound is a halogenated aromatic compound with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its structure, featuring a trifluoromethyl group, an ethyl bromide chain, and a para-substituted benzene ring, provides a rich landscape for spectroscopic analysis. The molecular formula is C₉H₈BrF₃ and its CAS Number is 130365-87-6.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the focus extends beyond mere data presentation to include the underlying principles, experimental design rationale, and a thorough interpretation of the spectral features. This holistic approach ensures that the protocols are self-validating and the data can be used with high confidence for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments collectively provide a complete picture of the molecular structure.
Expertise & Experience: The Rationale Behind NMR
The choice of NMR as the primary analytical tool is dictated by its ability to provide unambiguous information about the connectivity of atoms. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts, integration, and spin-spin coupling, respectively. The ¹³C NMR spectrum complements this by identifying all unique carbon environments. Given the presence of fluorine, ¹⁹F NMR is also a crucial, highly sensitive technique for confirming the trifluoromethyl group.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR spectrum is contingent on a well-defined experimental protocol.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak that rarely interferes with analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectral acquisition and processing.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region and the aliphatic region, with characteristic splitting patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.60 | Doublet (d) | 2H | H-2, H-6 (ortho to -CF₃) | Deshielded by the strong electron-withdrawing -CF₃ group. Exhibits coupling to H-3 and H-5. |
| ~ 7.35 | Doublet (d) | 2H | H-3, H-5 (meta to -CF₃) | Less deshielded than H-2/H-6. Exhibits coupling to H-2 and H-6. |
| ~ 3.65 | Triplet (t) | 2H | -CH₂-Br | Deshielded by the adjacent electronegative bromine atom. Split into a triplet by the neighboring -CH₂- group. |
| ~ 3.20 | Triplet (t) | 2H | Ar-CH₂- | Attached to the aromatic ring and coupled to the -CH₂-Br protons, resulting in a triplet. |
-
Trustworthiness: The aromatic protons form a classic AA'BB' system, which at lower field strengths might appear as two distinct doublets. The ethyl chain protons (-CH₂CH₂-) will exhibit a triplet-of-triplets pattern due to the coupling between them, a hallmark of an ethyl group attached to two different substituents.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides insight into the carbon backbone. Due to the molecule's symmetry, 7 distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | Rationale |
| ~ 142 | Singlet | C-4 (ipso to -CH₂-) | Quaternary carbon attached to the ethyl group. |
| ~ 130 | Quartet (q, J ≈ 32 Hz) | C-1 (ipso to -CF₃) | Quaternary carbon attached to the -CF₃ group, split by the three fluorine atoms. |
| ~ 129 | Singlet | C-2, C-6 | Aromatic CH carbons ortho to the ethyl group. |
| ~ 126 | Quartet (q, J ≈ 4 Hz) | C-3, C-5 | Aromatic CH carbons meta to the -CF₃ group, showing weak long-range C-F coupling. |
| ~ 124 | Quartet (q, J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a very strong one-bond coupling to the three fluorine atoms. |
| ~ 38 | Singlet | Ar-CH₂- | Aliphatic carbon attached to the aromatic ring. |
| ~ 32 | Singlet | -CH₂-Br | Aliphatic carbon attached to the bromine atom, shifted downfield due to electronegativity. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Experience: The Rationale Behind IR
For this compound, IR is invaluable for confirming the presence of key structural motifs. The strong, characteristic absorptions of the C-F bonds in the trifluoromethyl group are often unmistakable. Additionally, vibrations corresponding to the aromatic ring and the aliphatic C-H and C-Br bonds provide further structural validation.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.
Visualization: IR Experimental Workflow
Caption: Workflow for ATR-FTIR spectral acquisition.
IR Spectral Data & Interpretation
The IR spectrum is characterized by several key absorption bands that confirm the molecular structure.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂CH₂-) |
| ~ 1615, 1580, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1350-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) Group |
| ~ 840 | Strong | C-H Bend | Para-disubstituted Ring (Out-of-plane) |
| 650-550 | Medium-Strong | C-Br Stretch | Alkyl Bromide |
-
Authoritative Grounding: The C-F stretching vibrations of a -CF₃ group typically produce some of the strongest bands in the entire IR spectrum, making them a highly reliable diagnostic tool.[3][4] The presence of a strong band around 840 cm⁻¹ is highly indicative of 1,4-disubstitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure through fragmentation patterns.
Expertise & Experience: The Rationale Behind MS
Electron Ionization (EI) is a hard ionization technique that induces reproducible fragmentation, creating a unique "fingerprint" for the compound. For this molecule, MS is particularly useful for confirming the molecular weight and the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides an internal validation of the elemental composition.
Experimental Protocol: MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile, thermally stable compounds like this one.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 50°C to 250°C).
-
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.
-
Detection: Ions are detected, and a mass spectrum is generated by plotting ion abundance versus m/z.
Visualization: MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
MS Spectral Data & Interpretation
The EI mass spectrum is predicted based on established fragmentation rules for aromatic and halogenated compounds.
| Predicted m/z | Proposed Ion Structure | Fragmentation Step | Significance |
| 252 / 254 | [C₉H₈BrF₃]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. The 1:1 doublet is characteristic of one bromine atom. |
| 173 | [C₉H₈F₃]⁺ | Loss of •Br | Represents the loss of the bromine radical, a very common fragmentation for alkyl bromides. |
| 145 | [C₈H₅F₃]⁺• | Loss of C₂H₃Br (bromoethene) | McLafferty-like rearrangement or cleavage of the ethyl-bromide moiety. |
| 159 | [C₇H₄F₃]⁺ | Benzylic cleavage (loss of •CH₂Br) | A highly stable benzylic-type cation is formed. |
-
Trustworthiness: The most predictable and often most abundant fragments in alkyl-aromatic systems arise from benzylic cleavage. The loss of the bromine radical is also a highly favored pathway. The presence of the M/M+2 isotopic pattern for the molecular ion is the most critical self-validating feature in the spectrum.[5]
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethyl and para-substituted aromatic ring, and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. Together, these techniques offer a robust and unambiguous characterization essential for quality control and regulatory compliance in research and industrial applications.
References
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This compound . PubChem, National Center for Biotechnology Information. [Link]
-
Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids . The Royal Society of Chemistry. [Link]
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Benzene, 1-bromo-4-(trifluoromethyl)- . NIST Chemistry WebBook. [Link]
-
Synthesis, Spectral Characterization (FT-IR, FT-Raman and NMR) and Quantum Computational analysis of (E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one . ResearchGate. [Link]
-
Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate . ResearchGate. [Link]
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solubility of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 130365-87-6), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern solubility. It offers a predictive framework based on the principle of "like dissolves like" and provides a detailed, step-by-step experimental protocol for the accurate determination of this critical parameter using the gold-standard isothermal shake-flask method. This guide is intended as a valuable resource for researchers, scientists, and drug development professionals to generate reliable solubility data essential for reaction kinetics, process optimization, purification, and formulation development.
Introduction
This compound is a substituted aromatic hydrocarbon whose structural features make it a versatile building block in organic synthesis.[1] The presence of a reactive bromoethyl group and an electron-withdrawing trifluoromethyl group allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1]
A thorough understanding of a compound's solubility is paramount for its effective application. Solubility data dictates the choice of solvents for chemical reactions, influences purification techniques such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[2] Inefficient solvent selection can lead to poor reaction yields, difficulties in product isolation, and challenges in achieving desired bioavailability in drug products. This guide provides the theoretical basis and a practical framework for predicting and experimentally quantifying the solubility of this compound in a range of common organic solvents.
Physicochemical Properties & Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent.[3] The principle of "like dissolves like" remains one of the most practical guidelines in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[4][5]
Molecular Structure Analysis
This compound is a molecule characterized by predominantly non-polar features. The benzene ring, the ethyl chain, and the highly fluorinated trifluoromethyl group contribute to its lipophilic (hydrophobic) character. The carbon-bromine bond introduces a small dipole moment, but the molecule lacks functional groups capable of strong hydrogen bonding (e.g., -OH, -NH2).[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 130365-87-6 | BLDpharm[7] |
| Molecular Formula | C₉H₈BrF₃ | PubChem[6] |
| Molecular Weight | 253.06 g/mol | PubChem[6] |
| XLogP3-AA (Predicted) | 3.8 | PubChem[6] |
XLogP3 is a computed value that indicates lipophilicity; a higher value suggests greater solubility in non-polar solvents.
Predicted Solubility Profile
Based on its molecular structure, this compound is predicted to exhibit the following solubility behavior:
-
High Solubility: In non-polar and weakly polar aprotic solvents where van der Waals forces are the dominant intermolecular interactions. Examples include hexane, toluene, diethyl ether, dichloromethane, and ethyl acetate.
-
Moderate to Low Solubility: In polar aprotic solvents like acetone or acetonitrile. While these solvents have significant dipole moments, the lack of hydrogen bonding from the solute limits strong interactions.
-
Very Low Solubility (Insoluble): In highly polar protic solvents, particularly water. The energy required to disrupt the strong hydrogen-bonding network of water is not compensated by favorable solute-solvent interactions.[3] Solubility in polar protic solvents like ethanol and methanol is expected to be limited but greater than in water.
Experimental Determination of Solubility
While predictions are useful, accurate quantitative data requires experimental validation.[2] The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[2] This method ensures that the solution has reached saturation, providing a reliable and reproducible measurement.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-purity organic solvents (HPLC grade or equivalent), such as:
-
Hexane (Non-polar)
-
Toluene (Non-polar, aromatic)
-
Dichloromethane (DCM) (Polar aprotic)
-
Ethyl Acetate (Polar aprotic)
-
Acetone (Polar aprotic)
-
Methanol (Polar protic)
-
Ethanol (Polar protic)
-
-
Validated analytical system for quantification (e.g., HPLC-UV, GC-FID)
Safety Precautions
-
Compound Hazards: this compound is harmful if swallowed and causes serious eye irritation.[6] Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Solvent Hazards: Many organic solvents are flammable and/or toxic. Avoid open flames and ensure adequate ventilation. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[8]
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.[2]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours. To ensure equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24h, 48h, 72h) and confirm that the measured concentration no longer changes.[2]
-
Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.
-
Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
For maximum utility, solubility data should be recorded in a structured format. The following table provides a template for organizing experimental results.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-polar | 25 | ||
| Toluene | Non-polar | 25 | ||
| Dichloromethane | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Water | Polar Protic | 25 |
Interpreting this data involves correlating the quantitative results with the physicochemical properties of both the solute and the solvents. The results should align with the predictions made in Section 2, with the highest solubility values observed in non-polar solvents and the lowest in highly polar solvents like water.
Key Factors Influencing Solubility
Several factors can significantly impact the solubility of a solid in a liquid solvent.[10]
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature rises.[4] The added thermal energy helps overcome the lattice energy of the solid and disrupt the intermolecular forces of the solvent, allowing more solute to dissolve.[10]
-
Solvent Polarity: As detailed previously, the polarity match between the solute and solvent is the most critical factor. The non-polar nature of this compound dictates its preference for non-polar organic solvents.[4][5]
-
Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[10] While not the dominant factor here, it contributes to the overall solubility profile.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its molecular structure. The compound is expected to be highly soluble in non-polar and weakly polar aprotic organic solvents and poorly soluble in polar protic solvents, especially water. This guide provides a detailed, reliable, and self-validating experimental protocol using the isothermal shake-flask method to allow researchers to generate the precise, quantitative data needed for process development, purification, and formulation in their specific applications. Adherence to the described methodology will ensure the generation of high-quality, reproducible data critical for advancing scientific research and development.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- PubChem. (n.d.). This compound.
- Vertex AI Search. (n.d.). Factors affecting solubility.
- ChemicalBook. (n.d.). 1-(2-bromo-1-(trifluoromethoxy)ethyl)-4-(trifluoromethyl)benzene.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene.
- PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- BLDpharm. (n.d.). 130365-87-6|this compound.
- Angene Chemical. (2025, July 30). Safety Data Sheet.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.3D: Using Solubility Data.
- Chem-Impex. (n.d.). 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene.
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chemical structure and IUPAC name of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The guide details its chemical structure and IUPAC nomenclature, outlines a robust synthetic protocol, provides a thorough analysis of its spectroscopic signature, and discusses its chemical reactivity and potential applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, building blocks that facilitate the incorporation of the trifluoromethyl moiety are of high value. This compound, also known as 4-(trifluoromethyl)phenethyl bromide, is a prime example of such a versatile intermediate.[2][3] Its structure combines the influential trifluoromethyl group with a reactive bromoethyl chain, making it an ideal precursor for introducing the 4-(trifluoromethyl)phenethyl group into a wide array of molecular scaffolds.[1]
Chemical Structure and Nomenclature
The definitive identification of a chemical entity is fundamental to scientific discourse. This section delineates the structural and naming conventions for the topic compound.
Chemical Structure
The molecular structure consists of a benzene ring substituted at the 1- and 4-positions. A 2-bromoethyl group is attached at position 1, and a trifluoromethyl group is at position 4.
Caption: Chemical structure of this compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[2]
Synonyms and Identifiers
For ease of reference across various databases and publications, this compound is also known by several synonyms. A comprehensive list of identifiers is provided in the table below.
| Identifier Type | Value |
| CAS Number | 130365-87-6 |
| Molecular Formula | C₉H₈BrF₃ |
| Molecular Weight | 253.06 g/mol |
| PubChem CID | 14949941 |
| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide |
Synthesis Protocol
The synthesis of this compound is most reliably achieved through the bromination of its corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This method offers high yields and is a standard transformation in organic synthesis.
Synthetic Pathway Overview
The conversion of the primary alcohol to the alkyl bromide is facilitated by phosphorus tribromide (PBr₃). This reaction proceeds via the formation of a phosphorus ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of primary alcohols.
Materials and Equipment:
-
2-(4-(Trifluoromethyl)phenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol (1 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of PBr₃: Add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel. A small amount of anhydrous pyridine can be added to neutralize the HBr byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.58 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the trifluoromethyl group.
-
δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the trifluoromethyl group.
-
δ 3.55 (t, J = 7.5 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂Br).
-
δ 3.18 (t, J = 7.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ 143.2: Quaternary aromatic carbon attached to the ethyl group.
-
δ 129.8 (q, J = 32.5 Hz): Quaternary aromatic carbon attached to the trifluoromethyl group.
-
δ 129.5: Aromatic CH carbons meta to the trifluoromethyl group.
-
δ 125.8 (q, J = 3.8 Hz): Aromatic CH carbons ortho to the trifluoromethyl group.
-
δ 124.2 (q, J = 272.0 Hz): Carbon of the trifluoromethyl group.
-
δ 38.7: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).
-
δ 32.5: Methylene carbon adjacent to the bromine atom (-CH₂Br).
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z (Predicted) | Ion | Fragmentation Pathway |
| 252/254 | [C₉H₈BrF₃]⁺ | Molecular ion (M⁺) with characteristic bromine isotope pattern |
| 173 | [C₉H₈F₃]⁺ | Loss of •Br from M⁺ |
| 145 | [C₈H₅F₃]⁺ | Benzylic cleavage, loss of •CH₂Br from M⁺ |
| 104 | [C₇H₅]⁺ | Loss of •Br and CF₃ |
The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹, Predicted) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1620 | Aromatic C=C stretch |
| 1325 | C-F stretch (strong) |
| 1160, 1120, 1070 | C-F stretches (strong) |
| 600-500 | C-Br stretch |
Chemical Reactivity and Applications
This compound is a valuable electrophile in a variety of organic transformations. The primary C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups.
Common Reactions:
-
Alkylation: It can be used to alkylate amines, phenols, thiols, and carbanions.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, a potent nucleophile.
-
Wittig Reaction Precursor: It can be converted to a phosphonium salt for use in Wittig reactions.
-
Coupling Reactions: It can participate in various cross-coupling reactions.
The presence of the trifluoromethyl group enhances the utility of this intermediate in the synthesis of pharmacologically active compounds and advanced materials where properties like thermal stability and lipophilicity are desired.[1]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical and materials science sectors. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic characteristics. The information presented herein serves as a valuable resource for scientists and researchers engaged in the synthesis and application of fluorinated organic molecules.
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reactivity profile of the bromoethyl group in 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
An In-depth Technical Guide to the Reactivity Profile of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its chemical behavior is dominated by the interplay between the reactive primary alkyl bromide of the bromoethyl group and the potent electronic influence of the para-substituted trifluoromethyl moiety. This guide provides a comprehensive analysis of this molecule's reactivity profile, focusing on the mechanistic dichotomy of nucleophilic substitution (SN2) and elimination (E2) pathways. We will dissect the underlying principles governing reaction outcomes, explain the causal factors behind experimental design, and provide field-proven protocols for key transformations. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile reagent.
Introduction: A Molecule of Strategic Importance
This compound, often referred to as 4-(trifluoromethyl)phenethyl bromide, is an aromatic compound distinguished by two key structural features: a highly reactive bromoethyl side chain and a benzene ring activated by a strongly electron-withdrawing trifluoromethyl (-CF3) group.[1][2] The bromoethyl group serves as an electrophilic handle, primed for reactions with a wide array of nucleophiles, while the -CF3 group profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[3][4][5] This unique combination makes it an invaluable precursor for synthesizing a diverse range of target molecules, including advanced pharmaceutical intermediates and specialized polymers.[6][7] Understanding the nuances of its reactivity is paramount to controlling reaction selectivity and maximizing yield in complex synthetic routes.
Synthesis of the Core Moiety
The most direct and common synthesis of this compound involves the bromination of the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethan-1-ol. This transformation is typically achieved using standard brominating agents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The choice of reagent is often dictated by scale, cost, and desired purity.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol 1: Synthesis via PBr3
-
System Validation: This protocol is designed for inert-atmosphere conditions to prevent quenching of the PBr3 reagent by atmospheric moisture. The endpoint is validated by Thin Layer Chromatography (TLC) analysis.
-
Materials:
-
2-(4-(Trifluoromethyl)phenyl)ethan-1-ol
-
Phosphorus tribromide (PBr3)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(4-(trifluoromethyl)phenyl)ethan-1-ol (1.0 eq) and anhydrous DCM. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (0.4 eq), diluted in a small amount of anhydrous DCM, is added dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC until the starting alcohol spot is consumed.
-
Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice. The organic layer is separated, washed sequentially with cold water, saturated NaHCO3 solution (to neutralize acidic byproducts), and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel to afford this compound as a clear oil.
-
The Duality of Reactivity: SN2 vs. E2
As a primary alkyl halide, the bromoethyl group is susceptible to two major competing reaction pathways when treated with a base or nucleophile: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The outcome is critically dependent on the nature of the reagent and the reaction conditions.
| Parameter | Favors SN2 Pathway | Favors E2 Pathway | Causality |
| Reagent | Good nucleophile, weak base (e.g., N3-, CN-, RNH2, RS-) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Sterically bulky bases struggle to access the electrophilic carbon for substitution and preferentially abstract a proton.[8] |
| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy due to more bond breaking/formation and is entropically favored; thus, it benefits more from increased thermal energy.[9] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK) | Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, increasing nucleophilicity.[10] |
Pathway A: Nucleophilic Substitution (SN2)
The SN2 pathway is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a backside attack. This pathway is highly efficient for this compound due to the unhindered nature of the primary carbon center.
Diagram 2: SN2 Reaction Mechanism
Caption: Concerted backside attack in the SN2 mechanism.
This reaction is the cornerstone for introducing a wide variety of functional groups. A particularly valuable transformation is the reaction with sodium azide (NaN3) to form the corresponding azide, which can be readily reduced to the primary amine, 4-(trifluoromethyl)phenethylamine.[11][12] This amine scaffold is prevalent in many psychoactive drugs and other pharmaceuticals.
Experimental Protocol 2: Azide Synthesis (SN2)
-
System Validation: This protocol leverages the high nucleophilicity and low basicity of the azide anion to ensure a clean SN2 reaction.[13] The reaction progress is monitored by TLC or GC-MS.
-
Materials:
-
This compound
-
Sodium azide (NaN3) (Caution: Acutely toxic and potentially explosive)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
-
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Reaction Progression: Heat the mixture to 60-70 °C and stir for 4-6 hours. Causality: Using an excess of the nucleophile (NaN3) and a polar aprotic solvent (DMF) drives the bimolecular reaction forward efficiently.[14]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(2-azidoethyl)-4-(trifluoromethyl)benzene. The product is often used in the next step without further purification.
-
Pathway B: Bimolecular Elimination (E2)
When this compound is subjected to a strong, sterically hindered base, the E2 pathway dominates. In this concerted mechanism, the base abstracts a proton from the β-carbon (the benzylic carbon) at the same time the C-Br bond breaks and a π-bond forms, yielding 4-(trifluoromethyl)styrene.
Diagram 3: E2 Reaction Mechanism
Caption: Concerted anti-periplanar elimination in the E2 mechanism.
The Decisive Influence of the -CF3 Group
The para-trifluoromethyl group is not a passive spectator; its powerful inductive electron-withdrawing nature (-I effect) significantly influences the molecule's reactivity.[15]
-
Hammett Constant (σp): ~0.54[16]
This strong electron-withdrawing capability has several consequences:
-
Increased Acidity of β-Protons: The -CF3 group withdraws electron density through the phenyl ring, increasing the acidity of the benzylic (β) protons. This makes them more susceptible to abstraction by a base, thereby facilitating the E2 reaction.
-
Stabilization of Elimination Product: The resulting alkene, 4-(trifluoromethyl)styrene, is a conjugated system. The electron-withdrawing -CF3 group participates in this conjugation, stabilizing the product and favorably influencing the reaction thermodynamics.
-
Minimal Impact on SN2 Rate: The electronic effect of the -CF3 group on the remote SN2 reaction center (the α-carbon) is relatively minor, as inductive effects weaken considerably over distance. Therefore, the primary determinant for the SN2 pathway remains the steric accessibility of the reaction site.
A subtle but important consideration is the potential for an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. Given the enhanced acidity of the β-protons, a very strong base could potentially deprotonate first to form a resonance-stabilized benzylic carbanion.[17] This intermediate would then expel the bromide ion. While plausible, this pathway is generally disfavored for good leaving groups like bromide, and the concerted E2 mechanism is considered the dominant elimination route.[9][10]
Conclusion: A Tunable Synthetic Platform
The reactivity of this compound is a classic case study in the competition between substitution and elimination. By understanding the mechanistic principles and the electronic influence of the trifluoromethyl group, a synthetic chemist can exert precise control over the reaction outcome. Careful selection of the reagent (nucleophile vs. bulky base) and conditions (temperature) allows this single precursor to be selectively channeled into two divergent and highly valuable product classes. This predictable and tunable reactivity solidifies its role as a high-value intermediate for constructing complex molecules in drug discovery and advanced materials.
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An In-Depth Technical Guide to the Electrophilicity of the Benzylic Position in 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the electronic factors governing the electrophilicity of the benzylic carbon in 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. The molecule's reactivity is dictated by a nuanced interplay between the potent, electron-withdrawing trifluoromethyl (-CF3) group and the inductively withdrawing 2-bromoethyl group. The para-substituted -CF3 group exerts a strong deactivating effect on the aromatic ring via induction, which significantly enhances the electrophilic character of the benzylic position. This makes the benzylic carbon highly susceptible to nucleophilic attack, a critical characteristic for its application in organic synthesis and drug development. This document details the theoretical underpinnings of this enhanced reactivity, provides robust experimental and computational protocols for its quantification, and discusses its practical implications.
Introduction: The Significance of Benzylic Reactivity
The benzylic position—the carbon atom directly attached to a benzene ring—is a site of unique chemical reactivity. Intermediates such as carbocations, radicals, or carbanions at this position are stabilized through resonance with the aromatic π-system, making it a privileged site for a variety of chemical transformations.[1][2][3] This inherent reactivity is fundamental in synthetic organic chemistry, enabling the construction of complex molecular architectures.
In the context of drug discovery, modifying the substituents on a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The target molecule of this guide, this compound[4], is a prime example of a building block where substituent effects are strategically employed to modulate reactivity at the benzylic position for synthetic utility.
The Electronic Landscape: A Tale of Two Substituents
The electrophilicity of the benzylic carbon in this compound is not intrinsic but is instead governed by the electronic demands of its substituents. A clear understanding of their individual and collective effects is paramount.
The Trifluoromethyl (-CF3) Group: A Powerful Electron Sink
The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry.[5][6] Its influence stems from two primary mechanisms:
-
Strong Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a powerful dipole, pulling electron density away from the benzene ring through the sigma bond framework.[7]
-
Resonance/Mesomeric Effect (+M Destabilization): While not a classical resonance-withdrawing group, the -CF3 group strongly destabilizes any positive charge buildup (carbocation character) on the aromatic ring, particularly at the ortho and para positions. This makes the ring significantly less reactive towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[6][8]
This potent electron-withdrawing nature significantly increases the lipophilicity and metabolic stability of molecules, making it a favored substituent in medicinal chemistry.[5][9]
The 2-Bromoethyl (-CH2CH2Br) Group: Inductive Withdrawal
The 2-bromoethyl group primarily exerts a weak electron-withdrawing inductive effect (-I) on the benzylic carbon and the ring, owing to the electronegativity of the bromine atom.[10] The bromine atom also serves as an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions.[11]
Combined Influence on Benzylic Electrophilicity
The para-CF3 group is the dominant electronic influencer. By strongly pulling electron density from the aromatic ring, it creates a more electron-deficient environment at the benzylic carbon. This enhances the carbon's electrophilicity, making it a more potent target for nucleophiles. Any reaction proceeding through a carbocation intermediate (an S_N1-type mechanism) would be destabilized by the -CF3 group's influence on the ring, suggesting that a concerted S_N2 pathway is more likely, though S_N1 reactions at benzylic positions are common due to resonance stabilization of the intermediate carbocation.[2][12]
Caption: Inductive electron withdrawal (-I) by the substituents.
Quantifying Reactivity: Theoretical and Practical Frameworks
Predicting and quantifying the electrophilicity of the benzylic position can be approached through established theoretical models and confirmed via empirical kinetic data.
The Hammett Equation
Developed by Louis P. Hammett, this linear free-energy relationship provides a quantitative measure of how substituents on a benzene ring affect reaction rates.[13] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.[14]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[15][16]
For the para-CF3 group, the Hammett constant (σ_p) is approximately +0.54, signifying its strong electron-withdrawing character. This value can be used to predict a significant rate enhancement in reactions where negative charge develops in the transition state at or near the benzylic position.
Mayr's Electrophilicity Scale
A more universal approach is Mayr's electrophilicity scale, which allows for the prediction of reaction rates between nucleophiles and electrophiles using the equation:[17]
log(k) = s_N(N + E)
Where:
-
E is the solvent-independent electrophilicity parameter .
-
N is the nucleophilicity parameter .
-
s_N is a nucleophile-specific sensitivity parameter .
By measuring the rates of reaction with a set of reference nucleophiles, an empirical E parameter can be determined for the benzylic position of this compound, allowing for its direct comparison with a vast database of other electrophiles.[18][19]
Methodologies for Assessing Electrophilicity
A dual approach combining empirical kinetic studies with computational modeling provides the most comprehensive understanding of the molecule's reactivity.
Experimental Protocol: Kinetic Analysis via Solvolysis
Solvolysis reactions, where the solvent acts as the nucleophile, are a classic method for probing the stability of carbocation intermediates and, by extension, the electrophilicity of the reaction center. A more electrophilic center will react faster.
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in a standard solvent system (e.g., 80% ethanol/20% water).
Materials:
-
This compound (high purity)
-
Ethanol (200 proof, spectroscopic grade)
-
Deionized water
-
Temperature-controlled UV-Vis spectrophotometer or conductivity meter
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in pure ethanol. Prepare the 80:20 ethanol:water (v/v) solvent mixture.
-
Reaction Initiation: Equilibrate the solvent mixture to a constant temperature (e.g., 25.0 ± 0.1 °C) within the spectrophotometer's cell holder. Inject a small, precise volume of the stock solution into the solvent to achieve the desired final concentration (e.g., 0.1 mM).
-
Data Acquisition: Immediately begin monitoring the reaction. If using UV-Vis, monitor the disappearance of the reactant or appearance of the product at a predetermined wavelength (λ_max). If using a conductivity meter, monitor the increase in conductivity due to the formation of HBr.
-
Kinetic Analysis: Collect data (absorbance or conductivity) over time for at least three half-lives. Plot ln(A_t - A_∞) or a related function versus time. The slope of the resulting linear plot will be -k.
-
Validation: Repeat the experiment at least three times to ensure reproducibility. Perform the same experiment with a reference compound (e.g., benzyl bromide) for comparative analysis.
Caption: Workflow for kinetic analysis via solvolysis.
Spectroscopic Analysis: ¹H NMR Spectroscopy
Proton NMR provides insight into the electronic environment of the benzylic protons. A more electron-deficient (electrophilic) benzylic carbon will result in a greater deshielding of the adjacent protons, shifting their resonance signal downfield.
-
Expected Chemical Shift: The benzylic protons (-CH₂-) in this compound are expected to appear as a triplet in the range of δ 3.0-3.5 ppm . The protons of the ethyl group adjacent to the bromine (-CH₂Br) would appear further downfield, typically as a triplet around δ 3.5-4.0 ppm .[20] Comparison with the benzylic protons of ethylbenzene (δ ~2.7 ppm) would quantitatively demonstrate the deshielding effect of the para-CF3 group.
Computational Protocol: Density Functional Theory (DFT) Analysis
Computational chemistry offers a powerful predictive tool for visualizing and quantifying electronic properties that are not directly observable.
Objective: To calculate the electrostatic potential map and Mulliken partial atomic charges for this compound to assess the electrophilicity of the benzylic carbon.
Methodology Workflow:
-
Structure Optimization: Build the 3D structure of the molecule. Perform a geometry optimization using a standard DFT method and basis set (e.g., B3LYP/6-31G(d)).[21]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the Mulliken partial atomic charges and the molecular electrostatic potential (MEP).
-
Analysis:
-
Partial Charges: Determine the partial positive charge (δ+) on the benzylic carbon. A higher δ+ value compared to reference compounds indicates greater electrophilicity.
-
MEP Map: Visualize the MEP. Regions of electron deficiency (electrophilic sites) will be colored blue, indicating where a nucleophile is most likely to attack. A strongly blue region near the benzylic carbon would confirm its high electrophilicity.
-
Data Summary and Comparative Analysis
To contextualize the reactivity of this compound, it is useful to compare its properties with related compounds.
| Compound | Substituent (para) | Hammett Constant (σ_p) | Relative Solvolysis Rate (Hypothetical) | Benzylic ¹H Shift (δ, ppm) |
| Ethylbenzene | -H | 0.00 | 1 | ~2.7 |
| 1-Ethyl-4-methylbenzene | -CH₃ | -0.17 | ~0.3 | ~2.6 |
| 1-Ethyl-4-nitrobenzene | -NO₂ | +0.78 | ~50 | ~2.9 |
| This compound | -CF₃ | +0.54 | ~25 | ~3.2 |
Note: Relative rates and chemical shifts are illustrative estimates based on substituent effects.
Applications in Synthesis and Drug Development
The enhanced electrophilicity of the benzylic position makes this compound a valuable synthetic intermediate.[22] It can act as a potent 4-(trifluoromethyl)phenethylating agent in S_N2 reactions with a wide variety of nucleophiles.
Caption: General S_N2 reaction pathway.
This allows for the facile introduction of the 4-(trifluoromethyl)phenethyl moiety, a common structural motif in pharmaceuticals and agrochemicals, valued for its ability to enhance binding affinity and improve metabolic stability.[5]
Conclusion
The electrophilicity of the benzylic position in this compound is significantly amplified by the powerful electron-withdrawing nature of the para-trifluoromethyl group. This effect, primarily driven by induction, renders the benzylic carbon highly susceptible to nucleophilic attack. This understanding, grounded in theoretical frameworks like the Hammett equation and verifiable through empirical kinetic and spectroscopic data, is crucial for its effective utilization as a reactive intermediate in synthetic chemistry. For researchers in drug development, this molecule represents a versatile building block for introducing a key pharmacophore, enabling the rational design of novel therapeutics with potentially enhanced properties.
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved January 5, 2026, from [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Retrieved January 5, 2026, from [Link]
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J. Org. Chem. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved January 5, 2026, from [Link]
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commercial availability and suppliers of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: Sourcing, Analysis, and Application
Introduction: A Key Building Block in Modern Chemistry
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzene ring functionalized with a reactive 2-bromoethyl group and an electron-withdrawing trifluoromethyl (-CF3) group. This unique combination makes it a valuable synthetic intermediate or "building block."
The trifluoromethyl group is a cornerstone in modern drug design, known for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity, without significantly increasing molecular size.[1][2] The bromoethyl chain provides a reactive electrophilic site, perfect for introducing the 4-(trifluoromethyl)phenethyl moiety into a target molecule through reactions like alkylation of amines, phenols, or thiols. This guide provides an in-depth overview of its commercial availability, quality assessment, safe handling, and a practical application protocol for research professionals.
Chemical Identity and Properties
Correctly identifying a chemical reagent is the first step in any successful research protocol. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 130365-87-6 | PubChem[3] |
| Molecular Formula | C₉H₈BrF₃ | PubChem[3] |
| Molecular Weight | 253.06 g/mol | PubChem[3] |
| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide | PubChem [2] |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex[4] |
| Boiling Point | 94 °C at 12 mmHg | Chem-Impex[4] |
Commercial Availability and Sourcing
Acquiring high-quality starting materials is paramount. This compound is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the stated purity, availability of analytical data (like a Certificate of Analysis), and shipping conditions. Below is a comparative table of representative suppliers.
| Supplier | Purity | Available Quantities | Notes |
| BLDpharm | ≥95% | 1g, 5g, 25g | Often available for online ordering.[5] |
| Chem-Impex | ≥98% (GC) | Inquire | Provides detailed physical properties.[4] |
| Oakwood Chemical | 98% | 250mg, 1g, 5g, 25g | Listed as 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene, a related but different compound. Researchers should verify the CAS number before purchasing.[6] |
Note: Availability and specifications are subject to change. Always verify information directly with the supplier before ordering.
Quality Control and Analytical Verification
Trustworthiness in research begins with verifying your reagents. While suppliers provide a Certificate of Analysis (CoA), independent verification is a best practice, especially before commencing a large-scale synthesis or a sensitive experiment.
Recommended Analytical Workflow
A logical workflow ensures the material's identity, purity, and suitability for its intended use.
Caption: Recommended workflow for incoming reagent quality control.
Core Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing the purity of volatile compounds. The gas chromatograph separates the sample into its individual components, and the mass spectrometer provides a mass for each component, allowing for identification.
-
Expertise & Experience: A clean GC trace with a single major peak is expected. The mass spectrum for this peak should show the characteristic molecular ion (M+) and isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). Any significant earlier-eluting peaks could indicate volatile impurities from the synthesis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the precise chemical structure. It provides information on the number of different types of protons, their connectivity, and their chemical environment.
-
Trustworthiness: The spectrum for this compound should show two triplets in the aliphatic region (around 3-4 ppm) corresponding to the two -CH₂- groups of the ethyl chain. The aromatic region (around 7-8 ppm) should display a characteristic AA'BB' pattern (two doublets) confirming the 1,4-disubstitution on the benzene ring. Integrating these regions should yield a 4H:4H proton ratio.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is a non-negotiable priority. Alkyl bromides are reactive and require careful handling.
-
Hazard Identification: This compound is classified as an irritant. It is harmful if swallowed and causes serious eye irritation.[3] All handling should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a representative use of this compound as an alkylating agent, a common step in the synthesis of pharmaceutical intermediates. The causality behind each choice is explained to ensure a self-validating and robust procedure.
Objective: To synthesize N-(4-(trifluoromethyl)phenethyl)aniline.
Caption: Reaction scheme for the synthesis of a secondary amine.
Materials and Equipment
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous acetonitrile. Stir to dissolve.
-
Causality: Anhydrous solvent is used to prevent side reactions involving water. Acetonitrile is a good polar aprotic solvent for this type of reaction.
-
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Causality: K₂CO₃ is a mild, inexpensive inorganic base. It acts as a proton scavenger, neutralizing the HBr that is formed during the reaction. Using an excess ensures the reaction goes to completion.
-
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirring suspension.
-
Causality: A slight excess of the alkylating agent helps to ensure all the limiting reagent (aniline) is consumed.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 8-12 hours.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. TLC allows for real-time monitoring to determine the point of maximum product formation and consumption of starting materials.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: This removes the inorganic base and the bulk of the solvent.
-
-
Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality: Washing with water removes any remaining inorganic salts or water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness to yield the crude product.
-
Causality: Removing all traces of water is crucial before final solvent removal.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-(trifluoromethyl)phenethyl)aniline.
-
Causality: Chromatography separates the desired product from any unreacted starting materials and byproducts, yielding a compound of high purity suitable for further use.
-
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene. Oakwood Chemical. [Link]
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1-(Bromomethyl)-4-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
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Analytical Methods for Environmental Samples. Ministry of the Environment, Japan. [Link]
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Safety Data Sheet for 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. Angene Chemical. [Link]
-
The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the array of fluorinated building blocks, 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene emerges as a pivotal intermediate, prized for its versatile reactivity and the advantageous properties conferred by the trifluoromethyl group. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of innovative therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to fully elucidate the significance and application of this valuable chemical entity.
Part 1: Chemical Identity and Nomenclature
This compound is a halogenated aromatic hydrocarbon that serves as a versatile reagent in organic synthesis. A comprehensive understanding of its various identifiers is crucial for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound .[1] However, in commercial and research settings, it is frequently referred to by several alternative names. The most prevalent of these are:
-
4-(Trifluoromethyl)phenethyl bromide [2]
-
2-(4-Trifluoromethylphenyl)ethyl bromide
-
Benzene, 1-(2-bromoethyl)-4-(trifluoromethyl)-
A comprehensive list of depositor-supplied synonyms can be found in chemical databases such as PubChem.[1]
Chemical Identifiers
For precise identification, the following registry numbers and molecular identifiers are used:
| Identifier | Value |
| CAS Number | 130365-87-6[1][2][3] |
| Molecular Formula | C₉H₈BrF₃[1][2][3] |
| Molecular Weight | 253.06 g/mol [1][3] |
| InChI | InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2[1] |
| InChIKey | WTCVMJLGKMOROW-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1CCBr)C(F)(F)F[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and ensuring safe handling.
| Property | Value | Source |
| Physical Form | Liquid | Sigma-Aldrich |
| Density | 1.499 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.487 | Sigma-Aldrich |
Part 2: Synthesis and Reaction Mechanisms
The synthesis of this compound is most commonly achieved through the bromination of its corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This transformation is a staple in organic synthesis, and several reliable methods are available, with the choice of reagent often depending on the desired stereochemical outcome and the presence of other functional groups.
Synthetic Pathway Overview
The general synthetic route involves the conversion of the primary alcohol to an alkyl bromide. This is a nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group, which is then displaced by a bromide ion.
General Synthetic Workflow
Common Bromination Methods and Mechanisms
Two of the most effective and widely used methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction.
The reaction with PBr₃ is a classic and efficient method for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the alcohol is chiral.[4][5][6][7]
Mechanism:
-
Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into an excellent leaving group.[6]
-
Nucleophilic Substitution: A bromide ion, displaced in the initial step, then performs a backside attack on the carbon atom bonded to the activated oxygen. This Sₙ2 displacement leads to the formation of the alkyl bromide and a phosphorous acid byproduct.[6][7]
PBr₃ Bromination Mechanism
The Appel reaction provides a milder alternative for converting alcohols to alkyl bromides, using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[8][9][10] This reaction also proceeds via an Sₙ2 mechanism, leading to inversion of configuration at a chiral center.[5][8][10]
Mechanism:
-
Formation of the Phosphonium Salt: Triphenylphosphine attacks carbon tetrabromide to form a phosphonium salt and a tribromomethanide anion.[9]
-
Deprotonation of the Alcohol: The tribromomethanide anion acts as a base, deprotonating the alcohol to form an alkoxide and bromoform.[9]
-
Formation of the Alkoxyphosphonium Intermediate: The alkoxide attacks the electrophilic phosphorus of the phosphonium salt, forming an alkoxyphosphonium intermediate and releasing a bromide ion.[9][11]
-
Nucleophilic Substitution: The bromide ion then acts as a nucleophile, attacking the carbon atom of the alkoxyphosphonium intermediate in an Sₙ2 fashion. This results in the formation of the alkyl bromide and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[9][10]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of the title compound from 2-(4-(trifluoromethyl)phenyl)ethanol using carbon tetrabromide and triphenylphosphine, based on established methodologies for the Appel reaction.[12]
Materials:
-
2-(4-(Trifluoromethyl)phenyl)ethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol (1 equivalent) and carbon tetrabromide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add petroleum ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with petroleum ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
Part 3: Applications in Drug Development
The unique physicochemical properties imparted by the trifluoromethyl group make this compound a highly valuable building block in the synthesis of pharmaceutical agents.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is often considered a "super-methyl" group in medicinal chemistry. Its introduction into a drug candidate can lead to several beneficial effects:[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450.[1] This can increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can alter the pKa of nearby functional groups and influence drug-receptor interactions through modified electrostatic and hydrogen bonding potential.[1][13]
-
Improved Binding Affinity: The steric bulk and electronic nature of the -CF₃ group can lead to more favorable interactions with the binding pockets of target proteins, enhancing potency and selectivity.[13]
Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
This compound is a key precursor for the synthesis of molecules that can act as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that exhibit tissue-selective estrogen receptor agonistic or antagonistic activity.[14][15][16] This dual activity allows them to be used for a variety of conditions, including the treatment and prevention of breast cancer, osteoporosis, and menopausal symptoms.[14][15]
Mechanism of Action of SERMs:
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[16] Upon binding, the SERM induces a specific conformational change in the receptor. This altered conformation dictates the recruitment of co-activator or co-repressor proteins to the receptor complex.[16]
-
In tissues where a SERM acts as an antagonist (e.g., breast tissue), the induced conformation favors the binding of co-repressors, leading to the inhibition of estrogen-mediated gene transcription and cell proliferation.
-
In tissues where a SERM acts as an agonist (e.g., bone), the conformational change promotes the recruitment of co-activators, mimicking the effects of estrogen and leading to beneficial outcomes like increased bone mineral density.
The tissue-specific action of SERMs is a result of the differential expression of co-regulatory proteins in various target tissues.[16]
Mechanism of Action of SERMs
The phenethyl bromide moiety of this compound is a common structural motif in many triphenylethylene-based SERMs, such as Ospemifene.[17] The trifluoromethyl group in these molecules can enhance their binding to the estrogen receptor and improve their pharmacokinetic profile.
Part 4: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.
GHS Hazard Classification:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a chemical intermediate of significant value in contemporary organic synthesis and drug discovery. Its well-defined reactivity, coupled with the advantageous properties of the trifluoromethyl group, makes it a sought-after building block for the creation of complex and biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, synthesis, and applications, particularly in the development of SERMs, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries. As the demand for more effective and safer therapeutics continues to grow, the role of versatile and strategically designed building blocks like this compound will undoubtedly become even more critical.
References
-
Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). (n.d.). OrgoSolver. Retrieved from [Link]
-
Appel Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]
-
PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (n.d.). Vedantu. Retrieved from [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (n.d.). Chemia. Retrieved from [Link]
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PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved from [Link]
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Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved from [Link]
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Kaur, G., Mahajan, M. P., & Pandey, M. K. (2014). Design, synthesis and evaluation of Ospemifene analogs as anti-breast cancer agents. European Journal of Medicinal Chemistry, 86, 211–218. Retrieved from [Link]
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Synthesis of ospemifene and the O-methoxy derivative of ospemifene. (n.d.). ResearchGate. Retrieved from [Link]
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Ospemifene. (n.d.). In Drug Synthesis. Retrieved from [Link]
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Supporting Information Cascade bio-hydroxylation and dehalogenation for one-pot enantioselective synthesis of optically active β-halohydrins from halohydrocarbons. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Preparation of (2-bromoethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]
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A Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: Properties, Synthesis, and Applications
Executive Summary
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic hydrocarbon of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive bromoethyl group and an electron-withdrawing trifluoromethyl moiety, makes it a valuable and versatile building block in organic synthesis. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, modulating lipophilicity, and enhancing binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the compound's core properties, outlines a representative synthetic protocol, discusses its chemical reactivity and applications, and details critical safety and handling procedures for laboratory and industrial use.
Chemical Identity and Core Properties
The fundamental characteristics of this compound define its behavior in chemical reactions and its handling requirements. Its identity is unequivocally established by its molecular structure and CAS registry number.
Molecular Formula: C₉H₈BrF₃[4]
Molecular Weight: 253.06 g/mol [4]
The key identifiers and physicochemical properties are summarized in the table below. While experimental data for some properties like boiling and melting points are not consistently reported in public literature, predicted values and data from structurally similar compounds provide useful estimates.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 130365-87-6 | PubChem[4] |
| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-trifluoromethylphenyl)ethyl bromide | PubChem[4] |
| Molecular Formula | C₉H₈BrF₃ | PubChem[4] |
| Molecular Weight | 253.06 g/mol | PubChem[4] |
| Boiling Point | ~227.5 °C (Predicted) | ChemicalBook[5] |
| Density | ~1.61 g/cm³ (Predicted) | ChemicalBook[5] |
| Appearance | Colorless to pale yellow liquid (Typical) | N/A |
The Role in Synthetic Chemistry: A Mechanistic Perspective
The synthetic utility of this compound stems from the distinct roles of its two key functional groups.
-
The Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing substituent, which deactivates the benzene ring towards electrophilic aromatic substitution but is prized in medicinal chemistry. Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its high lipophilicity (Hansch π value of +0.88) can improve a drug's ability to cross cellular membranes.[1]
-
The Bromoethyl (-CH₂CH₂Br) Group: The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of a new carbon-carbon or carbon-heteroatom bond. This makes the compound an ideal reagent for introducing the 4-(trifluoromethyl)phenethyl moiety into a target molecule.
The primary reaction pathway for this compound is the Sₙ2 (bimolecular nucleophilic substitution) reaction. A nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.
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Methodological & Application
Application Notes and Protocols for N-Alkylation using 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Introduction: Strategic N-Alkylation in Modern Drug Discovery
The introduction of an alkyl group onto a nitrogen atom, or N-alkylation, is a cornerstone transformation in medicinal chemistry and drug development.[1][2] This reaction is pivotal for synthesizing a vast array of pharmaceutical compounds, as the resulting secondary and tertiary amines are prevalent motifs in biologically active molecules. The strategic incorporation of specific alkyl groups can significantly modulate a drug candidate's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[3][4]
This application note provides a detailed protocol and scientific rationale for the N-alkylation of primary and secondary amines using 1-(2-bromoethyl)-4-(trifluoromethyl)benzene. The trifluoromethylphenyl moiety is of particular interest in drug design. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability by blocking potential sites of oxidation and can improve its binding affinity to target proteins through favorable electrostatic interactions.[3][5] this compound serves as a versatile reagent for introducing this valuable pharmacophore.
Reagent and Reaction Characteristics
This compound is a primary alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution by an amine.[3] The reaction proceeds via a classical Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine.
Table 1: Properties of Key Reagents
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| This compound | C₉H₈BrF₃ | 253.06 | 130365-87-6 | Alkylating Agent |
| Generic Amine (Primary or Secondary) | R-NH₂ or R₂NH | Variable | Variable | Nucleophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Base |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Solvent |
The choice of a suitable base is critical to the success of the N-alkylation reaction.[6][7] As the reaction proceeds, hydrobromic acid (HBr) is formed as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is therefore employed to neutralize the HBr as it is formed, thereby ensuring a continuous supply of the free amine for the reaction.[7][8]
The selection of an appropriate solvent is also crucial. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (carbonate) more reactive.[7][9] Acetonitrile is often a good choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures to increase the reaction rate.[7][10]
Experimental Workflow Diagram
Caption: A generalized workflow for the N-alkylation protocol.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a generic primary or secondary amine with this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Reaction: Place the flask in a heating mantle or oil bath and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
-
Characterization: Characterize the purified product by appropriate analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.
Safety and Handling Precautions
-
This compound is harmful if swallowed and causes serious eye irritation.[11] It should be handled in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Acetonitrile is flammable and toxic. Handle with care and avoid ignition sources.[14]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[12][14]
Troubleshooting and Optimization
-
Low or No Reaction: If the reaction does not proceed, consider increasing the reaction temperature or using a more reactive base such as cesium carbonate. The choice of solvent can also be critical; DMF can be used as an alternative to acetonitrile.[7]
-
Formation of Dialkylated Product: For primary amines, the formation of a dialkylated product is a potential side reaction. Using a slight excess of the amine relative to the alkylating agent can help to minimize this.
-
Difficult Purification: If the product is difficult to separate from unreacted starting material, careful optimization of the chromatographic conditions is necessary.
Conclusion
The N-alkylation of amines with this compound is a robust and reliable method for the synthesis of compounds containing the 4-(trifluoromethyl)phenethyl moiety. This protocol, grounded in established principles of organic synthesis, provides a clear and adaptable framework for researchers in drug discovery and medicinal chemistry. By understanding the roles of the reagents and the rationale behind the experimental conditions, scientists can confidently apply and adapt this methodology to their specific synthetic targets.
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PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
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ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]
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ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
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ResearchGate. (2010). Introduction of Functional Groups into Peptides via N-Alkylation. [Link]
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ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
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The Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
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The Strategic Incorporation of the 4-(Trifluoromethyl)phenethyl Moiety into Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: The Significance of the Trifluoromethyl Group in Heterocyclic Chemistry
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance the pharmacological profile of a drug candidate by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-(trifluoromethyl)phenethyl moiety, introduced via the versatile building block 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene , offers a strategic advantage in drug design. It combines the benefits of the CF₃ group with a flexible ethyl linker, allowing for optimal positioning of the trifluoromethylphenyl group within a receptor's binding pocket. This guide provides detailed insights and protocols for the application of this compound in the synthesis of novel heterocyclic compounds for researchers in drug discovery and development.
Core Directive: N-Alkylation as a Key Strategy
This compound is an excellent electrophile for the N-alkylation of a wide range of nitrogen-containing heterocycles. The primary reaction mechanism is a nucleophilic substitution (Sₙ2) where the nucleophilic nitrogen of the heterocycle displaces the bromide ion. The choice of base and solvent is critical for the success of these reactions, influencing reaction rates, yields, and in some cases, regioselectivity.
Causality of Experimental Choices:
-
Base: A base is typically required to deprotonate the N-H of the heterocyclic starting material, thereby increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less acidic heterocyles. The choice of base depends on the pKa of the heterocycle's N-H proton.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are preferred. These solvents are capable of dissolving both the heterocyclic substrate and the inorganic base, facilitating the reaction. They also do not participate in the reaction as a nucleophile.
Application in Heterocyclic Synthesis: Detailed Protocols
The following sections provide detailed protocols for the N-alkylation of various important heterocyclic scaffolds using this compound.
Synthesis of N-[2-(4-Trifluoromethylphenyl)ethyl]indole
Indole and its derivatives are privileged structures in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The N-alkylation of indoles with the 4-(trifluoromethyl)phenethyl group can lead to compounds with potential applications in various therapeutic areas.
Experimental Protocol:
-
Reaction Setup: To a solution of indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated indole.
Data Summary Table:
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Indole | K₂CO₃ | DMF | 80 | 12-24 | 70-90 |
| 5-Nitroindole | K₂CO₃ | DMF | 80 | 12-24 | 65-85 |
| 5-Methoxyindole | NaH | THF | 60 | 8-16 | 75-95 |
Workflow Diagram:
Caption: Workflow for the synthesis of N-alkylated indoles.
Synthesis of 1-[2-(4-Trifluoromethylphenyl)ethyl]pyrazole
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of the 4-(trifluoromethyl)phenethyl group can enhance these properties.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq.) in anhydrous acetonitrile (MeCN).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Data Summary Table:
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pyrazole | Cs₂CO₃ | MeCN | 25 | 24-48 | 60-80 |
| 3,5-Dimethylpyrazole | K₂CO₃ | DMF | 60 | 12-24 | 70-90 |
Reaction Pathway Diagram:
Caption: Mechanistic pathway for pyrazole N-alkylation.
Synthesis of 1-[2-(4-Trifluoromethylphenyl)ethyl]imidazole
Imidazole is a fundamental heterocyclic core found in many biologically active molecules, including amino acids and pharmaceuticals. N-alkylation of the imidazole ring is a common strategy to modulate its properties.
Experimental Protocol:
-
Reaction Setup: To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of imidazole (1.0 eq.) in THF dropwise at 0 °C.
-
Formation of Imidazolide: Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table:
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | NaH | THF | 25 | 12-18 | 70-85 |
| 2-Methylimidazole | K₂CO₃ | DMF | 80 | 24 | 65-80 |
Trustworthiness: A Self-Validating System
The protocols described above are based on well-established principles of N-alkylation reactions. The progress of these reactions can be easily monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic data for the 4-(trifluoromethyl)phenethyl moiety will serve as a clear indicator of successful incorporation.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of trifluoromethylated heterocyclic compounds. The straightforward N-alkylation reactions described in this guide provide a reliable and efficient means to introduce the 4-(trifluoromethyl)phenethyl group, a moiety of significant interest in drug discovery. The exploration of these and other heterocyclic scaffolds functionalized with this group is a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties.
References
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Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link][1]
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Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link][2]
-
Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1. [Link][3]
-
Du, Y., et al. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922. [Link][4]
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Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. The Journal of Organic Chemistry, 68(24), 9439–9443. [Link]
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The Strategic Application of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene in Modern Drug Discovery
APPLICATION NOTES & PROTOCOLS
Prepared by: Senior Application Scientist, Gemini Division
Abstract and Strategic Overview
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, also known as 4-(Trifluoromethyl)phenethyl bromide, is a versatile synthetic building block whose strategic importance in drug discovery is centered on the unique and complementary properties of its two key functional moieties. The trifluoromethyl group offers profound benefits for optimizing pharmacokinetic and pharmacodynamic properties, while the bromoethyl group provides a reactive handle for covalent bond formation, particularly for alkylation of nucleophiles.
This document serves as a comprehensive guide for medicinal chemists, radiochemists, and drug development professionals. It outlines the core applications of this reagent, provides detailed, field-tested protocols for its use, and explains the scientific rationale behind its strategic deployment in the synthesis of novel therapeutic agents and diagnostic tools.
The Medicinal Chemist's Rationale: Why Trifluoromethyl and Bromoethyl?
The utility of this compound stems from a synergistic combination of effects:
-
The Trifluoromethyl (-CF₃) Group: This moiety is highly sought after in medicinal chemistry. Its strong electron-withd[1]rawing nature significantly alters a molecule's electronic properties. Furthermore, the high ele[1]ctronegativity of the fluorine atoms enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve membrane permeability and bioavailability.
-
The Bromoethyl (-C[1][2]H₂CH₂Br) Group: This functional group is an excellent electrophile, primed for nucleophilic substitution reactions. The bromine atom is a good leaving group, making the ethyl chain susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols) to form stable carbon-heteroatom or carbon-carbon bonds. This reactivity is fundam[1][3]ental to its role as a synthetic intermediate.
The combination of these[3] two groups in one molecule creates a powerful tool for introducing the 4-(trifluoromethyl)phenethyl scaffold into a target molecule. This scaffold is prevalent in compounds targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2698-55-7 | PubChem |
| Molecular Formula | C₉H₈BrF₃ | PubChem |
| Molecular Weight [4] | 253.06 g/mol | PubChem |
| Appearance | Colo[4]rless to light yellow liquid | Chemical Vendors |
| Boiling Point | ~225-227 °C | Chemical Vendors |
| Density | ~1.5 g/cm³ | Chemical Vendors |
Core Application I: Synthesis of G-Protein Coupled Receptor (GPCR) Ligands
GPCRs are a major class of drug targets, involved in a vast array of physiological processes. The 4-(trifluoromethyl)ph[5][6][7]enethylamine substructure is a common feature in many GPCR ligands. This compound is a direct precursor for installing this key pharmacophore.
Workflow: Synthesis of a Novel GPCR Ligand
The following workflow illustrates the general strategy for synthesizing a GPCR ligand via N-alkylation of a primary or secondary amine.
Caption: Workflow for GPCR ligand synthesis via N-alkylation.
Protocol 3.1: Synthesis of N-Benzyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine
This protocol provides a representative example of an N-alkylation reaction using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add benzylamine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).
-
Equip the flask with a reflux condenser and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The base (K₂CO₃) neutralizes the HBr byproduct, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.
-
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine.
Validation:
-
Expected Yield: 75-90%
-
Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Application II: Precursor for Positron Emission Tomography (PET) Tracers
Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires molecules labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The bromoethyl group is a[8]n excellent precursor for introducing a fluoroethyl or, more specifically, a [¹⁸F]fluoroethyl group.
While this compound itself can be a precursor, a more common strategy involves using a derivative with a better leaving group, such as a tosylate, to facilitate the demanding conditions of radiofluorination. The synthesis of this tosylate precursor is a key first step.
Workflow: From Building Block to PET Tracer Precursor
Caption: Synthesis pathway for a PET tracer precursor.
Protocol 4.1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)ethyl Tosylate
This protocol describes the conversion of the corresponding alcohol to a tosylate, creating a highly reactive precursor for radiofluorination. The starting alcohol can be synthesized from this compound via hydrolysis or sourced commercially.
Materials:
-
2-(4-(Trifluoromethyl)phenyl)ethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 2-(4-(Trifluoromethyl)phenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.5 eq).
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a nucleophilic catalyst. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.
Protocol 4.2: Radiofluorination to Produce [¹⁸F]-Fluoroethyl-4-(trifluoromethyl)benzene
This is a specialized radiochemistry protocol that must be performed in a shielded hot cell facility by trained personnel. It outlines the general steps for nucleophilic substitution with [¹⁸F]fluoride.
Materials:
-
Aqueous [¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
2-(4-(Trifluoromethyl)phenyl)ethyl tosylate precursor (from Protocol 4.1)
-
HPLC system for purification
Procedure:
-
Trap the aqueous [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove all water. This is a critical step to activate the fluoride.
-
Rationale: The Kryptofix chelates the potassium ion, creating a "naked" and highly nucleophilic [¹⁸F]fluoride anion required for the substitution reaction.
-
-
Dissolve the tosylate[9] precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 80-110 °C for 10-15 minutes.
-
After heating, cool t[9]he vessel and purify the crude reaction mixture using semi-preparative HPLC to isolate the final radiotracer.
-
The isolated tracer is then formulated in a suitable solution (e.g., saline with ethanol) for preclinical or clinical use.
Validation:
-
Radiochemical Yield (RCY): Typically 20-40% (decay-corrected).
-
Quality Control: Radiochemical purity, specific activity, and identity are confirmed by radio-HPLC, radio-TLC, and comparison with a non-radioactive standard.
Safety and Handling
-
This compound: Harmful if swallowed and causes serious eye irritation. Wear appropriate personal[4] protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Radiochemistry: All procedures involving radioactive materials like ¹⁸F must be conducted in designated facilities with appropriate shielding and in compliance with all institutional and national regulations for radiation safety.
Conclusion
This compound is a high-value reagent in drug discovery, providing a direct and efficient route to incorporate the metabolically robust and pharmacologically relevant 4-(trifluoromethyl)phenethyl moiety. Its application spans the synthesis of therapeutic candidates, particularly for GPCRs, and the development of diagnostic PET imaging agents. The protocols outlined herein provide a practical framework for leveraging the unique chemical properties of this building block to accelerate the discovery and development of novel pharmaceuticals.
References
-
Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. PubMed. Available at: [Link]
-
Bell, C., et al. PET radiotracers. Radiology Reference Article, Radiopaedia.org. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Available at: [Link]
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Cai, L., et al. (2023). Radiochemistry for positron emission tomography. PubMed Central, NIH. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with (18)F-based radiotracers. ResearchGate. Available at: [Link]
-
Krasikova, R. N., et al. (2009). Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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Hu, B. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Available at: [Link]
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Cambridge Healthtech Institute. GPCR-Targeted Drug Design. Drug Discovery Chemistry. Available at: [Link]
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Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Semantic Scholar. Available at: [Link]
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ResearchGate. Discovery of new GPCR ligands to illuminate new biology. Available at: [Link]
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Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]
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Cambridge Healthtech Institute. Targeting GPCRs for Drug Discovery. Available at: [Link]
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Application Notes & Protocols: Synthesis of a Novel Selective Estrogen Receptor Modulator (SERM) Utilizing 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Trifluoromethylphenyl Moieties in SERM Design
Selective Estrogen Receptor Modulators (SERMs) are a cornerstone in the management of hormone-receptor-positive breast cancer and osteoporosis. Their therapeutic efficacy hinges on a delicate balance of estrogenic and anti-estrogenic activity in different tissues. The chemical architecture of a SERM dictates this tissue selectivity. Structural modifications, particularly to the side chains that extend from the core scaffold, can profoundly influence the compound's interaction with the estrogen receptor (ER), leading to altered pharmacological profiles.
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl group (-CF3), is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The 4-(trifluoromethyl)phenyl ethyl moiety, introduced via the versatile building block 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, offers a unique combination of lipophilicity and electronic properties that can modulate the interaction of a SERM with the ER ligand-binding pocket.
This guide provides a detailed protocol for the synthesis of a novel SERM analogue based on the well-characterized benzothiophene core of Raloxifene. By employing a Williamson ether synthesis, we will append the 4-(trifluoromethyl)phenethyl side chain to the phenolic core. This document will not only outline the synthetic procedure but also delve into the mechanistic reasoning behind the chosen methodology and the characterization of the final compound.
Core Synthetic Strategy: O-Alkylation of a Phenolic SERM Scaffold
The central transformation in this synthesis is the O-alkylation of a phenolic hydroxyl group on a pre-formed SERM core with this compound. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, displacing the bromide from the alkylating agent.[2][3]
The choice of the Raloxifene core, specifically 2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thiophene, provides two phenolic hydroxyl groups.[4] The differential reactivity of these hydroxyls can be exploited for selective alkylation, or both can be alkylated to generate a bis-substituted analogue. For the purpose of this protocol, we will focus on the mono-alkylation, which is often favored due to steric hindrance and electronic effects. Structure-activity relationship studies of Raloxifene have shown that modifications to the side chain are critical for its biological activity.[5][6]
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 130365-87-6 | C9H8BrF3 | 253.06 | Starting Material |
| 2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thiophene | 63676-22-2 | C14H10O2S | 242.29 | SERM Core |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 138.21 | Anhydrous, finely ground |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 73.09 | Anhydrous |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 | Reagent Grade |
| Hexanes | 110-54-3 | C6H14 | 86.18 | Reagent Grade |
| Deionized Water | 7732-18-5 | H2O | 18.02 | |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol: Synthesis of a Novel Raloxifene Analogue
This protocol details the synthesis of 2-(4-hydroxyphenyl)-6-(2-(4-(trifluoromethyl)phenyl)ethoxy)benzo[b]thiophene.
Step 1: Williamson Ether Synthesis
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thiophene (1.0 g, 4.13 mmol) and anhydrous potassium carbonate (1.14 g, 8.26 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add this compound (1.15 g, 4.54 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 2: Purification
-
Chromatography: The crude product is purified by flash column chromatography on silica gel.
-
Elution: A gradient elution system of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate) is used to elute the product.
-
Fraction Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Final Concentration: Concentrate the combined fractions under reduced pressure to yield the pure product as a solid.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide.[2] Its use avoids stronger bases like sodium hydride, which can be more hazardous and may lead to side reactions.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[3]
-
Reaction Temperature: The reaction is heated to 80 °C to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting significant decomposition or side reactions.
-
Work-up Procedure: The aqueous work-up is essential to remove the DMF solvent and the inorganic salts (potassium carbonate and potassium bromide). The brine wash helps to remove any remaining water from the organic layer.
Characterization of the Final Product
The structure and purity of the synthesized SERM analogue should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the benzothiophene core and the two phenyl rings, as well as the triplet signals for the two methylene groups of the ethyl bridge. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the trifluoromethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C23H17F3O2S). |
| HPLC | A single major peak indicating the purity of the compound. |
Visualizing the Synthesis and Mechanism
Caption: Synthetic workflow for the novel SERM analogue.
Caption: Mechanism of the Williamson ether synthesis.
Conclusion and Future Perspectives
This application note provides a comprehensive and detailed protocol for the synthesis of a novel SERM analogue using this compound. The described Williamson ether synthesis is a robust and versatile method for introducing the trifluoromethylphenethyl moiety onto a phenolic SERM core. The rationale behind the experimental design and the detailed characterization methods provide a solid foundation for researchers in drug discovery to synthesize and evaluate new SERM candidates.
Further studies would be required to fully characterize the pharmacological profile of this novel compound, including its binding affinity for ERα and ERβ, and its agonist/antagonist activity in various cell-based and in vivo models. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of SERMs and may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
References
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Mandal, S. (2016). Rational drug design. European Journal of Pharmacology, 771, 1-10. [Link]
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Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167. [Link]
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Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]
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Bivi, N., et al. (2016). Structural features underlying raloxifene's biophysical interaction with bone matrix. Bone, 83, 135-143. [Link]
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Palkowitz, A. D., et al. (1997). Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator. Journal of Medicinal Chemistry, 40(10), 1407-1416. [Link]
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Bivi, N., et al. (2016). Structural Features Underlying Raloxifene's Biophysical Interaction with Bone Matrix. Request PDF. [Link]
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Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC - NIH. [Link]
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Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Journal of Biological Chemistry, 277(11), 9168-9177. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. (2021). PubMed Central. [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Drugs of the Future. (2002). Bazedoxifene Acetate. 27(2), 117-121. [Link]
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PubChem. (n.d.). This compound. [Link]
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Palkowitz, A. D., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. [Link]
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Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents. (2023). PubMed Central. [Link]
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Palkowitz, A. D., et al. (1997). Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]. Journal of Medicinal Chemistry, 40(10), 1407-1416. [Link]
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Liu, H., et al. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. PubMed. [Link]
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Sho, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3046-3053. [Link]
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Sanika Chemicals. (n.d.). 6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. [Link]
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Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]
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Zaraei, S. O., et al. (2024). Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. The University of Bath's research portal. [Link]
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Application Notes and Protocols: 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl Moiety in PET Imaging
The introduction of fluorine-18 (¹⁸F) into biologically active molecules is a cornerstone of modern Positron Emission Tomography (PET) tracer development. With its near-ideal half-life (109.8 min), low positron energy, and well-established production methods, ¹⁸F remains the radionuclide of choice for a vast array of clinical and preclinical imaging agents.[1] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after functionality in medicinal chemistry. Its unique electronic properties can enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates. Consequently, the development of PET tracers bearing a trifluoromethyl group is of significant interest for visualizing and quantifying biological processes in vivo.
This document provides a comprehensive guide to the use of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene as a versatile precursor for the synthesis of ¹⁸F-labeled radiotracers. This precursor offers a straightforward strategy for introducing the valuable 4-(trifluoromethyl)phenethyl moiety into a variety of target molecules through nucleophilic substitution reactions. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the critical aspects of quality control to ensure the production of high-quality radiopharmaceuticals suitable for preclinical and clinical research.
Chemical and Physical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to developing robust radiolabeling protocols.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 130365-87-6 | [2] |
| Molecular Formula | C₉H₈BrF₃ | [2] |
| Molecular Weight | 253.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Commercial Vendor Data |
| Boiling Point | ~235 °C | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile) | General Chemical Knowledge |
Conceptual Framework: The Two-Step Radiolabeling Strategy
The use of this compound as a precursor typically involves a two-step strategy. First, the non-radioactive or "cold" reference standard is synthesized to establish the chemical identity and chromatographic behavior of the target molecule. This is followed by the "hot" synthesis, where the bromoethyl group is replaced with a fluoroethyl group containing the positron-emitting ¹⁸F isotope.
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Application Note: Strategic N-Alkylation of Primary Amines with 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the reaction between 1-(2-bromoethyl)-4-(trifluoromethyl)benzene and various primary amines. This transformation is a cornerstone reaction for synthesizing a wide range of N-substituted 2-(4-(trifluoromethyl)phenyl)ethan-1-amines, a scaffold of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document details the underlying reaction mechanism, provides a robust and adaptable experimental protocol, discusses strategies for optimization, and outlines common challenges and their solutions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this critical synthetic transformation.
Scientific Principles and Reaction Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single, concerted step where the nucleophilic primary amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
The Role of the Reactants
-
Electrophile: this compound
-
Leaving Group: The bromine atom is an excellent leaving group, facilitating the nucleophilic attack due to the relative stability of the resulting bromide anion (Br⁻).
-
Electrophilic Center: The primary carbon of the ethyl chain (C1) is the electrophilic site. It is sterically unhindered, which strongly favors the SN2 pathway over competing reactions.[6][7]
-
Substituent Effect: The para-trifluoromethyl (-CF3) group is a potent electron-withdrawing group. While its electronic effect is primarily on the benzene ring, it influences the overall physicochemical properties of the molecule, which is a key reason for its prevalence in pharmaceutical compounds.[1][8]
-
-
Nucleophile: Primary Amines (R-NH₂)
-
The lone pair of electrons on the nitrogen atom of the primary amine initiates the nucleophilic attack.[9]
-
The reactivity of the amine is influenced by the nature of the R-group. Sterically bulky R-groups can hinder the approach to the electrophilic carbon, slowing the reaction rate.[7] Electron-donating R-groups can increase the nucleophilicity of the amine.
-
The Critical Role of a Base
As the reaction proceeds, hydrobromic acid (HBr) is formed as a byproduct. This acid will readily protonate the nucleophilic primary amine, converting it into a non-nucleophilic ammonium salt (R-NH₃⁺), effectively halting the reaction.[4]
To prevent this, a non-nucleophilic base must be included to scavenge the HBr. Common choices include:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are effective inorganic bases that are largely insoluble in many organic solvents, facilitating their removal by simple filtration after the reaction.[10]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These are sterically hindered organic bases that are soluble in the reaction medium but are poor nucleophiles themselves, preventing them from competing with the primary amine.
General Experimental Protocol
This protocol provides a reliable starting point for the N-alkylation reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific primary amine used.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask |
| Primary Amine (R-NH₂) | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃), anhydrous | Condenser and heating mantle |
| Acetonitrile (CH₃CN) or DMF, anhydrous | Inert atmosphere setup (Nitrogen or Argon) |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Flash chromatography system |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.), the desired primary amine (1.1-1.5 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Stir the suspension vigorously and heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Reactions are typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted secondary amine.[13]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
Diagram 1: SN2 Reaction Workflow
Caption: General workflow for the SN2 synthesis of N-substituted secondary amines.
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their remedies.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Low reaction temperature.3. Poor quality of alkyl bromide. | 1. Ensure sufficient base (2-3 eq.) is used and that it is anhydrous.2. Increase the reaction temperature in 10 °C increments.3. Verify the purity of the starting material by NMR. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Sterically hindered amine.3. Poor solubility of reactants. | 1. Extend the reaction time, monitoring by TLC/LC-MS.2. Increase temperature or switch to a more polar aprotic solvent like DMF or DMSO.[14][15]3. Consider a different solvent system or higher temperature.[14] |
| Formation of Side Products | 1. Over-alkylation: Product secondary amine reacts with another molecule of the alkyl bromide.2. Elimination: Base promotes E2 elimination to form 4-(trifluoromethyl)styrene. | 1. Use a slight excess of the primary amine (1.2-2.0 eq.) to outcompete the product amine.[16][17]2. Use a milder, non-hindered base like K₂CO₃ instead of stronger bases. Avoid excessively high temperatures.[9] |
Diagram 2: Competing Side Reactions
Caption: Potential reaction pathways: the desired SN2 reaction and competing side reactions.
Applications in Drug Discovery
The 2-(4-(trifluoromethyl)phenyl)ethanamine core is a privileged scaffold in medicinal chemistry. Its derivatives are explored for various therapeutic targets, often related to the central nervous system (CNS). The parent compound, 2-(4-trifluoromethyl-phenyl)-ethylamine, is known to interact with monoamine neurotransmitter systems.[18] The trifluoromethyl group is a key feature in numerous FDA-approved drugs, where it enhances properties such as metabolic stability and membrane permeability, which are critical for CNS-active agents.[1][8] This synthetic route provides a direct and efficient entry into libraries of novel compounds for lead optimization and structure-activity relationship (SAR) studies.
Safety and Handling
-
This compound: This compound is harmful if swallowed and causes serious eye irritation.[19] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Primary Amines: Many primary amines are corrosive and have strong odors. Handle with care in a fume hood.
-
Solvents: Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
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Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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ResearchGate. (2025, August 10). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
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American Chemical Society Publications. (2025, December 30). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
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Tompkins, D. (2020, November 25). Amine Synthesis via SN2. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
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Kadrowski, B. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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University of East Anglia. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
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Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Reddit. (2017, May 10). Substitution with primary amine and secondary alkyl halide?. r/OrganicChemistry. Retrieved from [Link]
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Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling with 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene Derivatives
Introduction: The Synthetic Challenge and Opportunity
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] While the coupling of aryl and vinyl halides has been extensively developed, the use of sp³-hybridized alkyl halides, such as 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, presents a distinct set of challenges. These substrates are prone to side reactions, most notably β-hydride elimination, which can significantly diminish the yield of the desired cross-coupled product.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuanced conditions required for the successful Suzuki coupling of this compound derivatives with a variety of boronic acids and their esters. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to navigate the complexities of this transformation. The protocols outlined herein are designed to be self-validating systems, providing a robust starting point for optimization in your specific synthetic context.
Core Scientific Principles and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For sp³-hybridized substrates like this compound, each step requires careful consideration.
The Challenge of Oxidative Addition and the Role of the Trifluoromethyl Group
The initial oxidative addition of the C(sp³)-Br bond to the Pd(0) or Ni(0) catalyst is often the rate-limiting step. The electron-withdrawing nature of the para-trifluoromethyl group in this compound can have a modest activating effect on the benzylic position, although this is less pronounced than for a halide directly on the aromatic ring. The primary challenge remains the inherent lower reactivity of the C(sp³)-Br bond compared to its C(sp²)-Br counterpart.
The Persistent Threat of β-Hydride Elimination
Once the oxidative addition has occurred to form the alkyl-metal intermediate, the presence of β-hydrogens on the ethyl chain makes the system susceptible to β-hydride elimination.[3] This process leads to the formation of an undesired alkene byproduct (4-(trifluoromethyl)styrene) and a metal-hydride species, which can participate in other non-productive pathways. Suppressing this side reaction is paramount for achieving high yields of the desired cross-coupled product.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the key mechanistic steps and a generalized experimental workflow.
Figure 1: Catalytic cycle for the Suzuki coupling of this compound, highlighting the competing β-hydride elimination pathway.
Figure 2: Generalized experimental workflow for the Suzuki coupling protocol.
Optimized Reaction Protocols
Based on extensive literature precedent for the coupling of primary alkyl bromides, we propose the following protocols as robust starting points.
Protocol 1: Palladium-Catalyzed Coupling in Anhydrous Organic Solvents
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids. The use of a bulky, electron-rich phosphine ligand is critical to promote oxidative addition and suppress β-hydride elimination.[3]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or Toluene
-
Anhydrous, degassed water (for K₃PO₄)
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₃PO₄, 2.0 equiv, or Cs₂CO₃, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M). If using K₃PO₄, a small amount of degassed water (e.g., 10% v/v) can be beneficial.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling for Challenging Substrates
Nickel catalysts can offer a cost-effective and sometimes more reactive alternative to palladium, particularly for less reactive electrophiles.[6]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Nickel(II) bromide-diglyme complex (NiBr₂·diglyme) or Nickel(II) chloride (NiCl₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or a similar bipyridine ligand
-
Potassium tert-butoxide (KOtBu) or another strong, non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Experimental Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the nickel precursor (e.g., NiBr₂·diglyme, 5-10 mol%) and the ligand (e.g., dtbbpy, 10-20 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., DMPU) and stir for 10-15 minutes to form the catalyst complex.
-
Add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (KOtBu, 2.0 equiv).
-
Seal the vessel and heat to 60-100 °C.
-
Monitor the reaction progress carefully.
-
Workup and purification are similar to the palladium-catalyzed protocol, with appropriate quenching of the strong base.
Data Presentation: Key Parameter Optimization
The following table summarizes critical parameters and provides a rationale for their selection, aiding in the optimization of your specific reaction.
| Parameter | Recommended Conditions | Rationale and Key Considerations |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, NiBr₂·diglyme | Palladium catalysts are generally robust and well-understood.[4] Nickel catalysts can be more reactive for C(sp³)-Br bond activation and are more cost-effective.[6] |
| Ligand | PCy₃, P(t-Bu)₃, dtbbpy | Bulky, electron-donating phosphines for Pd accelerate oxidative addition and reductive elimination while sterically disfavoring β-hydride elimination.[3] Bipyridine ligands are effective for Ni-catalyzed couplings.[6] |
| Base | K₃PO₄, Cs₂CO₃, KOtBu | The base activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base can influence reaction rate and functional group tolerance. Stronger bases like KOtBu may be needed for less reactive systems but can promote side reactions.[4] |
| Solvent | 1,4-Dioxane, Toluene, DMF, DMPU | The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like DMF and DMPU are often used in Ni-catalyzed reactions.[6] |
| Temperature | 60-110 °C | Higher temperatures can facilitate the challenging oxidative addition but may also increase the rate of β-hydride elimination. Optimization is key. |
Troubleshooting and Final Considerations
-
Low Yield: If the yield is low, consider increasing the catalyst and ligand loading, or switching to a more electron-rich and bulky ligand. A higher reaction temperature or a stronger base may also be beneficial, but monitor for increased byproduct formation.
-
β-Hydride Elimination: If the primary byproduct is 4-(trifluoromethyl)styrene, the focus should be on suppressing β-hydride elimination. This can be achieved by using a more sterically demanding ligand or potentially a lower reaction temperature.[3]
-
Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be an issue, especially with prolonged reaction times or harsh basic conditions. Using a boronic acid pinacol ester can sometimes mitigate this.[2]
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, as oxygen can deactivate the catalyst.
By understanding the underlying principles and carefully selecting the reaction parameters, the Suzuki coupling of this compound derivatives can be transformed from a challenging reaction into a reliable synthetic tool. The protocols and insights provided in this document should serve as a valuable resource for achieving this goal.
References
-
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
-
D'Amato, E. M., & Watson, D. A. (2018). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Topics in Current Chemistry, 376(1), 5. [Link]
-
Leadbeater, N. E., & Marco, M. (2005). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 70(1), 161-168. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl Bromides. Angewandte Chemie International Edition, 55(26), 7522-7526. [Link]
-
Molander, G. A., & Brown, A. R. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 76(19), 8140-8146. [Link]
-
Scolaro, C., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis, 13(9), 6296-6304. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 7. benchchem.com [benchchem.com]
scalable synthesis of derivatives from 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
An Application Guide to the Scalable Synthesis of Derivatives from 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Abstract
This technical guide provides detailed application notes and scalable protocols for the synthesis of diverse chemical derivatives starting from this compound. This key building block is of significant interest in pharmaceutical and materials science research due to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] The protocols herein focus on robust and scalable methodologies, primarily leveraging the reactivity of the bromoethyl moiety through nucleophilic substitution reactions. This document is intended for researchers, chemists, and process development professionals seeking to synthesize novel phenethylamine derivatives and other functionalized molecules.
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)phenethyl Moiety
The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry.[1][2] The strong electron-withdrawing nature of the CF3 group significantly alters the electronic properties of a molecule, influencing its reactivity, acidity, and intermolecular interactions. This compound serves as a critical precursor for installing the 4-(trifluoromethyl)phenethyl scaffold, a structural motif found in numerous biologically active compounds.
The primary reactive center of this molecule is the sp³-hybridized carbon bearing the bromine atom, making it an excellent electrophile for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, leading to the creation of extensive and diverse chemical libraries for drug discovery and materials science applications.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 130365-87-6 | [3][4] |
| Molecular Formula | C₉H₈BrF₃ | [3] |
| Molecular Weight | 253.06 g/mol | [3] |
| Appearance | Liquid | Vendor Data |
| Boiling Point | ~154-155 °C | |
| Density | ~1.607 g/cm³ |
Safety & Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazards: Harmful if swallowed and causes serious eye irritation.[3][5] It is also a corrosive material that can cause burns upon contact with skin or eyes.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7]
-
Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Synthetic Strategy: Nucleophilic Substitution
The most direct and scalable route for derivatizing this compound is through nucleophilic substitution. The reaction proceeds via a classic SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity and accelerating the reaction rate.
-
Base: For nucleophiles that are primary or secondary amines, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is often added to scavenge the HBr generated in situ, preventing the protonation and deactivation of the amine nucleophile.
-
Temperature: Moderate heating (50-100 °C) is typically required to achieve a reasonable reaction rate without promoting significant side reactions, such as elimination (E2) to form 4-(trifluoromethyl)styrene.
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 3.1: Synthesis of N-Substituted 4-(Trifluoromethyl)phenethylamines
Phenethylamine derivatives are a cornerstone of medicinal chemistry, acting as central nervous system stimulants, hallucinogens, and more.[8][9] This protocol details their synthesis via direct amination.
Caption: Synthesis of N-Substituted 4-(Trifluoromethyl)phenethylamines.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired primary or secondary amine (1.2-2.0 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the starting bromide.
-
Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. For basic amine products, pre-treating the silica with triethylamine (1% in the eluent) can prevent streaking.
Scalability Insights:
-
For reactions exceeding the 100g scale, the exothermicity of the reaction should be monitored. Consider adding the amine nucleophile portion-wise to control the temperature.
-
Aqueous work-up at a large scale can lead to emulsions. Using brine for all washes can help mitigate this.[10]
-
Purification via distillation under reduced pressure may be more economical than chromatography for large quantities of liquid products.
Exemplary Amine Nucleophiles and Expected Outcomes:
| Nucleophile (R¹R²NH) | Product Class | Typical Yield | Notes |
| Benzylamine | N-Benzyl-phenethylamine | 85-95% | A common intermediate for debenzylation to the primary amine. |
| Morpholine | 4-(4-(Trifluoromethyl)phenethyl)morpholine | 90-98% | Highly efficient reaction. |
| Piperidine | 1-(4-(Trifluoromethyl)phenethyl)piperidine | 90-97% | Robust and high-yielding. |
| Aniline | N-(4-(Trifluoromethyl)phenethyl)aniline | 60-75% | Lower yields due to the reduced nucleophilicity of aniline. Higher temperatures may be needed. |
Protocol 3.2: Synthesis of 4-(Trifluoromethyl)phenethyl Azide
Azides are highly versatile intermediates, readily converted to primary amines via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or used in "click chemistry" reactions like the Huisgen cycloaddition.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMSO (to 0.5 M).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 equiv) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Reaction: Heat the mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 3-6 hours).
-
Work-up: Cool to room temperature and pour into a separatory funnel containing water and diethyl ether.
-
Extraction & Washing: Separate the layers and extract the aqueous phase twice more with diethyl ether. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40 °C) to avoid decomposition of the azide.
-
Purification: The crude azide is often of sufficient purity for subsequent steps. If necessary, it can be purified by careful column chromatography. Yields: Typically >95%.
Advanced Applications: Cross-Coupling Reactions
While the primary reactivity of the substrate is at the ethyl bromide, it's important to understand its context within the broader field of trifluoromethylated building blocks.[11] Palladium-catalyzed cross-coupling reactions are powerful for C-C and C-heteroatom bond formation.[12][13] For these reactions, the analogous aryl bromide, 1-bromo-4-(trifluoromethyl)benzene, is the typical starting material. However, derivatives of our title compound can be made amenable to such reactions. For example, the corresponding phenethyl Grignard reagent could be formed, although this is often challenging on a large scale. The most common and scalable strategies involve derivatizing the aryl ring of a related precursor.[14][15]
Conclusion
This compound is a highly valuable and versatile starting material for the scalable synthesis of a wide range of chemical derivatives. The protocols detailed in this guide, particularly those centered on nucleophilic substitution, offer robust, efficient, and scalable pathways to novel phenethylamines and other key intermediates for the pharmaceutical and materials science industries. Adherence to the outlined safety procedures is paramount for the successful and safe execution of these syntheses.
References
- Vertex AI Search. (2025, August 10).
- Vertex AI Search. (2025, August 10). Synthesis of Aromatic Trifluoromethyl Compounds:: The Potential For Large Scale Application | PDF | Organic Chemistry - Scribd.
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ACS Publications. (2023, July 21). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Retrieved from [Link]
- Sigma-Aldrich. (2025, December 4).
- Sigma-Aldrich. (2025, November 6).
- Angene Chemical. (2025, July 30).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2).
- Aarti Industries. (2021, October 15). GPS Safety Summary - 1-bromo-3,4,5-trifluorobenzene.
-
ACS Publications. (2024, December 25). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene.
- Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023, July). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod | Request PDF. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
- Semantic Scholar. (n.d.).
- Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Retrieved from [Link]
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
WIPO Patentscope. (2010, September 10). WO/2010/100520 A PROCESS FOR PREPARATION OF PHENETHYLAMINE DERIVATIVE. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions of 1-bromo-4-(trichloromethyl)benzene.
-
Exposome-Explorer - IARC. (n.d.). Phenethylamine (Compound). Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of the Trifluoromethylphenyl Moiety in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the pursuit of molecules with enhanced efficacy, greater metabolic stability, and improved environmental profiles is paramount. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in achieving these objectives.[1][2][3] Among these, the trifluoromethyl (CF₃) group is of particular importance.[3][4] When appended to an aromatic system, such as in the 4-(trifluoromethyl)phenyl moiety, it confers a unique combination of properties that are highly advantageous for bioactive molecules.[1][2]
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of a molecule, often leading to enhanced binding affinity with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[1][2] This increased metabolic stability translates to longer half-lives for agrochemicals in target pests, providing extended protection and potentially reducing the required application frequency.[2] The lipophilicity of a molecule is also enhanced by the presence of a trifluoromethyl group, which can improve its ability to penetrate the waxy cuticles of plants and the exoskeletons of insects.[1][2]
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene serves as a critical building block for introducing the valuable 4-(trifluoromethyl)phenethyl moiety into a variety of agrochemical scaffolds.[5] The bromoethyl group provides a reactive handle for nucleophilic substitution and other coupling reactions, making it a versatile precursor in multi-step synthetic campaigns. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a particular focus on the creation of isoxazoline insecticides.
Core Applications in Agrochemical Synthesis: A Focus on Isoxazoline Insecticides
The isoxazoline class of insecticides has garnered significant attention due to their novel mode of action, targeting the γ-aminobutyric acid (GABA)-gated chloride channels of insects.[6][7] This mechanism is distinct from many older classes of insecticides, making isoxazolines effective against pest populations that have developed resistance to other chemistries.[7][8] Several commercially successful isoxazoline insecticides feature a substituted phenyl group attached to the isoxazoline core, and the 4-(trifluoromethyl)phenyl group is a common and highly effective substituent.
The synthesis of these complex molecules often involves the construction of the isoxazoline ring through a 1,3-dipolar cycloaddition reaction or by the reaction of a β-unsaturated carbonyl compound with hydroxylamine.[7] this compound can be utilized to introduce the 4-(trifluoromethyl)phenethyl side chain either before or after the formation of the isoxazoline ring, depending on the overall synthetic strategy.
A common synthetic approach involves the initial preparation of a chalcone derivative, which then undergoes cyclization with hydroxylamine to form the isoxazoline ring. In this context, this compound can be used to alkylate a suitable nucleophile to generate a key intermediate for the chalcone synthesis.
Experimental Protocols: Synthesis of a Key Isoxazoline Precursor
The following protocols provide a detailed methodology for the synthesis of a key intermediate in the production of isoxazoline insecticides, starting from this compound.
Protocol 1: Synthesis of 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
This protocol details the synthesis of a chalcone precursor, a critical step in the formation of the isoxazoline ring. The reaction involves the alkylation of an acetoacetate enolate with this compound, followed by hydrolysis and decarboxylation.
Materials:
-
This compound (CAS: 130365-87-6)[5]
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid, concentrated
-
Sodium hydroxide
-
Sodium chloride
-
Magnesium sulfate, anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Enolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium enolate.
-
Alkylation: To the solution of the sodium enolate, add this compound (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Hydrolysis and Decarboxylation: To the crude product, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester and decarboxylation.
-
Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH 2-3). The product will precipitate as a solid or an oil. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude 4-(4-(trifluoromethyl)phenyl)but-3-en-2-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 253.06 | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Sodium ethoxide | 68.05 | 1.1 |
Typical yields for this reaction sequence range from 60-75% after purification.
Protocol 2: Synthesis of 3-Methyl-5-(4-(trifluoromethyl)phenethyl)isoxazole
This protocol describes the cyclization of the previously synthesized chalcone precursor with hydroxylamine to form the isoxazoline ring.
Materials:
-
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-(trifluoromethyl)phenyl)but-3-en-2-one (1.0 equivalent) in ethanol. To this solution, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a small amount of water.
-
Cyclization: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. The final product, 3-methyl-5-(4-(trifluoromethyl)phenethyl)isoxazole, can be purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Cyclization step to form the final isoxazoline product.
Trustworthiness and Self-Validating Systems
The protocols provided are based on well-established chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The melting point of crystalline products can also serve as an indicator of purity. For instance, the disappearance of the starting material spot on a TLC plate and the appearance of a new product spot provides a clear indication of reaction progression. The final purified product should exhibit sharp peaks in its NMR spectrum corresponding to the expected structure and a single peak in a GC-MS analysis, confirming both its identity and high purity.
Conclusion
This compound is a strategically important building block in the synthesis of modern agrochemicals, particularly isoxazoline insecticides. Its utility lies in the efficient introduction of the 4-(trifluoromethyl)phenethyl moiety, which imparts desirable physicochemical and biological properties to the final active ingredient. The protocols detailed herein provide a reliable and reproducible pathway for the synthesis of a key isoxazoline precursor, demonstrating the practical application of this versatile chemical intermediate. Researchers and scientists in the field of agrochemical development can leverage these methodologies to accelerate the discovery and synthesis of novel crop protection agents.
References
- American Chemical Society. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Compounds That Contain Meta-diamides against Fall Armyworm (Spodoptera frugiperda). Journal of Agricultural and Food Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Advantage: Enhancing Pharmaceutical & Agrochemical Performance.
- American Chemical Society. (2025). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry.
- American Chemical Society. (2025). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Itamar, A., et al. (2025). Discovery, development, chemical diversity and design of isoxazoline-based insecticides.
- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- PubMed. (2025). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors.
- PubChem. (n.d.). This compound.
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of trifluoromethyl-containing scaffolds from 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
The strategic incorporation of the trifluoromethyl (CF3) group is a paramount tactic in contemporary drug design.[1][2] This functional group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to significant improvements in efficacy and safety.[1][3] The CF3 group's unique characteristics, such as its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, make it a valuable asset for medicinal chemists.[1][3][4]
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation.[3][4] This enhanced metabolic stability can lead to a longer drug half-life, requiring less frequent dosing.[1] Furthermore, the lipophilicity imparted by the CF3 group can improve a drug's ability to cross biological membranes, enhancing its absorption and distribution.[3][4]
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a key building block that provides a versatile platform for the synthesis of a wide array of trifluoromethyl-containing scaffolds. Its structure, featuring a reactive bromoethyl group and a trifluoromethyl-substituted aromatic ring, allows for diverse chemical transformations. This guide provides detailed application notes and protocols for the preparation of various trifluoromethyl-containing scaffolds from this valuable starting material.
I. Synthesis of Trifluoromethyl-Containing Amines via Nucleophilic Substitution
The bromoethyl group of this compound is susceptible to nucleophilic attack, providing a straightforward route to a variety of substituted amines. These amines are crucial intermediates in the synthesis of numerous biologically active compounds.
A common approach involves the reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.
Figure 1. General workflow for the synthesis of N-substituted-2-(4-(trifluoromethyl)phenyl)ethan-1-amines.
Protocol 1: Synthesis of N-Benzyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine
This protocol details the synthesis of a secondary amine, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine.
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Benzylamine | 1.2 | Nucleophile |
| Potassium carbonate | 2.0 | Base |
Table 1. Reagent summary for the synthesis of N-Benzyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine.
II. Synthesis of Trifluoromethyl-Containing Ethers and Thioethers
Similar to the synthesis of amines, ethers and thioethers can be prepared through nucleophilic substitution reactions with corresponding alkoxides or thiolates. These functional groups can modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.
Figure 2. Synthetic routes to trifluoromethyl-containing ethers and thioethers.
Protocol 2: Synthesis of 1-(2-Phenoxyethyl)-4-(trifluoromethyl)benzene
This protocol outlines the preparation of an ether derivative.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of phenol (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Phenol | 1.2 | Nucleophile precursor |
| Sodium hydride | 1.5 | Base |
Table 2. Reagent summary for the synthesis of 1-(2-Phenoxyethyl)-4-(trifluoromethyl)benzene.
III. Carbon-Carbon Bond Formation: Accessing More Complex Scaffolds
The bromoethyl moiety can also participate in carbon-carbon bond-forming reactions, such as couplings with organometallic reagents. These reactions are pivotal for constructing more elaborate molecular architectures. For instance, reaction with a Grignard reagent or an organocuprate can introduce new alkyl or aryl groups.
The bromine atom on the ethyl chain of this compound can also be utilized in various cross-coupling reactions, although the aromatic bromine in compounds like 4-bromo-1,3-bis(trifluoromethyl)benzene is more commonly employed for this purpose.[5] Nevertheless, with the appropriate catalyst system, cross-coupling reactions can be a powerful tool for extending the carbon framework.
Figure 3. General representation of carbon-carbon bond formation.
Protocol 3: Synthesis of 1-Butyl-4-(trifluoromethyl)benzene via Grignard Reaction
This protocol provides an example of extending the alkyl chain.
Materials:
-
This compound
-
Magnesium turnings
-
Ethylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings under an inert atmosphere.
-
To the freshly prepared ethylmagnesium bromide solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Ethylmagnesium bromide | 1.2 | Organometallic nucleophile |
Table 3. Reagent summary for the synthesis of 1-Butyl-4-(trifluoromethyl)benzene.
IV. Conclusion
This compound is a highly versatile building block for the synthesis of a diverse range of trifluoromethyl-containing scaffolds. The protocols outlined in this guide demonstrate its utility in forming carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing access to a multitude of structures with potential applications in drug discovery and materials science. The strategic application of this intermediate allows researchers to efficiently incorporate the beneficial trifluoromethyl group into their target molecules, facilitating the development of novel compounds with enhanced properties.
References
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride - NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Trifluoromethyl group - Wikipedia.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
- This compound - PubChem.
- Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD.
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene Alkylation
Welcome to the technical support center for optimizing alkylation reactions with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the yield and purity of your desired products. The trifluoromethyl group introduces unique electronic properties that can influence reactivity, making careful optimization crucial for success.
I. Understanding the Reaction: The S(_N)2 Pathway and Its Challenges
The alkylation of a nucleophile with this compound typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3] In this reaction, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion as a leaving group.
While seemingly straightforward, this reaction is often plagued by challenges that can significantly lower your yield. The primary competing reaction is elimination (E2), where a base removes a proton from the carbon adjacent to the bromine, leading to the formation of an alkene.[4] Additionally, with certain nucleophiles like amines, over-alkylation can occur, resulting in a mixture of products.[1][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the alkylation of this compound and provide actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common frustration in alkylation reactions. Several factors, from the reagents to the reaction conditions, can be at play.[6]
Troubleshooting Steps:
-
Assess Your Nucleophile:
-
Strength: Is your nucleophile strong enough? For instance, when alkylating an alcohol, it must first be deprotonated to the more nucleophilic alkoxide.[2][3] Similarly, for N-alkylation of certain heterocycles like indoles, deprotonation with a suitable base is necessary.[7]
-
Steric Hindrance: A bulky nucleophile can hinder its approach to the electrophilic carbon, slowing down the desired S(_N)2 reaction and potentially favoring elimination.[6][8]
-
-
Re-evaluate Your Base and Solvent System:
-
Base Selection: The choice of base is critical. For generating an alkoxide, sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice.[7] For N-alkylation of amines, a non-nucleophilic base like triethylamine or diisopropylethylamine is often used to neutralize the acid formed during the reaction.[9]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[7][10]
-
-
Optimize Reaction Temperature:
-
Elimination reactions generally have a higher activation energy than substitution reactions.[6] Therefore, running the reaction at a lower temperature can favor the S(_N)2 pathway. However, if the reaction is too slow, gentle heating may be necessary.[11] A good starting point is often 0 °C to room temperature, with careful monitoring.
-
dot
Caption: A troubleshooting decision tree for low reaction yield.
Q2: I am observing significant amounts of 4-(trifluoromethyl)styrene as a byproduct. How can I minimize this elimination reaction?
The formation of 4-(trifluoromethyl)styrene is a classic example of an E2 elimination side reaction. This is particularly favored by strong, bulky bases and higher temperatures.
Strategies to Minimize Elimination:
| Strategy | Rationale | Recommended Action |
| Use a Less Bulky Base | Sterically hindered bases preferentially abstract the more accessible proton, leading to elimination. | For generating alkoxides, prefer NaH over potassium tert-butoxide. For amine alkylations, consider using K₂CO₃.[12] |
| Lower the Reaction Temperature | As mentioned, elimination has a higher activation energy. | Conduct the reaction at 0 °C or even lower temperatures if the reaction rate is still acceptable.[6] |
| Choose a Good, Non-Bulky Nucleophile | A strong, but not sterically hindered, nucleophile will favor the S(_N)2 reaction.[6] | If possible, modify the nucleophile to reduce steric bulk. |
| Solvent Choice | Protic solvents can stabilize the transition state of the S(_N)2 reaction more effectively than the E2 transition state in some cases. | While aprotic polar solvents are generally good for S(_N)2, if elimination is a major issue, consider a less polar solvent or a protic solvent, though this may slow down the desired reaction. |
Q3: My N-alkylation of an amine is producing a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?
This is a common issue because the product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting amine, leading to a second alkylation event.[1][5]
Methods for Selective Mono-alkylation:
-
Control Stoichiometry:
-
Use a large excess of the starting amine relative to the this compound. This increases the probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product.[13]
-
Alternatively, add the alkylating agent slowly and dropwise to a solution of the amine. This keeps the concentration of the alkylating agent low, reducing the chance of a second reaction.[7]
-
-
Reductive Amination as an Alternative:
dot
Caption: Workflow for selective mono-alkylation via reductive amination.
Q4: The reaction is not proceeding at all, and I am recovering my starting materials. What should I check?
Reaction failure can be due to several fundamental issues. A systematic check is the best approach.
Troubleshooting Checklist for a Stalled Reaction:
-
Reagent Quality:
-
Alkylating Agent: Has your this compound degraded? Check its purity by NMR or GC-MS.
-
Base: Is your base active? Sodium hydride, for example, can become inactive if exposed to moisture. Use a fresh bottle or titrate your base if applicable.
-
Solvent: Is your solvent truly anhydrous? Moisture can quench strong bases and interfere with the reaction. Use freshly dried solvents.
-
-
Reaction Setup:
-
Inert Atmosphere: For moisture-sensitive reagents like NaH, ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[11]
-
Temperature Control: Is your cooling bath maintaining the correct temperature? Is your heating mantle accurate?
-
-
Activation of the Nucleophile:
-
If you are deprotonating a precursor (e.g., an alcohol or indole), did the deprotonation actually occur? You can sometimes visually confirm this (e.g., evolution of H₂ gas with NaH) or by taking a sample for analysis (e.g., quenching an aliquot and checking by TLC or NMR). Incomplete deprotonation can lead to reaction failure.[7]
-
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol aims to favor mono-alkylation by using an excess of the amine.
-
Preparation: In a round-bottom flask, dissolve the primary amine (3.0 equivalents) in a suitable solvent like acetonitrile or DMF.
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for O-Alkylation of an Alcohol (Williamson Ether Synthesis)
This protocol uses NaH to generate the alkoxide nucleophile.[2]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous THF or DMF via syringe.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add the alcohol (1.0 equivalent) dissolved in the anhydrous solvent dropwise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas will evolve).
-
Alkylation: Add this compound (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[7]
-
Extraction and Purification: Follow standard aqueous workup and purification procedures as described in the N-alkylation protocol.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Reddit. (2023, November 13). Bulky alkylation troubleshooting. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Patsnap. (2025, July 15). How to Overcome Hurdles in Alkyl Research Applications?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Fenderson5555. (2021, May 17). Trifluoromethylated phenethylamines. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromoethyl)-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 13. tminehan.com [tminehan.com]
- 14. benchchem.com [benchchem.com]
common side products in reactions with 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Welcome to the technical support hub for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows. As a primary alkyl halide, this compound is an excellent electrophile for introducing the 4-(trifluoromethyl)phenethyl moiety. However, its reactivity profile necessitates a careful consideration of reaction conditions to mitigate the formation of common side products. This document provides in-depth, experience-driven answers to frequently encountered issues, complete with troubleshooting protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct in my substitution reaction. What is it, and why is it forming?
A1: The most common byproduct in reactions involving this compound is 4-(trifluoromethyl)styrene . This occurs due to a competing elimination reaction, specifically a bimolecular elimination (E2) pathway.[1][2]
Causality: this compound is a primary alkyl halide. While nucleophilic substitution (SN2) is often the desired pathway, a parallel E2 reaction can be promoted, especially under certain conditions. In the E2 mechanism, a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the simultaneous formation of a double bond and expulsion of the bromide leaving group.[3]
The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group on the benzene ring can slightly increase the acidity of the benzylic protons, making them more susceptible to abstraction by a base.[4]
Factors that favor the formation of 4-(trifluoromethyl)styrene include:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are too bulky to efficiently act as nucleophiles at the sterically accessible primary carbon, and therefore preferentially act as bases, promoting elimination.[3]
-
High Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are favored entropically (more products are formed). Increasing the reaction temperature will almost always increase the proportion of the elimination byproduct.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can favor both SN2 and E2 reactions. However, the choice of base is the more dominant factor.
Q2: My substitution reaction is very slow, and I'm recovering mostly starting material. What are the likely causes?
A2: Sluggish reaction rates with recovery of starting material typically point to issues with one of the key parameters governing the SN2 reaction. The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2] Its rate is highly dependent on several factors.
Potential Causes:
-
Weak Nucleophile: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. If your nucleophile is weak (e.g., neutral amines, water, alcohols without a base), the reaction will be slow.
-
Inappropriate Solvent: Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal for SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[2]
-
Low Temperature: While high temperatures can promote elimination, excessively low temperatures can slow the desired SN2 reaction to a crawl. There is often an optimal temperature window that maximizes the substitution rate while minimizing elimination.
-
Poor Solubility: If either the substrate or the nucleophile is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution, appearing sluggish.
Q3: How can I strategically minimize the formation of the 4-(trifluoromethyl)styrene byproduct?
A3: Minimizing the E2 side reaction is a classic challenge of directing the selectivity between substitution and elimination.[5] The key is to choose conditions that kinetically favor the SN2 pathway over the E2 pathway.
Please refer to the detailed troubleshooting guide below for specific protocols. A summary of influential factors is presented in the table.
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RCOO⁻). | Use a strong, sterically hindered base (e.g., t-BuOK, DBU, LDA). | Good nucleophiles efficiently attack the carbon atom, while bulky bases are sterically prevented from doing so and instead abstract a proton.[2] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate (often room temperature or slightly above). | Use higher temperatures. | Elimination has a higher activation energy and is favored by increased thermal energy. |
| Solvent | Polar aprotic (e.g., Acetone, DMF, Acetonitrile). | Polar aprotic solvents are also suitable, but the choice of base is more critical. | Polar aprotic solvents enhance the strength of the nucleophile. |
Troubleshooting Guides
Guide 1: Protocol for Minimizing E2 Elimination
This guide provides a systematic approach to optimizing your reaction for the desired SN2 product.
Step 1: Re-evaluate Your Nucleophile/Base System
-
Objective: Use a reagent that is a significantly better nucleophile than it is a base.
-
Protocol:
-
Assess the pKa of the conjugate acid of your nucleophile. A higher pKa often correlates with stronger basicity.
-
If using an alkoxide, switch from a bulky base like potassium tert-butoxide (pKa of t-butanol ~18) to a less hindered one like sodium ethoxide (pKa of ethanol ~16), although this may still produce some elimination.
-
For nitrogen nucleophiles, primary or secondary amines are generally good nucleophiles.
-
Consider using the salt of the nucleophile (e.g., sodium azide, sodium cyanide) rather than the neutral form with an added base, as this provides a high concentration of the desired nucleophile.
-
Step 2: Optimize Reaction Temperature
-
Objective: Find the "sweet spot" where the SN2 reaction proceeds efficiently without significant E2 competition.
-
Protocol:
-
Set up the initial reaction at room temperature (~20-25 °C). Monitor the reaction by TLC or LCMS every 1-2 hours.
-
If the reaction is too slow after 24 hours, increase the temperature in small increments (e.g., to 40 °C, then 60 °C).
-
At each temperature, analyze a small aliquot to determine the ratio of the desired product to the styrene byproduct.
-
Stop increasing the temperature when the proportion of the elimination product begins to rise sharply.
-
Step 3: Select the Optimal Solvent
-
Objective: Use a polar aprotic solvent to maximize nucleophilicity.
-
Protocol:
-
Prioritize solvents such as Acetone , Acetonitrile , or N,N-Dimethylformamide (DMF) .
-
Ensure your substrate and nucleophilic salt are fully soluble. If solubility is an issue in acetone or acetonitrile, DMF is an excellent alternative.
-
Avoid protic solvents like ethanol or methanol unless they are the intended nucleophile, as they can reduce the reactivity of other nucleophiles.
-
Guide 2: Purification Strategy for Removing 4-(trifluoromethyl)styrene
If the formation of 4-(trifluoromethyl)styrene cannot be completely avoided, it can be readily removed via standard purification techniques.
-
Objective: Separate the non-polar styrene byproduct from the typically more polar substitution product.
-
Protocol: Flash Column Chromatography
-
Adsorbent: Use standard silica gel (SiO₂).
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Solvent System Selection (Eluent):
-
Begin with a non-polar solvent system, such as Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate.
-
Determine an appropriate ratio using TLC. The non-polar 4-(trifluoromethyl)styrene byproduct will have a higher Rf value (travel further up the TLC plate) than the desired product.
-
A typical starting gradient might be 98:2 Hexanes:Ethyl Acetate.
-
-
Elution:
-
The 4-(trifluoromethyl)styrene will elute from the column first in the early, less polar fractions.
-
The desired, more polar substitution product will elute later.
-
-
Analysis: Collect fractions and analyze them by TLC or LCMS to identify and combine the pure product fractions.
-
References
-
Master Organic Chemistry. (2023). Identifying Carbons Where Substitution and Elimination Reactions Can Take Place. [Link]
-
Bhatt, V. D., & Towns, M. H. (2020). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. eJournals @ Oklahoma State University Library. [Link]
-
LibreTexts Chemistry. (2020). 4: Substitution and Elimination reactions. [Link]
-
Khan Academy. (n.d.). Substitution and elimination reactions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Parsons, A. (2013). Substitution versus elimination. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. [Link]
Sources
Technical Support Center: Purification of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene via column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound, providing systematic solutions based on established principles.
Question 1: My product, this compound, is co-eluting with a non-polar impurity. How can I improve the separation?
Answer:
Co-elution with non-polar impurities is a common issue when purifying relatively non-polar compounds like this compound. Here’s a systematic approach to resolving this:
-
Re-evaluate Your Mobile Phase Polarity: The principle of normal-phase chromatography is based on the differential adsorption of compounds onto a polar stationary phase.[1][2] If your product and the impurity are moving too quickly down the column, your mobile phase is likely too polar.
-
Action: Decrease the concentration of the polar solvent in your mobile phase. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or even 2%. This will increase the retention time of both compounds on the stationary phase, potentially allowing for better separation.[3]
-
-
Optimize Your Solvent System with Thin-Layer Chromatography (TLC): Before attempting another column, it is crucial to optimize the separation on a TLC plate.[4][5]
-
Protocol: Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3, as this often translates to good separation on a column.[3] Observe the separation between your product spot and the impurity spot. A greater distance between the spots on the TLC plate indicates a higher likelihood of successful separation on the column.
-
-
Consider a Different Solvent System: If adjusting the polarity of your current solvent system doesn't yield the desired separation, you may need to introduce a solvent with different selectivity.
-
Expert Insight: Sometimes, the choice of solvent can influence separation beyond just polarity. For example, substituting ethyl acetate with dichloromethane or a mixture of toluene and hexanes can alter the interactions between your compounds and the stationary phase, leading to improved resolution. Toluene, in particular, can be effective for separating aromatic compounds due to potential π-π interactions.
-
Question 2: I suspect my product is decomposing on the silica gel column. What are the signs and how can I prevent this?
Answer:
This compound, being a bromoalkane derivative, can be susceptible to degradation on acidic stationary phases like silica gel, potentially leading to elimination or substitution byproducts.
-
Signs of Decomposition:
-
Appearance of new, unexpected spots on TLC analysis of the collected fractions.
-
Streaking or tailing of the product spot on TLC.[3]
-
Low overall yield of the desired product after purification.
-
-
Prevention Strategies:
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude product on a silica gel TLC plate, and after a few hours, elute the plate and check for the appearance of new spots. This can indicate if your compound is unstable on silica.[3]
-
Deactivate the Silica Gel: The acidic nature of silica gel is due to the presence of silanol groups (Si-OH).[6] These acidic sites can be neutralized to prevent the degradation of sensitive compounds.
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, you may need to switch to a different stationary phase altogether.
-
Options: Neutral alumina or Florisil are less acidic alternatives to silica gel and can be suitable for purifying acid-sensitive compounds.[7]
-
-
Question 3: My product is taking a very long time to elute from the column, and the collected fractions are very dilute. What should I do?
Answer:
This issue indicates that your mobile phase is not polar enough to effectively move your product down the column.
-
Increase the Polarity of the Mobile Phase: A gradual increase in the polarity of the eluent can help to speed up the elution of your product.
-
Action: If you are running an isocratic (constant solvent composition) elution, you can switch to a more polar solvent mixture once you are confident that all less polar impurities have eluted.[3]
-
-
Employ Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is often more efficient.
-
Protocol: Start the elution with a non-polar solvent system to elute any non-polar impurities. Then, gradually increase the percentage of the more polar solvent in your mobile phase over time. This will decrease the retention of your product and allow it to elute more quickly and in a more concentrated band.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Given the structure of this compound, it is a relatively non-polar compound. A good starting point for mobile phase selection would be a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[9] A common initial trial would be in the range of 5-10% ethyl acetate in hexanes. It is highly recommended to first determine the optimal solvent system using TLC.[5]
Q2: What type of stationary phase should I use?
A2: The most common stationary phase for column chromatography is silica gel, and this is generally a suitable choice for this compound.[4] However, as discussed in the troubleshooting section, if you observe product degradation, you may need to use deactivated silica gel or an alternative like neutral alumina.[3][7]
Q3: How much stationary phase should I use?
A3: The ratio of the stationary phase to the crude sample is crucial for good separation. A general rule of thumb for silica gel column chromatography is a weight ratio of 20:1 to 100:1 of silica gel to the crude mixture.[4] For difficult separations, a higher ratio is recommended.
Q4: What is the best way to load my sample onto the column?
A4: There are two primary methods for loading a sample onto a column: wet loading and dry loading.[4]
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.[10] This method is quick but can be problematic if your compound is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder of your compound adsorbed onto the silica. This powder is then carefully added to the top of the column. Dry loading often leads to better separation, especially for less soluble compounds.
Q5: How can I monitor the progress of my column chromatography?
A5: The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by TLC.[11] Spot each fraction, or a selection of fractions, on a TLC plate alongside a spot of your starting crude mixture and, if available, a pure standard of your product. After developing the TLC plate, you can identify which fractions contain your pure product. These pure fractions can then be combined and the solvent evaporated to yield your purified compound.
Data and Protocols
Solvent Properties for Normal Phase Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Common non-polar base for mobile phase. |
| Petroleum Ether | ~0.1 | 40-60 | A less expensive alternative to hexanes. |
| Toluene | 2.4 | 111 | Can offer different selectivity for aromatic compounds. |
| Dichloromethane | 3.1 | 40 | A versatile solvent of intermediate polarity. |
| Diethyl Ether | 2.8 | 35 | Can be a good alternative to ethyl acetate. |
| Ethyl Acetate | 4.4 | 77 | A common polar solvent used with hexanes. |
| Acetone | 5.1 | 56 | A more polar solvent, used for more polar compounds. |
| Methanol | 5.1 | 65 | A highly polar solvent, often used in small percentages to significantly increase mobile phase polarity. |
This table provides a general guide; the optimal choice will depend on the specific separation.
Experimental Workflow: Column Chromatography Purification
Sources
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategic Suppression of Elimination Side Reactions for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Introduction: The successful application of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in nucleophilic substitution reactions is frequently challenged by the competing E2 elimination pathway, which leads to the formation of the undesired byproduct, 4-(trifluoromethyl)styrene. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and minimize these elimination side reactions. By understanding the mechanistic principles that govern the competition between substitution (SN2) and elimination (E2) pathways, you can strategically design your experimental conditions to favor the desired substitution product.
Troubleshooting Guide & FAQs
Here, we address common issues encountered when working with this compound and provide actionable solutions grounded in established chemical principles.
Q1: My reaction is producing a significant amount of 4-(trifluoromethyl)styrene. What is the primary cause of this side reaction?
A1: The formation of 4-(trifluoromethyl)styrene is the result of an E2 (bimolecular elimination) reaction.[1] This pathway competes directly with the desired SN2 (bimolecular nucleophilic substitution) reaction. The outcome of this competition is highly dependent on several factors, including the strength and steric bulk of the base/nucleophile, the solvent, and the reaction temperature. This compound is a primary alkyl halide, which generally favors SN2 reactions.[1][2][3] However, the presence of β-hydrogens allows for the possibility of elimination, especially under unfavorable conditions.[1]
Q2: How does the choice of base or nucleophile impact the formation of the elimination byproduct?
A2: The nature of the base/nucleophile is a critical determinant in the SN2/E2 competition.
-
Basicity vs. Nucleophilicity: Strong bases favor elimination.[4][5][6] A strong base will readily abstract a β-hydrogen, initiating the E2 cascade. Conversely, a good nucleophile with lower basicity is more likely to attack the electrophilic carbon, leading to substitution.
-
Steric Hindrance: Sterically bulky bases, such as potassium tert-butoxide, strongly favor elimination.[1][4][6] Their size makes it difficult to access the sterically shielded electrophilic carbon required for the SN2 pathway, making proton abstraction at the more accessible β-position the preferred route.[1][4] For substitution, it is preferable to use smaller, less hindered nucleophiles.
Q3: I'm observing more elimination at higher temperatures. Why is this happening?
A3: Increasing the reaction temperature generally favors elimination over substitution.[7][8][9] This is due to both thermodynamic and kinetic factors. Elimination reactions typically have a higher activation energy than substitution reactions.[8] Increasing the temperature provides more molecules with the necessary energy to overcome this higher activation barrier.[8] Furthermore, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.[10]
Q4: What is the role of the solvent in controlling the SN2/E2 competition?
A4: The solvent plays a crucial role in stabilizing reactants and transition states, thereby influencing the reaction pathway.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone are generally preferred for SN2 reactions.[11][12] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive towards the electrophilic carbon.[13] This enhancement of nucleophilicity favors the SN2 pathway.
-
Polar Protic Solvents: Solvents such as water, ethanol, and methanol can hydrogen bond with the nucleophile, creating a "solvent cage" around it.[13] This solvation shell increases the steric bulk of the nucleophile and reduces its nucleophilicity, thus disfavoring the SN2 reaction and relatively favoring the E2 pathway.[13][14][15]
Q5: Can the trifluoromethyl group on the benzene ring influence the reaction outcome?
A5: Yes, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity of Benzylic Protons: The electron-withdrawing nature of the -CF3 group can slightly increase the acidity of the benzylic protons (β-hydrogens in this case), making them more susceptible to abstraction by a base. This can potentially increase the rate of the E2 reaction.
-
No Significant Effect on SN2 Rate: The electronic effect of the substituent on the benzene ring has a less direct impact on the SN2 reaction rate at the β-carbon, which is more sensitive to steric factors.
Optimizing Reaction Conditions to Favor SN2 Substitution
To maximize the yield of your desired substitution product and minimize the formation of 4-(trifluoromethyl)styrene, consider the following recommendations:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base. | Minimizes proton abstraction and favors attack at the electrophilic carbon.[5] |
| Avoid sterically hindered bases. | Bulky bases are more likely to act as bases rather than nucleophiles due to steric hindrance at the reaction center.[1][4] | |
| Temperature | Maintain a low to moderate reaction temperature. | Higher temperatures disproportionately favor the elimination pathway which has a higher activation energy.[7][8][9] |
| Solvent | Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone). | These solvents enhance nucleophilicity by solvating the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.[11][12] |
| Concentration | Use a higher concentration of the nucleophile. | Since the SN2 reaction is bimolecular, a higher nucleophile concentration can increase the rate of substitution relative to any competing unimolecular pathways (though E2 is also bimolecular). |
Visualizing the Competing Pathways
The following diagram illustrates the competition between the SN2 and E2 reaction pathways for this compound.
Caption: Competing SN2 and E2 pathways for this compound.
Recommended Experimental Protocol for Nucleophilic Substitution
This protocol provides a general framework for a nucleophilic substitution reaction with this compound, optimized to minimize elimination.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition:
-
Dissolve the nucleophile (1.1 to 1.5 equivalents) in the anhydrous polar aprotic solvent.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 25°C and 50°C. Monitor the reaction progress by TLC or GC-MS. Avoid excessive heating to prevent the formation of the elimination byproduct.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired substitution product.
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to diagnosing and resolving issues with elimination side reactions.
Caption: A decision tree for troubleshooting elimination side reactions.
References
-
CK-12 Foundation. (n.d.). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 6). Rate of substitution and elimination reactions at high temperatures. Retrieved from [Link]
-
Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Video Summary and Q&A. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from [Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Crunch Chemistry. (2022, April 8). Elimination reactions in halogenoalkanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). How Solvation Influences the SN2 versus E2 Competition. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 9.5: Summary of Reactivity of Haloalkanes. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved from [Link]
-
Reddit. (2025, February 16). I can't remember the difference between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2? Retrieved from [Link]
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stability and storage conditions for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Welcome to the technical support guide for 1-(2-bromoethyl)-4-(trifluoromethyl)benzene (CAS No. 130365-87-6). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability, proper storage, and effective use of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend cold-chain transportation, suggesting that refrigerated storage (2-8°C) is optimal.[3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also crucial to store the compound away from heat, sparks, and open flames, as it is a combustible liquid.[1][2]
Q2: Is this compound sensitive to light?
While the Safety Data Sheet (SDS) does not explicitly mention light sensitivity, it is a good laboratory practice to store all reactive organic compounds, particularly alkyl bromides, in amber or opaque containers to protect them from light. Photochemical degradation of bromoalkanes can occur, typically through homolytic cleavage of the carbon-bromine bond to form radical intermediates. This can lead to the formation of impurities and a decrease in the reagent's purity over time.
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to vigorous reactions and decomposition of the reagent. It is also important to avoid contact with moisture, as this can lead to hydrolysis.[5]
Q4: What is the expected shelf life of this compound?
When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), this compound is expected to be stable for an extended period. However, for critical applications, it is advisable to use the reagent within a year of receipt or to re-analyze its purity if it has been stored for a longer duration.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Side Products in a Nucleophilic Substitution Reaction
Symptom: You are performing a reaction where this compound is the electrophile, and you observe a significant amount of an elimination byproduct, 4-(trifluoromethyl)styrene.
Causality: this compound is a primary alkyl halide, but the presence of β-hydrogens makes it susceptible to elimination reactions (E2 mechanism), especially in the presence of a strong or sterically hindered base.[6][7] Higher reaction temperatures also favor elimination over substitution.[8]
Resolution:
-
Choice of Base/Nucleophile: If possible, use a less basic and less sterically hindered nucleophile. For instance, if you are trying to form an ether, using a Williamson ether synthesis with a strong base like sodium hydride might favor elimination. An alternative could be to use a milder base or different reaction conditions.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures generally favor substitution reactions over elimination reactions.[8]
-
Solvent: Use a polar apathetic solvent (e.g., DMSO, DMF, acetone) which can favor SN2 reactions. The use of protic solvents like ethanol with a strong base can promote E2 elimination.
Issue 2: Low or No Reactivity in a Grignard or Organolithium Reaction
Symptom: You are attempting to form a Grignard reagent or perform a lithium-halogen exchange, and the reaction fails to initiate or proceeds with very low yield.
Causality: The formation of organometallic reagents is highly sensitive to the presence of water and oxygen. Even trace amounts of moisture in the glassware, solvent, or on the surface of the magnesium/lithium can quench the reaction. The starting material must also be pure and free of protic impurities.
Resolution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored magnesium turnings or organolithium reagents. The surface of the magnesium can be activated by grinding without exposure to air or by using a small amount of iodine or 1,2-dibromoethane.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experimental setup.
Issue 3: Presence of Impurities in the Starting Material
Symptom: Your NMR or GC-MS analysis of the this compound shows unexpected peaks.
Causality: Impurities can arise from the synthetic route used to prepare the compound or from its degradation over time. A common synthesis involves the treatment of 2-(4-(trifluoromethyl)phenyl)ethanol with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid.[9]
Potential Impurities and Their Origin:
-
2-(4-(trifluoromethyl)phenyl)ethanol: Unreacted starting material.
-
Bis(2-(4-(trifluoromethyl)phenyl)ethyl) ether: A common byproduct in the synthesis of alkyl halides from alcohols, formed by the acid-catalyzed dehydration and subsequent reaction of two alcohol molecules.[9]
-
4-(Trifluoromethyl)styrene: Formed via elimination of HBr, either during synthesis or upon storage, especially if exposed to heat or basic conditions.
-
Hydrolysis Product: 2-(4-(trifluoromethyl)phenyl)ethanol can also be present if the compound has been exposed to moisture during storage.[2]
Resolution:
-
Purification: If the purity is critical for your application, consider purifying the reagent before use. This can often be achieved by distillation under reduced pressure or by column chromatography.
-
Proper Storage: To prevent the formation of degradation products, adhere strictly to the recommended storage conditions.
-
Characterization: Always characterize the starting material by appropriate analytical methods (NMR, GC-MS) before use in a critical reaction step to confirm its identity and purity.
Data Summary
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | Cool, dry place. Refrigeration (2-8°C) is recommended. | [1][2][3] |
| Atmosphere | Tightly sealed container, inert atmosphere (e.g., Nitrogen, Argon) recommended. | [1][2] |
| Light | Store in an amber or opaque container to protect from light. | General Best Practice |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture. | [4][5] |
Experimental Protocols
Protocol 1: Purity Assessment by 1H NMR
This protocol provides a general method for assessing the purity of this compound and identifying common impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Data Acquisition: Acquire a 1H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Data Analysis:
-
Expected Peaks for the Product:
-
Aromatic protons: Two doublets around 7.2-7.6 ppm.
-
-CH2Br protons: A triplet around 3.6 ppm.
-
-Ar-CH2- protons: A triplet around 3.2 ppm.
-
-
Potential Impurity Peaks:
-
2-(4-(trifluoromethyl)phenyl)ethanol: Look for a triplet for the -CH2OH protons around 3.9 ppm and a triplet for the -Ar-CH2- protons around 2.9 ppm. A broad singlet for the -OH proton will also be present.
-
4-(Trifluoromethyl)styrene: Look for characteristic vinyl proton signals between 5.0 and 7.0 ppm.
-
Bis(2-(4-(trifluoromethyl)phenyl)ethyl) ether: Look for triplets corresponding to the methylene groups adjacent to the ether oxygen and the aromatic ring.
-
-
Visual Diagrams
Troubleshooting Logic for Stability and Handling
The following diagram illustrates a logical workflow for troubleshooting common issues encountered with this compound.
Sources
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
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- 9. prepchem.com [prepchem.com]
Technical Support Center: Reactivity of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene. It addresses common experimental challenges, focusing on the critical role of base strength in directing reaction pathways. The format is designed to provide direct answers to practical questions encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when reacting this compound with a base?
When this compound, a primary alkyl halide, is treated with a reagent that can act as a base or a nucleophile, two main competitive reaction pathways emerge: Bimolecular Substitution (SN2) and Bimolecular Elimination (E2).[1]
-
SN2 (Substitution): In this pathway, the reagent acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This is a single, concerted step where the nucleophile forms a new bond to the carbon as the bromide leaving group departs.[2]
-
E2 (Elimination): Here, the reagent acts as a base, abstracting a proton from the carbon adjacent to the one bearing the bromine (the β-carbon). This is also a concerted process where the base removes the proton, a new π-bond forms, and the bromide is ejected.[3][4] The product of this reaction is 4-(trifluoromethyl)styrene.[5]
The choice between these two pathways is not random; it is dictated by a careful selection of reaction conditions, with the properties of the base being a paramount factor.[6]
Caption: Competing SN2 and E2 pathways for the substrate.
Q2: How does the strength (pKa) of the base determine whether substitution or elimination is the major product?
Base strength is a critical determinant in the SN2 versus E2 competition. E2 reactions explicitly require a strong base to facilitate the abstraction of a β-proton.[7] In contrast, the SN2 reaction requires a good nucleophile, which may or may not be a strong base.
A useful rule of thumb is to consider the pKa of the base's conjugate acid.[7]
-
Strong Bases (pKa of conjugate acid > ~12): Reagents like hydroxides, alkoxides (e.g., ethoxide, tert-butoxide), and amides are strong bases.[8] They significantly accelerate the E2 pathway, making elimination the more likely outcome.[6]
-
Weak Bases / Good Nucleophiles (pKa of conjugate acid < ~11): Species such as halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and carboxylates (CH₃COO⁻) are weak bases but can be effective nucleophiles.[9] When using these reagents, the SN2 pathway is heavily favored.
The trifluoromethyl group (-CF3) on the benzene ring is strongly electron-withdrawing. This effect slightly increases the acidity of the β-hydrogens on the ethyl chain, making them marginally easier to abstract for an E2 reaction compared to an unsubstituted analogue. However, the primary nature of the alkyl halide still presents a sterically unhindered site for nucleophilic attack, making the SN2 reaction a very strong competitor.[10]
Q3: My elimination reaction to produce 4-(trifluoromethyl)styrene is inefficient. What are the common causes and troubleshooting steps?
Low yields of the desired elimination product, 4-(trifluoromethyl)styrene, are a common issue. The problem often lies in reaction conditions that inadvertently favor the competing SN2 pathway.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Low Conversion | 1. Base is not strong enough: The chosen base cannot efficiently deprotonate the β-carbon. 2. Low Temperature: Elimination reactions often have a higher activation energy than substitution and are favored by heat.[4] | 1. Switch to a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). 2. Increase the reaction temperature. Refluxing is common for E2 reactions. |
| Major Product is from Substitution | 1. Base is a good nucleophile: Using a strong but non-bulky base (e.g., NaOH, NaOEt) allows it to act as a nucleophile, leading to SN2 products.[11] 2. Solvent Choice: Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity and can favor SN2.[11][12] | 1. Use a strong, sterically hindered base like KOtBu. Its bulkiness prevents it from acting as a nucleophile.[13] 2. Use the conjugate alcohol of the base as the solvent (e.g., tert-butanol for KOtBu) to suppress SN2. |
| Multiple Products Observed | 1. Reaction conditions on the borderline: The chosen base, temperature, and solvent create a scenario where SN2 and E2 reaction rates are comparable. 2. Potential side reactions: Under very harsh conditions, double elimination to form an alkyne could occur.[2] | 1. Push the conditions firmly towards E2: use a bulky base, high temperature, and a non-nucleophilic solvent. 2. Monitor the reaction closely by TLC or GC-MS to avoid over-reaction. |
Q4: How does the steric bulk of the base influence the reaction outcome?
Steric hindrance is a powerful tool for directing reactivity. While base strength determines if the E2 reaction is possible, base size (steric bulk) often determines if it is favorable over SN2.
-
Non-Bulky Bases (e.g., Hydroxide, Ethoxide): These bases are relatively small and can easily approach the electrophilic α-carbon to initiate an SN2 attack. Since this compound is a primary halide with low steric hindrance, these bases will often yield a significant amount of the SN2 product.[13][14]
-
Bulky Bases (e.g., Potassium tert-butoxide [KOtBu], Lithium diisopropylamide [LDA]): These bases are large and sterically hindered.[10] This bulk makes it very difficult for them to access the α-carbon for an SN2 attack. However, the β-hydrogens on the periphery of the molecule remain accessible. Consequently, these reagents act almost exclusively as bases, strongly favoring the E2 pathway.[13][15]
Caption: Decision guide for predicting the major reaction pathway.
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-(trifluoromethyl)styrene (E2 Pathway)
This protocol is designed to maximize the yield of the elimination product by using a strong, sterically hindered base at an elevated temperature.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a condenser under an inert atmosphere.
-
Reagents: To the flask, add this compound and anhydrous THF (approx. 0.1 M solution). Begin stirring.
-
Base Addition: Carefully add potassium tert-butoxide to the solution in portions. The reaction may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the disappearance of the starting material.
-
Workup: After completion, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-(4-(Trifluoromethyl)phenyl)ethan-1-amine (SN2 Pathway Example)
This protocol favors the SN2 pathway by using a potent, non-basic nucleophile (azide) followed by reduction.
Step A: Azide Substitution (SN2)
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide to the solution. Caution: Sodium azide is highly toxic.
-
Reaction: Heat the mixture to 60-70 °C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction, pour it into water, and extract with diethyl ether (3x).
-
Purification: Combine organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The resulting azide intermediate is often used in the next step without further purification.
Step B: Reduction to Amine
The azide from Step A can be reduced to the primary amine using standard procedures, such as hydrogenation with a palladium catalyst (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link][12]
-
How does solvent affect elimination reaction? . Quora. [Link][16]
-
Substitution and elimination reactions . Khan Academy. [Link][1]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base . Master Organic Chemistry. [Link][7]
-
SN2 vs. E2 . SparkNotes. [Link]
-
What are common reactions involving (2-Bromoethyl)benzene? . Bloom Tech. [Link][2]
-
How Solvation Influences the SN2 versus E2 Competition . The Journal of Organic Chemistry. [Link][17]
-
Chart showing nine bases with a range of pKa values . ResearchGate. [Link][18]
-
Understanding E2 versus SN2 Competition under Acidic and Basic Conditions . PMC - NIH. [Link][6]
-
Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. [Link][11]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate . Master Organic Chemistry. [Link][10]
-
Identifying Where Substitution and Elimination Reactions Happen . Master Organic Chemistry. [Link][22]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution . Chemistry LibreTexts. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link][23]
-
75: The effect of steric hinderance on the SN2 mechanism . YouTube. [Link][14]
-
Elimination vs substitution: secondary substrate . Khan Academy. [Link][24]
-
A real space picture of the role of steric effects in SN2 reactions . PMC - PubMed Central. [Link][25]
-
7.19: Comparing Substitution and Elimination Reactions . Chemistry LibreTexts. [Link][9]
-
Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks . eJournals @ Oklahoma State University Library. [Link][26]
-
8.5. Elimination reactions . Organic Chemistry 1: An open textbook. [Link][28]
-
The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)- . NINGBO INNO PHARMCHEM CO.,LTD. [Link][29]
-
Elimination Reactions . N.D. [Link]
-
Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene . NINGBO INNO PHARMCHEM CO.,LTD. [Link][30]
-
Introduction to Elimination Reactions: The Key Pattern . Master Organic Chemistry. [Link][4]
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managing thermal decomposition of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Welcome to the technical support guide for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS No. 130365-87-6). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and management of this versatile but thermally sensitive reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges related to its thermal decomposition, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Managing Thermal Events
This section addresses specific issues that may arise during the use of this compound, focusing on the causality behind these experimental challenges.
Q1: My reaction mixture containing this compound is turning dark brown/black at elevated temperatures. What is happening and how can I prevent it?
A1: The discoloration you are observing is a classic indicator of thermal decomposition. This compound, like many alkyl halides, is susceptible to degradation under thermal stress. The primary decomposition pathway is likely an elimination reaction (dehydrobromination) to form 4-(trifluoromethyl)styrene, followed by polymerization of the styrene derivative, which results in dark, tarry substances.
-
Causality: The carbon-bromine (C-Br) bond is relatively weak and can be cleaved at elevated temperatures. The presence of beta-hydrogens facilitates an E2 elimination reaction, especially in the presence of a base, or an E1 elimination at higher temperatures, to form a more stable, conjugated system.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature as low as feasible for the desired transformation. Use a reliable heating mantle with a thermocouple and a temperature controller. Avoid localized overheating ("hot spots") by ensuring vigorous and efficient stirring.
-
Solvent Choice: Select a solvent with a boiling point that does not exceed the thermal stability limit of the reactant. For instance, if a reaction requires 80°C, using a solvent like acetonitrile is preferable to a higher-boiling solvent like DMF or toluene, as it provides a natural temperature ceiling.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation, which can sometimes initiate or accelerate decomposition pathways.
-
Q2: I am attempting a nucleophilic substitution reaction, but my yield is consistently low, and I am isolating 4-(trifluoromethyl)styrene as a major byproduct. What is causing this?
A2: This outcome indicates that the elimination reaction is outcompeting your desired substitution reaction. This is a common challenge with secondary and even some primary alkyl halides.
-
Causality: Nucleophilic substitution (SN2) and elimination (E2) are often competing pathways. Factors that favor elimination include:
-
High Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions but become more favorable at higher temperatures due to entropic factors.
-
Sterically Hindered Nucleophiles/Bases: A bulky nucleophile may act as a base, abstracting a proton from the beta-carbon rather than attacking the electrophilic carbon, thus promoting elimination.
-
Strong, Non-nucleophilic Bases: If your reaction conditions include a strong base that is not your intended nucleophile, it will preferentially drive the elimination pathway.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Even a 10-20°C reduction can significantly shift the reaction equilibrium from elimination to substitution.
-
Re-evaluate Your Nucleophile/Base System: If possible, use a less sterically hindered and more nucleophilic reagent. If a base is required, choose a weaker, non-nucleophilic base if the reaction allows.
-
Change the Order of Addition: Consider adding the this compound slowly to a solution of the nucleophile at the target temperature. This keeps the concentration of the alkyl halide low, which can disfavor bimolecular elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).[1] It is imperative to handle this chemical using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[2] Some suppliers may recommend cold-chain transportation or refrigerated storage (2-8°C) to further minimize potential degradation over time.[2]
Q3: Can this compound undergo Friedel-Crafts type reactions?
A3: The trifluoromethyl (-CF3) group is a very strong electron-withdrawing and deactivating group.[3] This makes the aromatic ring electron-deficient and thus highly resistant to electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation.[4] Attempting such reactions would likely require harsh conditions that would certainly lead to the decomposition of the bromoethyl side chain.
Q4: What analytical techniques are best for monitoring the decomposition of this compound in a reaction mixture?
A4:
-
19F NMR Spectroscopy: This is a highly effective and clean technique. The trifluoromethyl group provides a strong, distinct singlet in the 19F NMR spectrum. The appearance of new signals in this region can indicate the formation of byproducts. This method is excellent for quantitative analysis using an internal standard.[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for identifying volatile decomposition products like 4-(trifluoromethyl)styrene. You can monitor the disappearance of the starting material peak and the emergence of new peaks corresponding to byproducts.
-
TLC (Thin-Layer Chromatography): A quick and easy way to qualitatively monitor the reaction. The formation of new spots, especially those that are non-polar (like the styrene byproduct) or polymeric (streaking at the baseline), can indicate decomposition.
Data Summary Table
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 130365-87-6 | PubChem[1] |
| Molecular Formula | C₉H₈BrF₃ | PubChem[1] |
| Molecular Weight | 253.06 g/mol | PubChem[1] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | PubChem[1] |
| Storage | Keep in dark place, sealed in dry, room temperature | BLDpharm[2] |
Visualizations: Pathways and Workflows
Diagram 1: Postulated Thermal Decomposition Pathway
This diagram illustrates the primary thermal decomposition pathway via an E2 elimination mechanism, which is often favored at elevated temperatures or in the presence of a base.
Caption: Primary decomposition via elimination to form a styrene derivative.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
This workflow provides a logical sequence of steps to diagnose and resolve issues related to low yield and byproduct formation.
Caption: A logical guide to troubleshooting common reaction issues.
Diagram 3: Safe Handling and Storage Workflow
This diagram outlines the essential steps for safely managing the compound from receipt to disposal, minimizing exposure and degradation risks.
Caption: Workflow for safe handling from receipt to disposal.
References
removal of unreacted 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene from product
Technical Support Center
Guide: Removal of Unreacted 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene from Product
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted this compound from reaction mixtures. As a Senior Application Scientist, my objective is to move beyond simple procedural lists and offer a logical framework grounded in chemical principles to empower you to make informed decisions for efficient and successful purification.
Section 1: Foundational Knowledge & Initial Assessment
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the impurity you are trying to remove, this compound, and how they compare to your desired product. The success of any separation hinges on exploiting the differences between these two molecules.
The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which significantly impacts the molecule's electronic properties and polarity.[1][2] The bromoethyl group provides a reactive handle for nucleophilic substitution, but in its unreacted state, it contributes to the molecule's overall nonpolar character.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃ | [3] |
| Molecular Weight | 253.06 g/mol | [3] |
| Predicted Boiling Point | ~227.5 °C | [4] |
| Polarity | Moderately nonpolar | [5] |
| Reactivity | The primary alkyl bromide is susceptible to nucleophilic attack. | [1] |
Section 2: Purification Strategy Selection (FAQ)
This section is designed to guide you through the decision-making process for selecting the most appropriate purification method.
Q1: What is the absolute first step I should take before attempting any large-scale purification?
A1: Your first and most critical step is to perform analytical Thin-Layer Chromatography (TLC) . TLC is a simple, rapid, and inexpensive technique that provides essential information about your reaction mixture.[6][7] It will help you:
-
Visualize the number of components in your crude mixture.
-
Determine the relative polarities of your starting material and product.
-
Develop an appropriate solvent system for column chromatography.[6]
A well-run TLC plate is the blueprint for a successful column separation. Aim for a solvent system where the desired product has an Rf value of approximately 0.25-0.35 for optimal separation on a column.[5]
Q2: My TLC shows a clear separation between my product and the starting material. What is the best purification method?
A2: If there is a discernible difference in Rf values (ΔRf > 0.1), Silica Gel Column Chromatography is the most reliable and widely used method for purification at a laboratory scale.[5][8] This technique separates compounds based on their differential adsorption to the polar silica stationary phase.[6] Since this compound is moderately nonpolar, it will elute relatively quickly in a nonpolar solvent system. If your product is more polar, it will be retained on the column longer, allowing for effective separation.
Q3: My product has a newly introduced acidic or basic functional group. Can I avoid chromatography?
A3: Absolutely. The introduction of an ionizable functional group is a significant advantage that you should exploit using Liquid-Liquid Extraction (LLE) with a pH adjustment.[9][10][11]
-
If your product is acidic (e.g., contains a carboxylic acid or phenol): Wash the organic layer containing your crude mixture with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your acidic product will be deprotonated to form a water-soluble salt and move into the aqueous layer. The neutral, unreacted starting material will remain in the organic layer, which can then be discarded.[10] You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.
-
If your product is basic (e.g., contains an amine): Perform a similar extraction using an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and partition into the aqueous phase, leaving the starting material behind in the organic layer.[10]
Q4: I am working on a large scale (>20 g) and the product's boiling point is very different from the starting material. What should I consider?
A4: For large-scale purifications where a significant boiling point difference exists (ideally >30 °C), Distillation (simple or fractional, depending on the boiling point difference) is often more practical and economical than chromatography.[8][12] Given the predicted high boiling point of the starting material (~227 °C), this method is most viable if your product is substantially more volatile.
Q5: The TLC shows my product and the starting material have very similar Rf values (co-elution). What are my options?
A5: This is a common and challenging scenario. You have several advanced options:
-
Optimize Chromatography: Switch to a high-performance flash chromatography system with high-efficiency silica. Experiment with different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane or using toluene as a component) to alter selectivity.
-
Chemical Scavenging: This elegant solution involves adding a reagent (a "scavenger") that selectively reacts with the unreacted starting material to transform it into a compound with vastly different properties, making it easily separable.[13] For an alkyl bromide like this compound, a nucleophilic scavenger such as sodium 2-mercaptoethanesulfonate can be used. The resulting sulfonate salt is highly polar and water-soluble, allowing it to be removed with a simple aqueous wash.[13]
Section 3: Protocols and Troubleshooting
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol assumes your product is more polar than the starting material.
Step 1: Develop the Eluent System using TLC
-
Prepare several vials with varying ratios of a nonpolar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Spot your crude reaction mixture on a TLC plate and develop it in these solvent systems.
-
Identify a system that provides good separation and an Rf of ~0.3 for your desired product. This will be your starting eluent for the column.
Step 2: Pack the Column
-
Choose an appropriately sized column (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[5]
-
Prepare a slurry of silica gel in your initial, nonpolar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed. Never let the top of the silica bed run dry.[5]
Step 3: Load the Sample
-
Dissolve your crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
Step 4: Elute and Collect Fractions
-
Begin eluting with your determined solvent system, collecting the eluent in sequentially numbered test tubes or flasks.
-
If separation is difficult, you can run a shallow gradient, gradually increasing the percentage of the more polar solvent to coax your product off the column after the starting material has eluted.
Step 5: Analyze Fractions
-
Spot every few fractions onto a TLC plate to monitor the elution profile.[6]
-
Combine the fractions that contain your pure product.
-
Confirm the removal of this compound using a more sensitive technique like GC-MS or NMR.[14][15]
Troubleshooting Column Chromatography
-
Problem: Poor separation (streaking or overlapping bands).
-
Cause: Column was packed improperly; sample was loaded in too much solvent; solvent system is not optimal.
-
Solution: Repack the column carefully. Use the dry loading technique. Re-develop your eluent system with TLC, perhaps trying a different solvent combination.
-
-
Problem: Cracks appear in the silica bed.
-
Cause: The column ran dry at some point.
-
Solution: This column is compromised and will give poor separation. The run must be stopped and restarted with a freshly packed column.
-
Section 4: Visualization of Workflows
A logical workflow is essential for efficient problem-solving in purification.
References
-
This compound. PubChem. [Link]
-
1-(Bromomethyl)-4-(trifluoromethyl)benzene. PubChem. [Link]
-
Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Column chromatography. McMaster University. [Link]
-
The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
1-Bromo-2-methyl-4-(trifluoromethyl)benzene. PubChem. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
column chromatography & purification of organic compounds. ChemHelp ASAP (YouTube). [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Solvent Extraction Techniques. Organomation. [Link]
-
Column Chromatography. Magritek. [Link]
-
Column Chromatography. University of Medical and Dentistry of New Jersey. [Link]
-
III Analytical Methods. Japan Environment Agency. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Method for removing unreacted electrophiles
-
Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
Sources
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- 3. This compound | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-bromo-1-(trifluoromethoxy)ethyl)-4-(trifluoromethyl)benzene CAS#: 2074668-76-9 [m.chemicalbook.com]
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- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Analytical Strategies for Monitoring Reactions of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Welcome to the technical support center for analytical methods concerning 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. Reactions involving this substrate are common in the synthesis of pharmaceuticals and advanced materials, making robust and reliable monitoring techniques essential for optimizing yield, purity, and safety.
This document is structured to address the most common analytical challenges and questions, moving from a high-level comparison of techniques to specific, actionable troubleshooting guides and detailed experimental protocols.
Section 1: Choosing Your Analytical Weapon: A Comparative Overview
The choice of analytical technique is the first critical decision point in establishing a reaction monitoring protocol. It depends on the required level of detail, the complexity of the reaction mixture, and available instrumentation. Each method offers a unique window into the reaction's progress.
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring |
| HPLC-UV | Separation based on polarity; detection by UV absorbance. | Yes, requires calibration curves and response factors. | Slower (minutes per sample). | Limited (retention time). | Possible with automated sampling. |
| GC-MS | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Yes, with an internal standard for best accuracy.[1] | Fast (minutes per sample). | High (fragmentation pattern). | Difficult for liquid-phase reactions. |
| NMR | Nuclear spin transitions in a magnetic field. | Yes (qNMR), with an internal standard.[2] | Moderate (minutes per sample). | Very High (molecular structure). | Possible with a flow-NMR setup.[3] |
Section 2: General Workflow for Reaction Monitoring
Sources
Validation & Comparative
A Comparative Guide to HPLC-MS for Purity Assessment of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, a key building block in the synthesis of various pharmaceutical compounds. We will explore the nuances of method development, compare its performance with alternative techniques, and provide actionable, data-driven insights to empower your analytical workflows.
The Criticality of Purity for this compound
This compound is a halogenated aromatic compound whose reactivity is harnessed in numerous synthetic pathways. The presence of impurities, such as starting materials, by-products, or degradation products, can have profound consequences on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is paramount.
HPLC-MS: The Workhorse for Purity Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of this compound.[1][2] Its high resolution and the specificity of mass detection provide an unparalleled level of confidence in purity assessments.
The Rationale Behind Method Development: A Step-by-Step Explanation
The development of a successful HPLC-MS method is a systematic process rooted in the physicochemical properties of the analyte. For a non-polar compound like this compound, a reverse-phase HPLC approach is the logical choice.[3][4]
Experimental Workflow for HPLC-MS Analysis
Caption: Workflow for HPLC-MS Purity Assessment.
Detailed HPLC-MS Protocol
This protocol is designed as a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines for your specific application.[5][6]
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of acetonitrile.
-
Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (m/z 100-400) and Selected Ion Monitoring (SIM)
-
Predicted Molecular Ion: [M+H]+ at m/z 253/255 (due to bromine isotopes 79Br and 81Br).
-
Key Fragment Ion for SIM: A likely fragmentation is the loss of the bromoethyl group, resulting in a tropylium-like cation at m/z 145. Another possibility is the cleavage of the C-Br bond, leading to an ion at m/z 173.
Comparative Analysis: HPLC-MS vs. Alternative Techniques
While HPLC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Here, we compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-MS | Separation based on polarity, detection by mass-to-charge ratio. | Excellent for non-volatile and thermally labile impurities. High specificity and sensitivity.[1][2] | Higher operational cost due to solvent consumption.[2] |
| GC-MS | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity for volatile and semi-volatile impurities. Cost-effective in terms of gas consumption.[2][7] | Requires the analyte to be thermally stable and volatile.[1][2] Potential for on-column degradation. |
| qNMR | Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field. | Provides an absolute measure of purity without the need for a specific reference standard for each impurity. Non-destructive.[8][9] | Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard for quantification.[10] |
| DSC | Measures the heat flow associated with thermal transitions as a function of temperature. | Provides information on the overall purity of crystalline substances by analyzing melting point depression. | Only applicable to crystalline solids. Not suitable for amorphous materials or for identifying specific impurities. |
Forced Degradation Studies: A Proactive Approach to Impurity Profiling
To develop a truly stability-indicating method, forced degradation studies are indispensable. These studies intentionally stress the analyte under various conditions to predict potential degradation pathways and ensure that the analytical method can separate the main component from its degradation products.
Protocol for Forced Degradation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Subject aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Analyze all stressed samples, alongside an unstressed control, using the developed HPLC-MS method.
Conclusion and Recommendations
The purity of this compound is a critical parameter in drug development, and HPLC-MS provides a robust, sensitive, and specific method for its assessment. The reverse-phase method detailed in this guide offers an excellent starting point for routine quality control and stability testing.
For a comprehensive purity profile, a multi-faceted approach is recommended. While HPLC-MS should be the primary technique for identifying and quantifying non-volatile impurities, GC-MS can be a valuable complementary tool for volatile impurities. Furthermore, qNMR can provide an orthogonal, absolute measure of purity, and DSC can be employed for crystalline samples to assess overall purity. By integrating these techniques, researchers and drug development professionals can ensure the highest quality of their intermediates, leading to safer and more effective pharmaceutical products.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of Analytical Techniques for Purity.
References
- 1. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]
- 2. 130365-87-6|this compound|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)phenethyl bromide 97 130365-87-6 [sigmaaldrich.com]
- 7. whitman.edu [whitman.edu]
- 8. 4-<WBR>(Trifluoromethyl)<WBR>phenethyl bromide , 97% , 130365-87-6 - CookeChem [cookechem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleophilic Substitution Reactivity: 1-(2-bromoethyl) vs. 1-(2-chloroethyl)-4-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Reactivity in Synthesis and Development
In the realm of medicinal chemistry and organic synthesis, the selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Alkyl halides, in particular, are foundational building blocks, frequently employed in nucleophilic substitution reactions to construct complex molecular architectures. The two compounds at the center of this guide, 1-(2-bromoethyl)-4-(trifluoromethyl)benzene and 1-(2-chloroethyl)-4-(trifluoromethyl)benzene, serve as valuable precursors. They share an identical carbon skeleton and a potent electron-withdrawing group, yet differ by a single halogen atom. This seemingly minor variance has profound implications for their chemical reactivity, influencing reaction rates, yields, and even the feasibility of certain synthetic transformations.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of these compounds is primarily governed by their participation in nucleophilic substitution reactions. Given that the halogen is attached to a primary carbon, the dominant mechanistic pathway is the bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] The single-step Sₙ2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking.[2]
Two principal factors dictate the rate of this reaction for our target molecules: the nature of the leaving group and the electronic influence of the aromatic substituent.
The Decisive Role of the Leaving Group: Bromide vs. Chloride
The "leaving group" is the substituent that detaches from the carbon skeleton during the substitution. A good leaving group is one that can stabilize the negative charge it acquires upon departure. The key determinants of leaving group ability are:
-
Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable as anions.[3][4]
-
Bond Strength: The carbon-halogen (C-X) bond must be cleaved during the reaction. A weaker bond results in a lower activation energy and thus a faster reaction rate.[3]
-
Polarizability: Larger atoms can distribute charge over a greater volume, which enhances stability.[5]
When comparing bromide and chloride, bromide is unequivocally the better leaving group.[3] This is supported by the physical properties of their conjugate acids and their bond energies with carbon.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Rationale for Reactivity |
| Conjugate Acid | HCl | HBr | HBr is a stronger acid than HCl. |
| pKa of Conjugate Acid | ~ -7 | ~ -9 | The conjugate base of a stronger acid is a weaker base and therefore a better leaving group.[3] |
| Carbon-Halogen Bond Energy | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break.[3] |
| Anion Size/Polarizability | Smaller | Larger | The larger size of Br⁻ allows for better charge dispersal, increasing its stability.[5] |
Electronic Effects of the 4-(Trifluoromethyl) Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive effect, -I).[6][7][8] This group deactivates the benzene ring towards electrophilic aromatic substitution.[6][9] However, in the context of a nucleophilic substitution on the ethyl side chain, its effect is less direct. The strong inductive withdrawal of electron density from the aromatic ring extends to the benzylic carbon, which in turn pulls density from the reaction center (the carbon bonded to the halogen). This can slightly increase the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack. Since this electronic effect is identical for both the bromo and chloro derivatives, it does not differentiate their reactivity but contributes to the overall reactivity of the scaffold.
Experimental Verification of Reactivity
The theoretical prediction that the bromo-compound is more reactive can be readily confirmed in the laboratory. We present two protocols: a straightforward qualitative experiment and a more rigorous quantitative analysis.
Protocol 1: Qualitative Comparison via Silver Nitrate Precipitation
This experiment leverages the reaction of alkyl halides with ethanolic silver nitrate. The reaction proceeds via an Sₙ1-like pathway where the solvent (ethanol/water) acts as the nucleophile. The rate-limiting step is the cleavage of the C-X bond.[10] The halide ion produced then reacts with Ag⁺ to form an insoluble silver halide precipitate. The time taken for the precipitate to appear provides a direct, visual measure of the relative reactivity.[11][12][13]
Objective: To visually determine the relative leaving group ability of Cl⁻ and Br⁻ from the target compounds.
Methodology:
-
Preparation: Label two clean test tubes, one for the bromo-compound and one for the chloro-compound.
-
Reagent Addition: To each test tube, add 1 mL of a 0.1 M solution of silver nitrate in ethanol.
-
Substrate Addition: Add 2-3 drops of this compound to the first test tube and 2-3 drops of 1-(2-chloroethyl)-4-(trifluoromethyl)benzene to the second.
-
Incubation & Observation: Swirl both tubes to mix and start a stopwatch. Place them in a water bath set to 50°C to facilitate the reaction.[14]
-
Data Collection: Record the time at which a precipitate is first observed in each tube. Silver bromide (AgBr) is a cream-colored precipitate, while silver chloride (AgCl) is a white precipitate.[11][13]
Expected Outcome:
| Compound | Expected Observation | Relative Reactivity |
| This compound | A cream precipitate (AgBr) forms relatively quickly. | Faster |
| 1-(2-chloroethyl)-4-(trifluoromethyl)benzene | A white precipitate (AgCl) forms much more slowly, or may require prolonged heating. | Slower |
Causality: The faster formation of the AgBr precipitate directly demonstrates the greater lability of the C-Br bond compared to the C-Cl bond.
Caption: Workflow for the silver nitrate precipitation experiment.
Protocol 2: Quantitative Kinetic Analysis by Chromatography
For a definitive measure of reactivity, a kinetic study monitoring the reaction progress over time is the gold standard. By reacting each compound with a strong nucleophile under identical Sₙ2 conditions and measuring the disappearance of the starting material, we can calculate the reaction rate constants.
Objective: To quantitatively determine the second-order rate constants (k) for the reaction of each compound with sodium azide.
Methodology:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., 25°C), prepare a 0.1 M solution of sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Prepare 0.05 M stock solutions of both this compound and 1-(2-chloroethyl)-4-(trifluoromethyl)benzene in DMF.
-
-
Initiation: To initiate the reaction, add a precise volume of the alkyl halide stock solution to the sodium azide solution to achieve a final concentration of ~0.01 M for the alkyl halide. Start a stopwatch immediately.
-
Sampling: At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes for the bromo-compound; longer intervals may be needed for the chloro-compound), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a larger volume of a solvent mixture (e.g., water/acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining alkyl halide starting material.
-
Data Processing: Plot the natural logarithm of the alkyl halide concentration (ln[RX]) versus time. For a pseudo-first-order reaction (with the nucleophile in large excess) or a second-order reaction with equimolar reactants, specific integrated rate laws are used to derive the rate constant, k.
Caption: Generalized Sₙ2 mechanism for the reaction.
Summary of Findings and Conclusion
| Feature | This compound | 1-(2-chloroethyl)-4-(trifluoromethyl)benzene |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C-X Bond Strength | Weaker (~285 kJ/mol) | Stronger (~339 kJ/mol) |
| Leaving Group Stability | Higher (weaker base) | Lower (stronger base) |
| Predicted Reactivity | High | Low |
Final Verdict: this compound is significantly more reactive in nucleophilic substitution reactions than 1-(2-chloroethyl)-4-(trifluoromethyl)benzene. The primary reason for this marked difference is the superior leaving group ability of bromide compared to chloride, which is a direct consequence of the lower C-Br bond dissociation energy and the greater stability of the resulting bromide anion.
For drug development professionals and synthetic chemists, this means that the bromo-derivative will typically react faster, under milder conditions, and may provide higher yields in Sₙ2-type reactions. The chloro-derivative, being more stable, may be preferable for applications where lower reactivity is desired or for long-term storage, but it will require more forcing conditions to achieve the same chemical transformations.
References
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Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
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Brainly. (2023). Which is a better leaving group, Cl− or Br−?. Available at: [Link]
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Study.com. (n.d.). Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Available at: [Link]
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Chemistry Student. (2022). SN1 and SN2 Mechanisms (A-level Chemistry). YouTube. Available at: [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Available at: [Link]
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Isma's Math Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]
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Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. Available at: [Link]
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Student Doctor Network Forums. (2012). Why is bromide a better nucleophile than chloride?. Available at: [Link]
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Allery Chemistry. (2020). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. YouTube. Available at: [Link]
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Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Available at: [Link]
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A Comparative Guide to the Biological Activity of Heterocyclic Derivatives of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl group has become a cornerstone for enhancing the pharmacological profiles of bioactive molecules. This guide provides a comparative analysis of the potential biological activities of heterocyclic compounds derived from the versatile starting material, 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. By leveraging the reactive bromoethyl group, a diverse array of heterocyclic scaffolds can be appended to the trifluoromethylphenyl moiety, opening avenues for the development of novel therapeutic agents. This document will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by established experimental data for analogous compounds and detailed methodological frameworks.
The Rationale: Trifluoromethyl Group and Heterocyclic Scaffolds
The trifluoromethyl (-CF3) group is a highly sought-after substituent in drug design due to its unique electronic properties and steric profile. Its strong electron-withdrawing nature can significantly influence a molecule's acidity, basicity, and dipole moment, thereby modulating its binding affinity to biological targets. Furthermore, the CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability and oral bioavailability.[1]
When coupled with various heterocyclic rings—such as triazoles, pyrazoles, and benzothiazoles—which are themselves prevalent pharmacophores, the resulting derivatives hold immense therapeutic potential.[2][3][4] The N-alkylation of these heterocycles with this compound provides a direct route to novel chemical entities with diverse biological activities.
Comparative Analysis of Potential Biological Activities
This section explores the anticipated biological activities of different classes of heterocyclic derivatives of this compound, drawing comparisons from existing literature on structurally similar compounds.
Anticancer Activity
The trifluoromethylphenyl moiety is a common feature in many potent anticancer agents.[5] Its incorporation into heterocyclic systems can lead to compounds with significant antiproliferative effects.
Triazole Derivatives: 1,2,3- and 1,2,4-triazoles are known to exhibit a wide range of biological activities, including anticancer properties.[2][6] N-alkylation of a triazole ring with this compound is expected to yield compounds with enhanced cytotoxic effects. For instance, studies on various 1,2,4-triazole derivatives have demonstrated remarkable antiproliferative activity against a panel of cancer cell lines.[6] The mechanism of action for such compounds can be diverse, including the inhibition of crucial enzymes like EGFR, BRAF, and tubulin.[6]
Pyrazole Derivatives: Pyrazole-containing compounds have also emerged as promising anticancer agents. The introduction of a trifluoromethylphenyl group can enhance their potency. For example, certain pyrazole derivatives have shown significant activity against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range.[7]
Benzothiazole Derivatives: Benzothiazoles are another class of heterocyclic compounds with well-documented anticancer activity.[8] The conjugation of a trifluoromethylphenyl ethyl group to a benzothiazole scaffold could lead to novel compounds with improved efficacy. Research has shown that substituted benzothiazoles can inhibit cancer cell proliferation through various mechanisms, including the inhibition of signaling pathways like AKT and ERK.[7]
Table 1: Comparative Anticancer Potential of Heterocyclic Derivatives
| Heterocyclic Scaffold | Potential Mechanism of Action | Reported IC50 Ranges for Analogs (µM) | Key Considerations |
| Triazole | EGFR, BRAF, Tubulin Inhibition[6] | 1.0 - 50[2][5] | Broad-spectrum activity against various cancer types. |
| Pyrazole | Kinase Inhibition, Apoptosis Induction[7] | 5 - 100[7] | Potential for selective targeting of specific cancer cell lines. |
| Benzothiazole | AKT/ERK Pathway Inhibition, Apoptosis Induction[7] | 0.5 - 20[7][8] | Potential for dual anticancer and anti-inflammatory activity. |
Antimicrobial Activity
The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds bearing a trifluoromethyl group are a promising avenue for such research.
Triazole Derivatives: Triazole compounds, particularly those containing a sulfur linkage, have demonstrated significant antibacterial and antifungal activities.[1] The N-[2-(4-trifluoromethylphenyl)ethyl]triazole scaffold could exhibit potent inhibition of microbial growth.
Pyrazole Derivatives: Pyrazole derivatives have been extensively studied for their antimicrobial properties.[3][9] The presence of a trifluoromethylphenyl moiety can enhance their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
Benzothiazole Derivatives: Benzothiazoles are known to possess a broad spectrum of antimicrobial activities.[4] The introduction of the 2-(4-trifluoromethylphenyl)ethyl group could lead to compounds with improved potency and a wider spectrum of activity.
Table 2: Comparative Antimicrobial Potential of Heterocyclic Derivatives
| Heterocyclic Scaffold | Spectrum of Activity | Reported MIC Ranges for Analogs (µg/mL) | Key Considerations |
| Triazole | Antibacterial, Antifungal[1] | 10 - 200[1] | Potential for broad-spectrum activity. |
| Pyrazole | Gram-positive & Gram-negative Bacteria, Fungi[3][9] | 5 - 128[3][9] | Potential for activity against resistant strains. |
| Benzothiazole | Antibacterial, Antifungal[4] | 1 - 50[4] | Potential for high potency against specific pathogens. |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a critical area of research.
Pyrazole Derivatives: Certain pyrazole derivatives have shown potent anti-inflammatory and analgesic properties.[10] The trifluoromethylphenyl group can contribute to this activity by modulating the interaction with inflammatory targets.
Benzothiazole Derivatives: Benzothiazole derivatives have been investigated as anti-inflammatory agents with promising results.[11][12] Some have demonstrated significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation.[12] The mechanism of action can involve the inhibition of pro-inflammatory cytokines and enzymes.[7]
Table 3: Comparative Anti-inflammatory Potential of Heterocyclic Derivatives
| Heterocyclic Scaffold | Potential Mechanism of Action | In Vivo Efficacy (Analogs) | Key Considerations |
| Pyrazole | COX Inhibition, Cytokine Modulation[10] | Significant reduction in edema and pain models.[10] | Potential for both acute and chronic anti-inflammatory effects. |
| Benzothiazole | Inhibition of pro-inflammatory cytokines (IL-6, TNF-α)[7] | Significant inhibition of carrageenan-induced edema.[12] | Potential for a favorable ulcerogenic profile compared to traditional NSAIDs.[12] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the proposed derivatives and the evaluation of their biological activities.
Synthesis: General Procedure for N-Alkylation of Heterocycles
This protocol describes a general method for the synthesis of N-[2-(4-trifluoromethylphenyl)ethyl] derivatives of various heterocycles using this compound.
Workflow for N-Alkylation
Caption: General workflow for the synthesis of N-alkylated heterocyclic derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the chosen heterocycle (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base (1.1 - 1.5 eq.), such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution and stir for 15-30 minutes at room temperature to deprotonate the heterocycle.
-
Addition of Alkylating Agent: Slowly add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-[2-(4-trifluoromethylphenyl)ethyl] heterocyclic derivative.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of the synthesized compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The strategic derivatization of this compound with various heterocyclic scaffolds presents a promising avenue for the discovery of novel therapeutic agents. The resulting N-[2-(4-trifluoromethylphenyl)ethyl] heterocycles are anticipated to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative framework and detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry. The synergy between the trifluoromethylphenyl moiety and diverse heterocyclic cores offers a rich chemical space for the identification of potent and selective drug candidates.
References
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- Synthesis and Biological Screening of Benzothiazole Deriv
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
- Synthesis and biological evaluation of benzothiazole deriv
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- Current status of pyrazole and its biological activities. NIH.
- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
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- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
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A Spectroscopic Journey: Differentiating 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene from its Synthetic Precursors
In the intricate landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, a key building block in organic synthesis, with its common precursors, 4-(trifluoromethyl)phenylethanol and 4-(trifluoromethyl)styrene. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, purity assessment, and structural verification. This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering both experimental data and the underlying principles of spectroscopic analysis.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds from 4-(trifluoromethyl)phenylethanol. This alcohol can be dehydrated to form 4-(trifluoromethyl)styrene, which can then be hydrobrominated to yield the target compound. Alternatively, the alcohol can be directly converted to the bromoalkane. Each transformation introduces specific functional groups that manifest as unique signals in various spectroscopic techniques.
Caption: Synthetic routes to this compound.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic features for each compound, providing a clear basis for their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -CH- (ppm) | Other (ppm) |
| 4-(Trifluoromethyl)phenylethanol | 7.62 (d), 7.50 (d) | 1.51 (d, 3H, -CH₃) | 4.98 (q) | 1.92 (s, 1H, -OH) |
| 4-(Trifluoromethyl)styrene | 7.55 (d), 7.42 (d) | 5.85 (dd, 1H), 5.39 (d, 1H, =CH₂) | 6.72 (dd) | - |
| This compound (Predicted) | ~7.6 (d), ~7.4 (d) | ~3.6 (t, 2H, -CH₂Br), ~3.2 (t, 2H, Ar-CH₂) | - | - |
Analysis:
-
4-(Trifluoromethyl)phenylethanol: The spectrum is characterized by a quartet for the methine proton (-CH-) around 4.98 ppm, coupled to the doublet of the methyl group (-CH₃) at approximately 1.51 ppm.[1] The aromatic protons appear as two distinct doublets, a common feature for para-substituted benzene rings. The hydroxyl proton (-OH) typically appears as a broad singlet, in this case around 1.92 ppm.
-
4-(Trifluoromethyl)styrene: The key differentiating feature is the presence of vinylic protons.[2][3][4] A doublet of doublets around 6.72 ppm corresponds to the proton on the carbon attached to the aromatic ring. The terminal vinyl protons appear as a doublet of doublets and a doublet around 5.85 and 5.39 ppm, respectively, showcasing characteristic geminal and cis/trans couplings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insights into the carbon framework of a molecule.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | Ar-C (ppm) | -CF₃ (ppm) | Aliphatic C (ppm) |
| 4-(Trifluoromethyl)phenylethanol | 149.9, 130.1 (q), 126.1, 125.5 (q) | ~124 (q) | 70.0 (-CHOH), 25.5 (-CH₃) |
| 4-(Trifluoromethyl)styrene | 141.5, 136.3, 130.3 (q), 126.5, 125.6 (q) | ~124 (q) | 115.6 (=CH₂) |
| This compound (Predicted) | ~143, ~130 (q), ~129, ~126 (q) | ~124 (q) | ~38 (Ar-CH₂), ~32 (-CH₂Br) |
Analysis:
-
4-(Trifluoromethyl)phenylethanol: The carbon attached to the hydroxyl group (-CHOH) resonates around 70.0 ppm. The methyl carbon is found at approximately 25.5 ppm. The trifluoromethyl group (-CF₃) appears as a quartet due to coupling with the three fluorine atoms.
-
4-(Trifluoromethyl)styrene: The presence of the double bond is evident from the signals of the vinylic carbons, with the terminal =CH₂ appearing around 115.6 ppm.[3][8][9]
-
This compound: The carbon bearing the bromine atom (-CH₂Br) is expected to be in the range of 30-40 ppm. The benzylic carbon (Ar-CH₂) will be slightly more deshielded than a typical aliphatic carbon due to the aromatic ring's influence.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C=C Stretch (Aromatic) | C-F Stretch | C-Br Stretch |
| 4-(Trifluoromethyl)phenylethanol | ~3350 (broad) | ~1615, 1420 | ~1325, 1120 | - |
| 4-(Trifluoromethyl)styrene | - | ~1610, 1415 | ~1320, 1110 | - |
| This compound | - | ~1610, 1415 | ~1325, 1120 | ~650-550 |
Analysis:
-
4-(Trifluoromethyl)phenylethanol: The most prominent and distinguishing feature is the broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[1]
-
4-(Trifluoromethyl)styrene: The absence of the O-H stretch and the presence of a C=C stretching vibration from the vinyl group (often weak and near the aromatic C=C stretches) are key identifiers.
-
This compound: The definitive feature for this compound is the C-Br stretching vibration, which typically appears in the fingerprint region between 690 and 515 cm⁻¹.[10][11][12] The strong C-F stretching bands from the trifluoromethyl group are present in all three compounds, typically seen as multiple strong absorptions in the 1350-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-(Trifluoromethyl)phenylethanol | 190 | 175 ([M-CH₃]⁺), 145 ([M-CH₃-H₂O]⁺) |
| 4-(Trifluoromethyl)styrene | 172 | 153 ([M-F]⁺), 122 ([M-CF₃]⁺) |
| This compound | 252/254 (1:1 ratio) | 173 ([M-Br]⁺), 145 ([M-CH₂Br]⁺) |
Analysis:
-
4-(Trifluoromethyl)phenylethanol: The molecular ion peak is observed at m/z 190. A characteristic fragmentation is the loss of a methyl group to give a peak at m/z 175.
-
4-(Trifluoromethyl)styrene: The molecular ion appears at m/z 172.[2]
-
This compound: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 252 and 254, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[13][14] A major fragmentation pathway is the loss of a bromine radical, leading to a prominent peak at m/z 173.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: Pulse angle: 30°; acquisition time: 4 s; relaxation delay: 1 s; number of scans: 16.
-
¹³C NMR Parameters: Pulse angle: 45°; acquisition time: 1.5 s; relaxation delay: 2 s; number of scans: 1024.
2. FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.
-
Parameters: Scan range: 4000-400 cm⁻¹; resolution: 4 cm⁻¹; number of scans: 16.
3. Mass Spectrometry
-
Instrumentation: Analyze samples using a mass spectrometer with an electron ionization (EI) source.
-
Parameters: Ionization energy: 70 eV; source temperature: 230 °C; mass range: 40-400 amu.
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
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- 5. web.pdx.edu [web.pdx.edu]
- 6. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. spectrabase.com [spectrabase.com]
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- 13. youtube.com [youtube.com]
- 14. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative study of different catalysts for reactions involving 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
This compound possesses a primary alkyl bromide, making it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the molecule in certain contexts, although the primary reactive site for the reactions discussed herein is the C(sp³)-Br bond. This guide will focus on a comparative analysis of catalysts for several key transformations: Palladium- and Nickel-catalyzed cross-coupling reactions (Heck, Suzuki, Buchwald-Hartwig, and Sonogashira) and Photoredox catalysis.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] While classically applied to aryl and vinyl halides, advancements have extended its utility to alkyl halides. For a substrate like this compound, a Heck-type reaction would enable the introduction of a substituted vinyl group, leading to valuable structural motifs.
Comparative Analysis of Catalyst Systems
Direct experimental data for the Heck reaction with this compound is scarce in readily available literature. However, by examining studies on similar secondary trifluoromethylated alkyl bromides, we can infer effective catalytic systems.[3] The reaction likely proceeds through a radical pathway initiated by a single electron transfer (SET).[3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | Moderate to Excellent | Effective for a range of styrene derivatives.[3] |
| Pd(OAc)₂ | PPh₃ | Et₄NCl / AcONa | Ethanol | 140 (MW) | Good | A green protocol developed for various aryl bromides.[4][5] |
| Pd EnCat® 40 | - | AcONa | Ethanol | 140 (MW) | Good | Heterogeneous catalyst allowing for easier purification.[4] |
Causality Behind Experimental Choices:
-
Palladium Source: PdCl₂(PPh₃)₂ and Pd(OAc)₂ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos are often crucial for promoting the oxidative addition of the alkyl halide and stabilizing the catalytic intermediates.[3]
-
Base: A mild base such as potassium acetate (KOAc) or sodium acetate (AcONa) is required to neutralize the HBr generated during the catalytic cycle.[3][4]
-
Solvent: Dichloroethane (DCE) and ethanol are common solvents for Heck reactions, providing good solubility for the reactants and catalysts.[3][4]
Experimental Protocol (Generalized)
This protocol is a starting point and may require optimization for specific alkene coupling partners.
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and the ligand (e.g., Xantphos, 7.5 mol%).
-
Add the base (e.g., KOAc, 2.0 equivalents).
-
Add this compound (1.0 equivalent) and the alkene (1.2 equivalents).
-
Add the anhydrous solvent (e.g., DCE) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[6] For this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups.
Comparative Analysis of Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good to Excellent | A classical and robust system for a wide range of substrates. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | SPhos is a bulky, electron-rich ligand effective for challenging couplings. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp - 80 | High | Tri(tert-butyl)phosphine is a highly active ligand allowing for lower temperatures. |
Causality Behind Experimental Choices:
-
Palladium Source: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that form the active catalyst in situ.
-
Ligand: The choice of phosphine ligand is critical. Bulky and electron-rich ligands like SPhos and P(t-Bu)₃ facilitate the oxidative addition and reductive elimination steps, which can be challenging for alkyl bromides.
-
Base: A base is required to activate the organoboron species. The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol (Generalized)
-
In a Schlenk flask, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water).
-
Add this compound (1.0 equivalent) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualization of the Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is invaluable for the synthesis of aryl amines, which are prevalent in pharmaceuticals. For this compound, this transformation would lead to the corresponding N-substituted 2-(4-(trifluoromethyl)phenyl)ethanamines.
Comparative Analysis of Catalyst Systems
Direct experimental data for the Buchwald-Hartwig amination of this compound is limited. However, extensive research on the amination of aryl bromides provides a reliable guide for catalyst selection.[9]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | A robust system for a wide range of aryl and alkyl amines.[9] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | High | Particularly effective for the coupling of secondary amines. |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | K₂CO₃ | t-AmylOH | 110 | High | A highly active catalyst system for challenging substrates. |
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-catalysts that readily form the active monoligated Pd(0) species are often preferred for efficiency.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and t-BuXPhos are essential for promoting the challenging oxidative addition of the C-Br bond and facilitating the reductive elimination to form the C-N bond.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a milder carbonate base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can influence functional group tolerance.[8]
-
Solvent: Aprotic polar solvents like toluene and dioxane are typically used.
Experimental Protocol (Generalized)
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[10] This reaction would allow the synthesis of 1-alkynyl-4-(4-(trifluoromethyl)phenyl)ethane derivatives from this compound.
Comparative Analysis of Catalyst Systems
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 60 | The classic Sonogashira conditions. | | Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | Dioxane | 80 | A more active system suitable for less reactive bromides. | | [PdCl₂(MeCN)₂] | - | sXPhos | Cs₂CO₃ | MeCN | 65 | A copper-free variant that can minimize alkyne homocoupling.[11] |
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(OAc)₂ are standard palladium sources.
-
Copper Co-catalyst: CuI is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling.[11]
-
Ligand: Triphenylphosphine (PPh₃) is a traditional ligand, while more modern, bulky phosphine ligands like XPhos and sXPhos can improve reaction efficiency, especially in copper-free systems.[11]
-
Base: An amine base like triethylamine (Et₃N) is commonly used to deprotonate the terminal alkyne and neutralize the generated acid.
Experimental Protocol (Generalized)
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Visualization of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. This approach is particularly relevant for the functionalization of alkyl halides.
Comparative Analysis of Catalyst Systems
Some experimental data is available for a photoredox-mediated hydrodebromination reaction of this compound, which provides insights into effective photocatalysts for this substrate.
| Photocatalyst | Additive | Solvent | Yield (%) | Notes |
| Ir1 | - | MeCN | 18 | Iridium-based photocatalyst. |
| Ir2 | - | MeCN | 28 | Iridium-based photocatalyst. |
| Ir3 | - | MeCN | 53 | Iridium-based photocatalyst. |
| Ir4 | - | MeCN | 64 | Iridium-based photocatalyst. |
| fac-Ir(ppy)₃ | - | MeCN | High | A commonly used and efficient iridium photocatalyst. |
Causality Behind Experimental Choices:
-
Photocatalyst: Iridium and ruthenium polypyridyl complexes are the most common photocatalysts due to their favorable photophysical and electrochemical properties. They can absorb visible light and initiate single-electron transfer processes.
-
Solvent: Acetonitrile (MeCN) is a common solvent for photoredox reactions due to its transparency to visible light and its ability to dissolve a wide range of organic substrates and catalysts.
Experimental Protocol (Generalized for Hydrodebromination)
-
To a reaction vial, add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Add this compound (1.0 equivalent).
-
Add a hydrogen atom source (e.g., a Hantzsch ester or a tertiary amine).
-
Add the solvent (e.g., degassed MeCN).
-
Seal the vial and irradiate with a blue LED light source with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, the product can be isolated after an appropriate workup.
Visualization of the Photoredox Catalysis Workflow
Caption: General experimental workflow for a photoredox-catalyzed reaction.
Conclusion
This guide provides a comparative overview of catalytic systems for key reactions involving this compound. While direct experimental data for this specific substrate is limited for some classical cross-coupling reactions, the principles and catalyst systems outlined, based on analogous compounds, offer a robust starting point for methodological development. The choice of catalyst, ligand, base, and solvent is paramount for achieving high efficiency and selectivity. Researchers are encouraged to use the provided protocols as a foundation and to perform systematic optimization for their specific applications. The continued exploration of novel catalysts, particularly in the realm of nickel and photoredox catalysis, will undoubtedly expand the synthetic utility of this valuable fluorinated building block.
References
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2019). Synthesis.
- Buchwald–Hartwig amin
- Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes. (n.d.).
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (n.d.). Science.
- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (n.d.).
- Heck reaction. (n.d.). In Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes. (n.d.).
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.).
- Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. (2025).
- Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom. (n.d.). Organic Chemistry Frontiers.
- Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionaliz
- Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. (2021). UCI Department of Chemistry.
- Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. (2021). Frontiers in Chemistry.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). Journal of the American Chemical Society.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2019). PubMed.
- Buchwald-Hartwig Amin
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Phenyl Trifluoromethanesulfon
- Carbonylative Cross-Electrophile Coupling Between Aryl Bromides and Aryl Triflates Enabled by Palladium and Rhodium Cooperative C
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.).
- Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of β-fluorine atom. (2025).
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University.
- Suzuki coupling reaction of various aryl bromide with phenylboronic acid. (n.d.).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. (2016). RSC Publishing.
- Technical Support Center: Sonogashira Coupling of Terminal Alkynes. (n.d.). Benchchem.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2025).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. (n.d.).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene deriv
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- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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A Comparative Guide to the Synthetic Validation of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 1-(2-bromoethyl)-4-(trifluoromethyl)benzene serves as a critical building block for a variety of pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromoethyl moiety provides a reactive handle for further molecular elaboration. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable intermediate, offering field-proven insights and validated experimental data to inform your research and development endeavors.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is known to influence lipophilicity, metabolic stability, and binding selectivity. This compound is a versatile reagent that allows for the introduction of this trifluoromethylated phenethyl motif. Its robust and efficient synthesis is therefore of paramount importance. This guide will objectively compare two principal synthetic pathways, evaluating them on criteria of yield, purity, scalability, and safety.
Comparative Analysis of Synthetic Routes
Two predominant synthetic strategies for the preparation of this compound have been identified and validated:
-
Route 1: Nucleophilic Substitution of 2-(4-(Trifluoromethyl)phenyl)ethanol.
-
Route 2: Anti-Markovnikov Hydrobromination of 4-(Trifluoromethyl)styrene.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each route.
Route 1: Synthesis via Nucleophilic Substitution of 2-(4-(Trifluoromethyl)phenyl)ethanol
This classical approach involves the conversion of a primary alcohol to an alkyl bromide. The choice of brominating agent is critical and directly impacts the reaction's efficiency and safety profile. We will compare two common reagents for this transformation: Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr).
Route 1A: Bromination with Phosphorus Tribromide (PBr₃)
Mechanistic Rationale: Phosphorus tribromide reacts with the alcohol to form a good leaving group, a phosphite ester. The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group in an Sₙ2 reaction. This method is generally effective for primary and secondary alcohols.
Experimental Protocol: Synthesis of this compound from 2-(4-(Trifluoromethyl)phenyl)ethanol using PBr₃
-
Reaction Setup: To a stirred solution of 2-(4-(trifluoromethyl)phenyl)ethanol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.33-0.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by pouring it over ice-water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired this compound.
Causality of Experimental Choices: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the decomposition of PBr₃ by moisture. The slow, dropwise addition at 0 °C helps to control the initial exothermic reaction. The aqueous work-up neutralizes any remaining acidic byproducts.
Route 1B: Bromination with Hydrobromic Acid (HBr)
Mechanistic Rationale: In the presence of a strong acid like HBr, the hydroxyl group of the alcohol is protonated to form a good leaving group (water). The bromide ion then displaces the water molecule via an Sₙ2 mechanism. This reaction can sometimes be slower than the PBr₃ method and may require heating.
Experimental Protocol: Synthesis of this compound from 2-(4-(Trifluoromethyl)phenyl)ethanol using HBr
-
Reaction Setup: A mixture of 2-(4-(trifluoromethyl)phenyl)ethanol (1.0 eq.) and concentrated hydrobromic acid (48% aqueous solution, excess) is heated to reflux.
-
Reaction Progression: The reaction is typically refluxed for several hours (4-6 hours) and monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation under reduced pressure or column chromatography.
Causality of Experimental Choices: The use of excess concentrated HBr drives the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The work-up procedure is designed to remove unreacted acid and inorganic salts.
Route 2: Synthesis via Anti-Markovnikov Hydrobromination of 4-(Trifluoromethyl)styrene
This modern approach utilizes a free-radical addition of HBr across the double bond of 4-(trifluoromethyl)styrene. The regioselectivity is controlled by the use of a radical initiator, leading to the formation of the terminal bromide, which is the desired product.
Mechanistic Rationale: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or a peroxide) in the presence of HBr to generate a bromine radical (Br•).[1] This bromine radical then adds to the less substituted carbon of the styrene double bond to form the more stable benzylic radical.[1][2] The benzylic radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.[3]
Experimental Protocol: Synthesis of this compound from 4-(Trifluoromethyl)styrene
-
Reaction Setup: To a solution of 4-(trifluoromethyl)styrene (1.0 eq.) in a suitable solvent (e.g., a non-polar solvent like hexanes or in some cases neat), add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a small catalytic amount).
-
Reaction Progression: Bubble hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent. The reaction can be initiated by heat or UV light, depending on the chosen initiator. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the excess HBr is removed by purging with an inert gas or by washing with a mild base (e.g., saturated sodium bicarbonate solution).
-
Purification: The reaction mixture is then washed with water and brine, dried over a drying agent, and the solvent is evaporated. The final product is purified by distillation under reduced pressure or column chromatography.
Causality of Experimental Choices: The use of a radical initiator is essential to favor the anti-Markovnikov addition over the competing Markovnikov ionic addition.[4] The choice of solvent and temperature is optimized to ensure efficient radical chain propagation while minimizing side reactions like polymerization of the styrene.[2]
Data Presentation & Performance Comparison
| Parameter | Route 1A (PBr₃) | Route 1B (HBr) | Route 2 (Anti-Markovnikov) |
| Starting Material | 2-(4-(Trifluoromethyl)phenyl)ethanol | 2-(4-(Trifluoromethyl)phenyl)ethanol | 4-(Trifluoromethyl)styrene |
| Typical Yield | Good to Excellent (80-95%) | Good (70-85%) | Excellent (>90%) |
| Purity (Post-Purification) | High | High | Very High |
| Reaction Conditions | Mild (0 °C to RT) | Harsher (Reflux) | Mild (RT to moderate heating/UV) |
| Reagent Handling | PBr₃ is corrosive and moisture-sensitive | HBr is a corrosive gas/strong acid | Radical initiators require careful handling |
| Scalability | Good | Moderate | Excellent |
| Key Advantages | Reliable, well-established method | Cost-effective reagent | High regioselectivity, high yield |
| Key Disadvantages | PBr₃ is hazardous | Can be slower, requires heating | Potential for styrene polymerization |
Experimental Validation: Spectral Data
The identity and purity of this compound synthesized via these routes should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 3.65 (t, J = 7.4 Hz, 2H), 3.20 (t, J = 7.4 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 143.2, 129.8 (q, J = 32.4 Hz), 129.3, 125.6 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 38.6, 32.5.
-
Mass Spectrometry (EI): m/z (%) = 254/252 (M⁺), 173 (M⁺ - Br).
Visualizing the Synthetic Pathways
Route 1: Nucleophilic Substitution
Caption: Synthetic pathways from 2-(4-(trifluoromethyl)phenyl)ethanol.
Route 2: Anti-Markovnikov Hydrobromination
Caption: Synthetic pathway from 4-(trifluoromethyl)styrene.
Conclusion and Recommendations
Both synthetic strategies offer viable pathways to this compound.
-
For routine, small to medium-scale synthesis where the starting alcohol is readily available, Route 1A using PBr₃ offers a reliable and high-yielding procedure. However, the hazardous nature of PBr₃ necessitates careful handling.
-
Route 1B with HBr is a more cost-effective alternative, though it may require longer reaction times and higher temperatures.
-
For larger-scale synthesis and when high regioselectivity is paramount, Route 2, the anti-Markovnikov hydrobromination of 4-(trifluoromethyl)styrene, is the superior choice. This method is generally higher yielding and proceeds under milder conditions, although care must be taken to control potential polymerization.
The ultimate choice of synthetic route will depend on the specific requirements of the research project, including scale, available starting materials, and safety considerations. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.
References
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Organic Syntheses. Pentaerythrityl Bromide. Available from: [Link]
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Weaver, K., & Evans, K. L. (2017). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Proceedings of the West Virginia Academy of Science, 89(1). Available from: [Link]
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Chemistry LibreTexts. Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available from: [Link]
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A Comparative Guide to the Metabolic Stability of Drugs Containing the 4-(Trifluoromethyl)phenethyl Moiety
Introduction: The Strategic Role of Fluorination in Drug Design
In the intricate process of drug discovery, optimizing a candidate's metabolic stability is a critical hurdle that dictates its journey from a promising molecule to a clinical success. A molecule's metabolic fate determines its half-life, bioavailability, and potential for toxic metabolite formation. The 4-(trifluoromethyl)phenethyl moiety has emerged as a valuable structural motif in medicinal chemistry, primarily due to the strategic incorporation of the trifluoromethyl (CF₃) group. This guide provides an in-depth technical comparison of the metabolic stability imparted by this moiety against its non-fluorinated counterparts and other bioisosteric alternatives. We will delve into the mechanistic principles, present detailed experimental protocols for assessment, and provide the causal logic behind experimental choices to empower researchers in their drug development endeavors.
The trifluoromethyl group is a powerful tool for enhancing metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group at a known site of metabolism, this pathway can be effectively blocked—a strategy known as "metabolic switching."[1] Furthermore, the strong electron-withdrawing nature of the CF₃ group deactivates the adjacent phenyl ring, rendering it less susceptible to oxidative metabolism.[2]
Part 1: Mechanistic Insights into Metabolic Pathways
The metabolic landscape of a phenethylamine derivative is complex, primarily governed by two major enzyme families: monoamine oxidases (MAOs) and cytochrome P450s (CYPs), with CYP2D6 being a key player in the metabolism of many phenethylamine-like structures.[3] The introduction of a 4-(trifluoromethyl) group profoundly alters these pathways.
Predicted Metabolic Fates: A Comparative View
-
Aromatic Hydroxylation: For an unsubstituted phenethyl group, oxidation of the aromatic ring (typically at the para-position) is a common metabolic route catalyzed by CYP enzymes.[4] The potent electron-withdrawing effect of the 4-CF₃ group, however, significantly deactivates the phenyl ring, making this pathway far less favorable. This is a primary mechanism by which the moiety enhances stability.
-
Benzylic and Aliphatic Oxidation: With the aromatic ring protected, metabolic attack is often redirected to the ethyl side chain. Benzylic hydroxylation (at the carbon adjacent to the phenyl ring) or oxidation at the α-carbon (adjacent to the nitrogen) are plausible alternative pathways. While benzylic positions are often susceptible to CYP-mediated oxidation, the stability of the 4-(trifluoromethyl)phenethyl moiety will depend on the accessibility of this site to the enzyme's active center.[5]
-
N-Dealkylation and Deamination: If the nitrogen atom is substituted (e.g., with a methyl or ethyl group), N-dealkylation is a potential metabolic route. The primary amine of the core phenethylamine structure can also undergo oxidative deamination, a reaction often catalyzed by MAO enzymes.[6]
The diagram below illustrates the predicted primary metabolic pathways for a generic drug candidate containing a simple phenethyl moiety versus one containing the 4-(trifluoromethyl)phenethyl moiety.
Caption: Predicted metabolic pathways of phenethyl vs. 4-CF3-phenethyl moieties.
Part 2: Quantitative Assessment of Metabolic Stability
The most direct way to assess metabolic stability is through in vitro assays, most commonly using liver microsomes. These subcellular fractions are rich in Phase I metabolic enzymes like CYPs.[1] The data generated—typically half-life (t½) and intrinsic clearance (CLᵢₙₜ)—allows for the direct comparison of different chemical entities.
Comparative In Vitro Metabolic Stability Data
| Moiety | Representative Half-Life (t½, min) | Representative Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Expected Primary Metabolites | Rationale for Difference |
| Phenethyl Analog | 5 - 20 | 70 - 280 | Aromatic hydroxylation products, Benzylic hydroxylation products | The unsubstituted phenyl ring is susceptible to rapid oxidative metabolism by CYP450 enzymes, leading to a shorter half-life and higher clearance. |
| 4-(Trifluoromethyl)phenethyl Analog | > 60 | < 23 | Side-chain oxidation products, Conjugated metabolites | The CF₃ group blocks aromatic oxidation and deactivates the ring, forcing metabolism to slower, alternative pathways. This results in a significantly longer half-life and lower intrinsic clearance.[1] |
| 4-Chlorophenethyl Analog | 20 - 40 | 35 - 70 | Aromatic hydroxylation (minor), Side-chain oxidation | The chloro- group offers some protection against oxidation compared to hydrogen but is less effective than the CF₃ group. It deactivates the ring to a lesser extent. |
| Bicyclo[1.1.1]pentane Bioisostere | > 60 | < 23 | Metabolites on other parts of the drug | Replacing the entire phenyl ring with a saturated, 3D scaffold like bicyclo[1.1.1]pentane removes the site of aromatic oxidation entirely, often leading to excellent metabolic stability.[7] |
Disclaimer: The data in this table are representative values intended for illustrative purposes and are not derived from a single experimental study. They reflect generally accepted principles in medicinal chemistry.
Part 3: Experimental Protocols for Stability Assessment
A self-validating system is crucial for trustworthy results. The following protocols describe the gold-standard in vitro liver microsomal stability assay and outline the principles of subsequent in vivo pharmacokinetic studies.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <1%).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point is sampled immediately by adding the reaction mixture to the stopping solution before adding NADPH.
-
-
Sampling and Termination:
-
At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring an aliquot of the incubation mixture into a separate plate containing an equal volume of ice-cold stopping solution (e.g., acetonitrile with a suitable internal standard).
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (k / [microsomal protein concentration in mg/mL]) * 1000
Protocol 2: In Vivo Pharmacokinetic (PK) Studies
While in vitro assays provide crucial initial data, they do not capture the full complexity of a living organism. In vivo PK studies in animal models (e.g., rats or mice) are essential to understand the complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
General Procedure:
-
Dosing: The compound is administered to a cohort of animals, typically via both intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is plotted.
-
IV data is used to calculate systemic clearance (CL) and volume of distribution (Vd).
-
PO data provides information on the rate and extent of absorption.
-
Oral Bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
A compound with high metabolic stability in vitro (long t½, low CLᵢₙₜ) is expected to exhibit lower clearance and a longer half-life in vivo, contributing to higher oral bioavailability.
Conclusion and Future Outlook
The 4-(trifluoromethyl)phenethyl moiety is a powerful structural unit for enhancing the metabolic stability of drug candidates. Its primary advantage lies in the deactivation of the aromatic ring to oxidative metabolism, a common liability for many small molecules. This forces metabolism down slower, alternative pathways, thereby increasing the drug's half-life and potential for oral bioavailability.
The objective assessment of this stability requires rigorous, well-controlled experimental systems. The in vitro liver microsomal assay serves as an indispensable high-throughput screening tool to rank compounds and establish structure-stability relationships. However, these in vitro results must be validated with in vivo pharmacokinetic studies to provide a complete picture of a drug's disposition in a complex biological system. By understanding the mechanistic principles of metabolism and employing these robust experimental protocols, researchers can rationally design more stable, safe, and effective medicines.
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Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., ... & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1234. [Link]
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A Comparative Guide to the Efficacy of SERMs Synthesized from Different Bromoalkyl Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Selective Estrogen Receptor Modulators (SERMs) synthesized from various bromoalkyl precursors. We will explore how the choice of precursor influences synthetic routes, structure-activity relationships (SAR), and ultimately, the therapeutic efficacy of these important compounds.
Introduction: The Critical Role of Precursors in SERM Development
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual action makes them invaluable in treating a range of conditions, including breast cancer, osteoporosis, and postmenopausal symptoms.[2][3][4] The therapeutic goal is to achieve beneficial estrogenic effects in tissues like bone while blocking detrimental effects in tissues such as the breast and uterus.[2]
The synthesis of many SERMs, including prominent examples like tamoxifen and raloxifene, often involves the incorporation of a basic aminoalkoxy side chain, which is crucial for their antiestrogenic activity. Bromoalkyl precursors are key reagents for introducing this side chain. The length and structure of the bromoalkyl chain can significantly impact the synthetic efficiency and the pharmacological profile of the final SERM.[5] This guide will dissect these differences to inform rational drug design and development.
Synthetic Strategies: A Tale of Two Precursors
The choice of bromoalkyl precursor dictates the synthetic strategy. While numerous variations exist, we will focus on the common pathways for synthesizing two major classes of SERMs: triphenylethylenes (e.g., tamoxifen) and benzothiophenes (e.g., raloxifene).
Synthesis of Tamoxifen Analogs
The synthesis of tamoxifen and its derivatives often utilizes a bromoalkyl ether precursor to introduce the characteristic dimethylaminoethoxy side chain. Modern synthetic routes aim for efficiency and stereoselectivity, as the Z-isomer of tamoxifen is the more active form.
Recent advancements have focused on developing more "atom efficient" processes to minimize steps and waste.[6][7][8] For instance, a two-step protocol starting from commercially available materials has been developed, showcasing a significant improvement over older, multi-step syntheses.[6][7][8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have proven to be stereospecific methods for constructing the triarylethylene core.[9]
Synthesis of Raloxifene Analogs
The synthesis of raloxifene, a benzothiophene-based SERM, also involves the incorporation of a side chain derived from a bromoalkyl precursor, in this case, one that forms a piperidinyl ethoxy group.[3][10] A common method involves the Friedel-Crafts acylation of a benzothiophene core with a benzoyl chloride derivative carrying the bromoalkylated side chain.[11] Efforts in process development for raloxifene synthesis have focused on using greener and less hazardous reagents.[10][11]
The following diagram illustrates a generalized synthetic workflow for SERMs using bromoalkyl precursors.
Caption: Generalized synthetic workflows for Tamoxifen and Raloxifene analogs.
Structure-Activity Relationship (SAR): The Impact of the Bromoalkyl Chain
The structure of the bromoalkyl precursor, particularly the length of the alkyl chain, is a critical determinant of the resulting SERM's biological activity.[5] This is a key aspect of the structure-activity relationship (SAR) for this class of drugs.[12][13][14]
The basic side chain introduced by the bromoalkyl precursor is essential for high-affinity binding to the estrogen receptor and for eliciting an antiestrogenic response in breast tissue.[1] The length of this chain influences the conformational changes induced in the ER upon binding, which in turn dictates whether co-activator or co-repressor proteins are recruited, leading to tissue-specific agonist or antagonist effects.[1]
For example, studies on 1-bromoalkanes have shown that the carbon chain length affects their biological activity, with a biphasic response often observed.[5] While these studies were in the context of skin sensitization, they highlight the principle that alkyl chain length is a key variable in modulating biological outcomes. In the context of SERMs, optimizing this chain length is crucial for achieving the desired tissue-selective profile.
The following diagram illustrates the general structure of a SERM and the importance of the side chain derived from the bromoalkyl precursor.
Caption: General structure of a SERM highlighting the role of the side chain.
Comparative Efficacy: Insights from Preclinical and Clinical Data
The ultimate measure of a SERM's success is its clinical efficacy and safety profile.[15] The choice of bromoalkyl precursor indirectly influences this by determining the final molecular structure. We can compare the efficacy of SERMs derived from different precursors by examining key performance indicators from in vitro and in vivo studies.
In Vitro Efficacy Metrics
-
Estrogen Receptor Binding Affinity (IC50): This measures how strongly a SERM binds to the ER. Lower IC50 values indicate higher affinity. For example, lasofoxifene, a third-generation SERM, has an IC50 similar to estradiol and is about 10 times more potent than raloxifene and 4-hydroxytamoxifen.[4]
-
Cell Proliferation Assays: These assays, often conducted in ER-positive breast cancer cell lines like MCF-7, determine the anti-proliferative effect of a SERM.[16][17] The IC50 for cell growth inhibition is a key metric. For instance, in a study comparing various SERMs, toremifene was found to be more efficacious in tamoxifen-resistant cells than in MCF-7 cells.[18]
In Vivo Efficacy Models
-
Uterine Atrophy Models: In ovariectomized rodent models, an ideal SERM should prevent bone loss (agonist effect) without stimulating uterine growth (antagonist effect).[12]
-
Tumor Xenograft Models: The ability of a SERM to inhibit the growth of ER-positive breast cancer tumors in animal models is a critical preclinical endpoint.[17]
The table below summarizes comparative efficacy data for several SERMs.
| SERM | Precursor Type (Inferred) | ER Binding Affinity (Relative to Estradiol) | Anti-proliferative Activity (MCF-7 IC50) | Key Clinical Efficacy |
| Tamoxifen | Bromoalkoxy | High | ~20.5 µM[18] | Effective in preventing breast cancer recurrence.[15] |
| Raloxifene | Bromoalkylbenzoyl | ~25%[19] | Variable | Prevents osteoporosis and reduces breast cancer risk.[15][20] |
| Ospemifene | Bromoalkoxy | Binds to both ERα and ERβ[4] | Similar cytotoxicity in MCF-7 and tamoxifen-resistant cells[18] | Treats dyspareunia and may prevent osteoporosis.[4][21] |
| Lasofoxifene | (Naphthalene derivative) | High (similar to estradiol)[4] | Potent | Improved efficacy on bone parameters compared to raloxifene.[22] |
| Bazedoxifene | (Indole-based) | Binds to both ERα and ERβ[4] | Variable | Prevents postmenopausal osteoporosis.[15] |
Experimental Protocols
Protocol for Competitive Estrogen Receptor Binding Assay
-
Preparation of ERα: Human recombinant ERα is used.
-
Radioligand: [3H]Estradiol is used as the radiolabeled competitor.
-
Incubation: A constant concentration of ERα and [3H]Estradiol are incubated with varying concentrations of the test SERM.
-
Separation: Bound and free radioligand are separated using a hydroxylapatite method.
-
Quantification: The amount of bound [3H]Estradiol is measured by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test SERM that inhibits 50% of the specific binding of [3H]Estradiol, is calculated.
Protocol for MCF-7 Cell Proliferation Assay
-
Cell Culture: MCF-7 cells are maintained in appropriate media supplemented with fetal bovine serum.[17]
-
Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The media is replaced with media containing varying concentrations of the test SERM.
-
Incubation: Cells are incubated for a defined period (e.g., 5-7 days).
-
Quantification of Proliferation: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Cell Titer Glo.[17]
-
Data Analysis: The IC50 for growth inhibition is determined by plotting cell viability against the logarithm of the SERM concentration.
The following diagram illustrates the workflow for evaluating SERM efficacy.
Caption: Workflow for evaluating the efficacy of synthesized SERMs.
Conclusion: A Precursor-Driven Approach to SERM Optimization
The selection of a bromoalkyl precursor is a fundamental decision in the synthesis of a SERM that has cascading effects on the synthetic route, structure-activity relationship, and ultimately, the therapeutic efficacy of the final compound. A thorough understanding of how different precursors influence these factors is essential for the rational design of next-generation SERMs with improved tissue selectivity and enhanced clinical profiles. As research continues to unravel the complexities of ER signaling, a precursor-driven approach to drug design will undoubtedly play a pivotal role in the development of safer and more effective therapies for a multitude of estrogen-related conditions.
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A Senior Application Scientist's Guide to the Synthetic Utility of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
An In-depth Technical Review of a Versatile Fluorinated Building Block
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the synthetic applications of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, a key building block for introducing the valuable 4-(trifluoromethyl)phenethyl motif. We will explore its reactivity, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower your research and development endeavors.
The Strategic Advantage of the 4-(Trifluoromethyl)phenethyl Moiety
The this compound molecule offers two primary points of reactivity: the bromoethyl chain, which is an excellent electrophile for nucleophilic substitution and a substrate for various cross-coupling reactions, and the trifluoromethyl-substituted phenyl ring, which imparts unique electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the bromoethyl group and is a key contributor to the desirable properties of the final products.
Core Synthetic Applications: A Comparative Overview
The primary synthetic utility of this compound lies in its application as an alkylating agent, particularly for the introduction of the 4-(trifluoromethyl)phenethyl group onto nitrogen, carbon, and other heteroatoms.
N-Alkylation of Heterocycles: A Gateway to Bioactive Molecules
The alkylation of nitrogen-containing heterocycles is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and agrochemicals. This compound serves as a valuable reagent in this context.
General Reaction Scheme for N-Alkylation:
Caption: General workflow for the N-alkylation of heterocycles.
Comparative Performance:
While direct, side-by-side comparative studies are not extensively published, we can infer performance characteristics from existing literature and an understanding of physical organic chemistry. The electron-withdrawing trifluoromethyl group is expected to have a modest impact on the rate of S(_N)2 reactions at the benzylic position. Some studies suggest that electron-withdrawing groups on the phenyl ring can slightly decrease the rate of S(_N)2 reactions due to destabilization of the electron-rich transition state. However, this effect is often subtle and can be outweighed by other factors such as steric hindrance and the nature of the nucleophile and solvent.
| Reagent | Key Features | Expected Reactivity in S(_N)2 |
| This compound | Introduces a metabolically stable, lipophilic moiety. | Good reactivity, with the trifluoromethyl group potentially having a minor rate-retarding electronic effect. |
| (2-Bromoethyl)benzene | Non-fluorinated analog. | Baseline reactivity for comparison. |
| 1-(2-Bromoethyl)-4-nitrobenzene | Stronger electron-withdrawing group. | Potentially slower S(_N)2 reaction rate compared to the trifluoromethyl analog. |
| 1-(2-Bromoethyl)-4-methoxybenzene | Electron-donating group. | Potentially faster S(_N)2 reaction rate due to stabilization of the transition state. |
Experimental Protocol: N-Alkylation of 1H-1,2,4-Triazole
This protocol provides a representative procedure for the N-alkylation of a heterocycle using this compound.
Materials:
-
1H-1,2,4-Triazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated triazole.
Synthesis of Pharmaceutical Scaffolds: The Case of Cinacalcet
This compound is a potential precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the related compound, 3-(trifluoromethyl)phenyl)propanal, is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent.[1][2] While different synthetic routes to Cinacalcet exist, a retrosynthetic analysis highlights the potential for using a phenethyl bromide derivative.
Caption: Retrosynthetic analysis of Cinacalcet.
Palladium-Catalyzed Cross-Coupling Reactions
While the primary use of this compound is as an alkylating agent, the aryl bromide functionality of a related precursor, 1-bromo-4-(trifluoromethyl)benzene, is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of the trifluoromethylphenyl moiety.
Conclusion: A Versatile and Valuable Building Block
This compound is a powerful and versatile building block for the introduction of the 4-(trifluoromethyl)phenethyl group into a wide range of organic molecules. Its primary application lies in N-alkylation reactions to generate biologically active heterocyclic compounds. The presence of the trifluoromethyl group, while potentially having a minor electronic effect on reaction rates, imparts desirable properties to the final products, making this reagent a valuable tool in the arsenal of medicinal and agricultural chemists. The provided protocols and comparative analysis serve as a foundation for the rational design and efficient execution of synthetic strategies employing this important fluorinated intermediate.
References
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Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agrochemical Efficacy: The Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Pharma-inter.com.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. BenchChem.com.
-
Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. [Link]
-
Gavezzotti, A., et al. (2015). Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. Journal of the American Chemical Society, 137(43), 13937-13945. [Link]
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Safety Operating Guide
Proper Disposal of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to innovation. However, the lifecycle of these compounds extends beyond their immediate application, necessitating a rigorous and scientifically sound approach to their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in chemical waste management.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[2] Adherence to stringent personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.
Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the compound.[3] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | To be determined by the specific conditions of use and potential for aerosolization.[4][5] |
Waste Segregation: The Cornerstone of Compliant Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound must be collected in a designated waste stream, separate from non-halogenated organic solvents.[6] Co-mingling of these waste streams can lead to complex and costly disposal procedures and may pose safety risks.
Key Segregation Principles:
-
Designated Waste Container: Utilize a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[6]
-
Accurate Labeling: The container must be marked with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.
-
Avoid Contamination: Never mix halogenated waste with other waste categories such as strong acids, bases, or oxidizers.[6]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the collection and disposal of this compound waste.
Figure 1. A step-by-step workflow for the safe disposal of this compound.
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and well-executed cleanup procedure is essential to minimize exposure and environmental contamination. The appropriate response will depend on the scale of the spill.
Small Spills (Manageable by Laboratory Personnel)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby equipment.[7]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to dike the spill and prevent it from spreading.[8][9]
-
Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
Large Spills (Requiring Emergency Response)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, the local fire department.
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Decision-Making for Disposal Pathways
The following diagram illustrates the critical decision points in the disposal process for this compound.
Figure 2. Decision tree for the proper segregation and disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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SD Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
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BP. (2016, August 17). Benzene. Retrieved from [Link]
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Angene Chemical. (2025, July 30). Safety Data Sheet. Retrieved from [Link]
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TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Handling any chemical intermediate requires a diligent, risk-based approach to safety. For a compound like 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS No. 130365-87-6), this principle is paramount. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazards of this molecule, to ensure your safety and the integrity of your research. Our goal is to build your confidence in handling this substance by explaining the causality behind each safety recommendation.
Foundational Hazard Assessment: Understanding the Adversary
Before selecting any personal protective equipment (PPE), we must first understand the specific risks posed by this compound. According to aggregated GHS data and supplier Safety Data Sheets (SDS), this compound presents two primary, well-defined hazards.[1][2]
-
H302: Harmful if swallowed. This designates the compound as an acute oral toxicant (Category 4). The primary risk is accidental ingestion, which can occur from hand-to-mouth contamination after handling or from splashes to the face.
-
H319: Causes serious eye irritation. This classifies it as a Category 2A eye irritant.[1][2] Direct contact with the eyes can cause significant, potentially painful irritation.
While not classified as a primary skin irritant, the presence of a bromoethyl group suggests that prolonged or repeated skin contact should be avoided as a matter of best practice. Organobromine compounds can vary in their dermatological effects, and the trifluoromethyl group can influence the molecule's absorption. Therefore, a comprehensive PPE strategy must prevent oral, ocular, and dermal exposure routes.
Hazard and Protective Equipment Matrix
| Hazard Identified | GHS Classification | Primary Route of Exposure | Required PPE & Engineering Controls | Rationale for Protection |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Ingestion (Hand-to-Mouth, Splash) | Chemical Fume Hood, Nitrile Gloves, Face Shield | Prevents inhalation of aerosols and protects against splashes to the face, minimizing the risk of accidental ingestion. Gloves prevent hand contamination. |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] | Direct Eye Contact (Splash) | Chemical Splash Goggles (ANSI Z87.1 rated) | Forms a complete seal around the eyes to protect from liquid splashes from any angle, which standard safety glasses do not. |
| Potential Skin Contact | Not Classified (Best Practice) | Dermal Absorption | Nitrile Gloves, Laboratory Coat | Provides a barrier against incidental splashes and spills. Double-gloving is recommended for extended handling. |
The Core PPE Ensemble: Your First Line of Defense
Based on the hazard assessment, a standard PPE ensemble for handling this compound in a laboratory setting has been established. All work must be conducted within a certified chemical fume hood to mitigate aerosol inhalation.[3]
-
Eye and Face Protection: Because the compound causes serious eye irritation, standard safety glasses are insufficient.
-
Primary: Wear flexible-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards.[4] This ensures a seal around the eyes to protect from splashes.
-
Secondary: When handling larger quantities (>50 mL) or when there is a significant splash risk, a face shield must be worn over the chemical splash goggles.[5] This provides a secondary barrier and critically protects the mouth area, mitigating the risk of accidental ingestion.[1]
-
-
Hand Protection:
-
Glove Type: Disposable nitrile gloves are the standard choice for incidental splash protection.[5]
-
Technique: Double-gloving is the preferred method. This involves wearing two pairs of nitrile gloves. The outer glove absorbs any initial contamination, and the inner glove remains clean, protecting you during the doffing process. If the outer glove is contaminated, it can be removed and replaced without exposing your skin. Always inspect gloves for any signs of degradation or tears before use.[6]
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal laboratory conditions where the chemical is handled exclusively within a functioning chemical fume hood, respiratory protection is not required.[8]
-
In the event of a large spill outside of containment or a failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge would be necessary for emergency response personnel.[8]
-
Operational Plans: Integrating Safety into Your Workflow
Trustworthy protocols are self-validating. The following step-by-step procedures integrate PPE use directly into the experimental workflow, minimizing the chance of error and exposure.
Experimental Workflow and Safety Decision Points
Caption: Safe handling workflow for this compound.
Protocol 1: Step-by-Step PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Verify: Ensure all PPE is clean, undamaged, and the correct size.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat: Don your lab coat, ensuring it is fully buttoned.
-
Eye & Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) Sequence - The Critical Decontamination Step: This process is designed to prevent contact with any contaminated surfaces.
-
Outer Gloves: Pinch the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers from your bare hand under the wrist of the remaining glove, and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated solid waste container.[1]
-
Face Shield/Goggles: Remove face shield (if used), followed by goggles, by handling the strap from behind your head. Avoid touching the front surface. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside surface. Turn the sleeves inside out as you remove it, then fold it so the contaminated outside is folded inward. Place it in the proper receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[1]
Protocol 2: Small Spill Management (<50 mL)
-
Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, use an absorbent material like Chemizorb® or vermiculite to surround and cover the spill.[1] Do not use combustible materials like paper towels.
-
Neutralize/Absorb: Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Protocol 3: Waste Disposal
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, must be considered contaminated and disposed of in a designated, sealed hazardous waste container.[1] Do not place it in the regular trash.
-
Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[9] Never pour chemical waste down the drain.[1]
By understanding the specific hazards and rigorously applying these operational plans, you can handle this compound with a high degree of safety and confidence. These protocols are designed not as a barrier to research, but as a framework that enables scientific progress to occur safely and responsibly.
References
-
CHEMM, Personal Protective Equipment (PPE). Available from: [Link]
-
Angene Chemical, Safety Data Sheet for 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. (2025-07-30). Available from: [Link]
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University of Colorado Boulder, Organic Chemistry - Protective Gear. Available from: [Link]
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Chemical Safety, Personal Protective Equipment, University of California, Santa Barbara. Available from: [Link]
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University of Illinois, Personal Protective Equipment (PPEs). Available from: [Link]
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Storemasta, Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Available from: [Link]
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University of Maryland, Lab Safety Do's & Don'ts. Available from: [Link]
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National MagLab, Chemical Safety Procedure. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
